Oxirane, ((4-nitrophenoxy)methyl)-, (R)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(4-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGOBKNDYAZTP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154722 | |
| Record name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125279-81-4 | |
| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IWT8U7IB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-((4-nitrophenoxy)methyl)oxirane: A Chiral Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique trifunctional nature—comprising a reactive epoxide ring, a chiral center, and an electron-deficient aromatic system—renders it an essential precursor for the enantioselective synthesis of a wide array of complex molecules, most notably β-adrenergic blocking agents (β-blockers) and other pharmacologically active compounds. The presence of the nitro group on the phenyl ring enhances the leaving group ability of the phenoxy moiety and provides a handle for further functionalization, making it a strategic choice in multi-step synthetic routes.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (R)-((4-nitrophenoxy)methyl)oxirane, with a focus on its practical utility for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
(R)-((4-nitrophenoxy)methyl)oxirane is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | |
| Synonyms | (R)-Glycidyl 4-nitrophenyl ether, (R)-(-)-Glycidyl p-nitrophenyl ether | |
| CAS Number | 100359-54-8 | |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | |
| Appearance | Yellowish solid | |
| Melting Point | 67.3 °C (for racemic mixture) | |
| Boiling Point | 150-156 °C at 3 Torr (for racemic mixture) | |
| Density | 1.34 g/cm³ (for racemic mixture) |
Spectroscopic Characterization
Accurate characterization of (R)-((4-nitrophenoxy)methyl)oxirane is crucial for its use in synthesis. The following are expected spectroscopic data based on the analysis of its racemic form and similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, oxirane, and methylene protons. The aromatic protons of the 4-nitrophenyl group will appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the oxirane ring will exhibit complex splitting patterns in the range of δ 2.5-3.5 ppm, while the methylene protons adjacent to the ether oxygen will appear as a multiplet around δ 4.0-4.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbons of the oxirane ring are expected to resonate in the range of δ 40-55 ppm, and the methylene carbon of the ether linkage around δ 70 ppm.
IR (Infrared) Spectroscopy: The IR spectrum of the racemic compound, 2-((4-Nitrophenoxy)methyl)oxirane, is available on PubChem and shows characteristic absorption bands.[1] Key peaks include:
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-3000 cm⁻¹: C-H stretching of the aliphatic methylene and oxirane groups.
-
~1590 and 1490 cm⁻¹: C=C stretching of the aromatic ring.
-
~1520 and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.
-
~915 and 840 cm⁻¹: Characteristic bands for the epoxide ring.
Mass Spectrometry (MS): The mass spectrum of the racemic compound is also available on PubChem.[1] The molecular ion peak [M]⁺ is expected at m/z 195.05.
Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
The most common and efficient method for the synthesis of (R)-((4-nitrophenoxy)methyl)oxirane involves the Williamson ether synthesis, reacting 4-nitrophenol with an enantiomerically pure (R)-epihalohydrin, typically (R)-epichlorohydrin, in the presence of a base. The chirality of the starting epihalohydrin is transferred to the final product.
Figure 1: General synthetic scheme for (R)-((4-nitrophenoxy)methyl)oxirane.
Experimental Protocol: Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
This protocol is adapted from established procedures for the synthesis of similar glycidyl ethers.[2][3]
Materials:
-
4-Nitrophenol
-
(R)-Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 1 hour.
-
Add (R)-epichlorohydrin (1.2 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure (R)-((4-nitrophenoxy)methyl)oxirane as a yellowish solid.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without promoting significant side reactions like epoxide ring-opening.
-
Solvent: Acetone is a good solvent for both reactants and is relatively easy to remove after the reaction.
-
Stoichiometry: A slight excess of (R)-epichlorohydrin is used to ensure complete consumption of the 4-nitrophenol.
-
Purification: Recrystallization is an effective method for obtaining a highly pure crystalline product.
Reactivity and Mechanistic Insights
The cornerstone of the synthetic utility of (R)-((4-nitrophenoxy)methyl)oxirane lies in the nucleophilic ring-opening of the epoxide . This reaction is highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism.[4][5]
Figure 2: Mechanism of nucleophilic ring-opening of the epoxide.
Key Mechanistic Features:
-
Regioselectivity: Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal methylene carbon).[4][5] This is a classic example of sterically controlled Sₙ2 attack.
-
Stereospecificity: The Sₙ2 attack occurs from the backside, leading to an inversion of configuration at the stereocenter that is attacked. This predictable stereochemical outcome is fundamental to its application in asymmetric synthesis.
-
Influence of the 4-Nitrophenyl Group: The electron-withdrawing nitro group makes the phenoxy group a better leaving group in certain reactions and can also influence the reactivity of the epoxide through inductive effects.
Applications in Drug Development and Chiral Synthesis
(R)-((4-nitrophenoxy)methyl)oxirane is a key intermediate in the synthesis of numerous chiral molecules, particularly pharmaceuticals.
Synthesis of (S)-β-Blockers
One of the most prominent applications is in the enantioselective synthesis of (S)-β-blockers, such as (S)-propranolol.[6] The biological activity of many β-blockers resides primarily in the (S)-enantiomer.
Figure 3: Synthesis of (S)-Propranolol.
In this synthesis, the isopropylamine acts as the nucleophile, attacking the terminal carbon of the epoxide ring of (R)-((4-nitrophenoxy)methyl)oxirane. This results in the formation of the desired (S)-enantiomer of propranolol with high enantiomeric excess.
Synthesis of Other Chiral Molecules
The versatility of (R)-((4-nitrophenoxy)methyl)oxirane extends beyond β-blockers. It can be used to introduce a chiral C₃ unit into a variety of molecular scaffolds. The resulting β-amino alcohols are valuable intermediates for the synthesis of:
-
Chiral ligands for asymmetric catalysis.
-
Natural products and their analogues.
-
Other classes of pharmaceutical agents.
The regioselectivity of the ring-opening can be influenced by the choice of nucleophile and reaction conditions, including the use of Lewis acid catalysts which can alter the site of nucleophilic attack.[4][7]
Safety and Handling
(R)-((4-nitrophenoxy)methyl)oxirane should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
-
Epoxides are a class of compounds that are often considered to be potential alkylating agents.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for the (R)-enantiomer, the SDS for similar compounds or the racemic mixture should be consulted as a precautionary measure.
Conclusion
(R)-((4-nitrophenoxy)methyl)oxirane is a powerful and versatile chiral building block with significant applications in asymmetric synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and predictable reactivity make it an invaluable tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
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Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 434-439. [Link]
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Reddy, M. S., Narender, P., & Nageswar, Y. V. D. (2010). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 46(42), 8049-8051. [Link]
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Xu, M., Dong, L. H., Yin, M. J., Wang, F., & Xu, J. H. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5738. [Link]
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PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]
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Norris, J. (2018, March 3). Regioselectivity of epoxide ring-opening [Video]. YouTube. [Link]
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MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]
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Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloro-1-alkanols. Organic Syntheses, 66, 160. [Link]
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PubChem. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
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Itsuno, S. (2017). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Catalysts, 7(12), 376. [Link]
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S, V., & P, K. (2015). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 20(8), 14868–14881. [Link]
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Li, C. L., Shen, K. H., & Liu, R. S. (2007). Synthesis of glycidyl propargyl ether. Tetrahedron Letters, 48(49), 8679-8682. [Link]
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A, A. A., & B, C. D. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. World Journal of Advanced Research and Reviews, 22(2), 1143-1157. [Link]
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(R)-((4-nitrophenoxy)methyl)oxirane physical characteristics
An In-Depth Technical Guide to the Physical Characteristics of (R)-((4-nitrophenoxy)methyl)oxirane
Introduction
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-Glycidyl 4-nitrophenyl ether, is a chiral epoxide of significant interest in medicinal chemistry and drug development. Its structure combines a reactive oxirane ring, a rigid p-nitrophenyl group, and a defined stereocenter, making it a valuable building block for the asymmetric synthesis of complex molecules. The nitro group can serve as a precursor for an amino group or as an electron-withdrawing moiety to modulate the reactivity of the aromatic ring. The epoxide functionality is a versatile electrophile, susceptible to nucleophilic ring-opening reactions, which is a cornerstone of its utility in constructing larger molecular frameworks.
This guide provides a comprehensive overview of the core physical characteristics of (R)-((4-nitrophenoxy)methyl)oxirane, offering a foundational dataset for researchers and scientists. Understanding these properties is paramount for its effective handling, storage, reaction design, and purification. The subsequent sections detail the compound's key physical and spectroscopic properties, alongside a robust protocol for one of the most critical characterization techniques: melting point determination by Differential Scanning Calorimetry (DSC).
Core Physical Characteristics
The physical properties of a compound are dictated by its molecular structure—the arrangement of atoms and the nature of the bonds connecting them. For (R)-((4-nitrophenoxy)methyl)oxirane, the presence of a polar nitro group, an ether linkage, and an aromatic ring, combined with its specific three-dimensional arrangement, gives rise to its characteristic properties.
| Physical Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | [1] |
| Synonyms | (R)-Glycidyl 4-nitrophenyl ether, (R)-(-)-Glycidyl 4-nitrophenyl ether | [1] |
| CAS Number | 125279-81-4 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Appearance | Yellow solid | [] |
| Melting Point | 67.3 °C (for the racemic mixture, CAS 5255-75-4) | [4] |
| Boiling Point | 150-156 °C at 3 Torr (for the racemic mixture) | [4] |
| Density | 1.34 g/cm³ (for the racemic mixture) | [] |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate. Limited solubility in water. | Inferred from related compounds[5][6] |
Note on Enantiomeric Properties: The melting and boiling points cited are for the racemic mixture. While pure enantiomers can sometimes exhibit slightly different melting points from their racemates, the values for (R)-((4-nitrophenoxy)methyl)oxirane are expected to be very similar to those reported.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a compound. The expected spectroscopic data for (R)-((4-nitrophenoxy)methyl)oxirane are as follows:
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear further downfield (e.g., ~δ 8.2 ppm) compared to the protons meta to the nitro group (e.g., ~δ 7.1 ppm) due to the strong electron-withdrawing nature of the nitro group.[7][8][9]
-
Oxirane and Methylene Protons: The protons of the oxirane ring and the adjacent methylene group (CH₂-O) will appear in the upfield region. The methylene protons are diastereotopic and, coupled with the adjacent methine proton of the oxirane, will likely present as a complex multiplet. The protons on the oxirane ring itself will also show complex splitting patterns.
-
-O-CH₂ -CH(oxirane): ~δ 4.0-4.4 ppm (multiplet)
-
-CH₂-CH (oxirane): ~δ 3.3-3.5 ppm (multiplet)
-
-CH(CH₂ )(oxirane): ~δ 2.7-2.9 ppm (multiplet)
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon bearing the nitro group (C-NO₂) and the carbon bearing the ether linkage (C-O) will be the most downfield and upfield in this region, respectively.[10][11][12][13]
-
Aliphatic Carbons: The three carbons of the glycidyl moiety will appear in the aliphatic region.
-
-O-CH₂ -: ~δ 68-72 ppm
-
-CH (oxirane)-: ~δ 50-52 ppm
-
-CH₂ (oxirane)-: ~δ 44-46 ppm
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[14][15]
-
Aromatic C-H: Stretching vibrations typically appear above 3000 cm⁻¹.
-
Aliphatic C-H: Stretching vibrations appear just below 3000 cm⁻¹.
-
C-O-C (Ether): Stretching bands are expected in the region of 1250-1050 cm⁻¹.
-
Oxirane Ring: Characteristic ring vibrations (breathing) can often be observed around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat (an endothermic process), resulting in a measurable difference in heat flow compared to the inert reference. The onset temperature of this endothermic peak is taken as the melting point.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of (R)-((4-nitrophenoxy)methyl)oxirane into a standard aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition during heating. An empty, hermetically sealed aluminum pan is used as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C). A controlled heating rate ensures thermal equilibrium and reproducible results.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
Determine the onset temperature of the melting endotherm. This is calculated by the intersection of the pre-transition baseline with the tangent drawn at the point of greatest slope on the leading edge of the peak. The onset temperature is reported as the melting point.
-
The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined to provide further information about the thermal behavior of the sample.
-
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a chiral intermediate like (R)-((4-nitrophenoxy)methyl)oxirane.
Caption: Workflow for the physical characterization of a chiral intermediate.
References
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PubChem. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
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H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved January 12, 2026, from [Link]
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SciELO. (2012). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Retrieved January 12, 2026, from [Link]
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A Technical Guide to (R)-((4-nitrophenoxy)methyl)oxirane: Synthesis, Analysis, and Applications in Drug Development
Introduction
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a pivotal chiral building block in modern medicinal chemistry. Its rigid structure, defined stereochemistry, and versatile reactivity make it an invaluable intermediate in the asymmetric synthesis of complex pharmaceutical agents. The presence of a terminal epoxide ring offers a site for regioselective nucleophilic attack, while the 4-nitrophenoxy group acts as a good leaving group or can be chemically modified, providing a dual handle for synthetic transformations. This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of this compound, with a particular focus on its application in the development of beta-adrenergic blocking agents (beta-blockers). The methodologies described herein are grounded in established chemical principles and are designed to provide researchers and drug development professionals with a comprehensive understanding of this critical synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-((4-nitrophenoxy)methyl)oxirane is essential for its safe handling, storage, and application in synthesis. Key properties are summarized in the table below.[1][2]
| Property | Value | Source |
| CAS Number | 125279-81-4 | [1][3][4] |
| Molecular Formula | C₉H₉NO₄ | [1][3] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Appearance | Yellow solid | [2] |
| Density | 1.34 g/cm³ | [2] |
| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | [1] |
Synthesis and Purification
The enantioselective synthesis of (R)-((4-nitrophenoxy)methyl)oxirane is most effectively achieved through the hydrolytic kinetic resolution (HKR) of the corresponding racemic epoxide. This method, pioneered by Jacobsen and coworkers, utilizes a chiral (salen)Co(III) complex to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[5][6][7]
Synthesis of Racemic ((4-nitrophenoxy)methyl)oxirane
The precursor for the kinetic resolution is the racemic glycidyl ether, which can be synthesized via a Williamson ether synthesis from 4-nitrophenol and epichlorohydrin.
Experimental Protocol: Synthesis of Racemic ((4-nitrophenoxy)methyl)oxirane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH), to the solution to deprotonate the phenol.
-
Epichlorohydrin Addition: Add epichlorohydrin (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic ((4-nitrophenoxy)methyl)oxirane. This can be further purified by column chromatography on silica gel.
Hydrolytic Kinetic Resolution (HKR)
The HKR of the racemic epoxide is a highly efficient method to obtain the (R)-enantiomer with high enantiopurity.[4][5]
Experimental Protocol: Hydrolytic Kinetic Resolution
-
Catalyst Preparation: The active (salen)Co(III) catalyst is typically generated in situ. The commercially available (R,R)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) is oxidized to the active Co(III) species by air in the presence of a proton source, often acetic acid.
-
Reaction Setup: To a solution of racemic ((4-nitrophenoxy)methyl)oxirane (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or, in some cases, neat) is added the (R,R)-Jacobsen's catalyst (0.5-2.0 mol%).
-
Initiation of Resolution: Add water (0.5-0.6 eq) to the mixture. The substoichiometric amount of water is crucial as it ensures that only one enantiomer is consumed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the resolution can be monitored by chiral HPLC.
-
Workup and Purification: Upon completion, the reaction mixture will contain the desired (R)-((4-nitrophenoxy)methyl)oxirane and the diol byproduct from the hydrolysis of the (S)-enantiomer. The solvent is removed under reduced pressure. The desired epoxide can be separated from the more polar diol by flash column chromatography on silica gel.
Logical Flow of Synthesis and Resolution
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- 7. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Blueprint of (R)-((4-nitrophenoxy)methyl)oxirane: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic signature of the chiral epoxide, (R)-((4-nitrophenoxy)methyl)oxirane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this important chemical entity. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and interpretive logic that are crucial for structural elucidation and quality control.
Introduction: The Significance of (R)-((4-nitrophenoxy)methyl)oxirane
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a valuable chiral building block in organic synthesis. Its electrophilic oxirane ring, coupled with the defined stereochemistry at the C2 position, makes it a versatile precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. The presence of the 4-nitrophenoxy group provides a useful chromophore and can influence the reactivity of the epoxide.
Accurate spectroscopic characterization is paramount to ensure the chemical identity, purity, and stereochemical integrity of this compound. This guide provides a detailed examination of its expected spectroscopic properties.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular structure of (R)-((4-nitrophenoxy)methyl)oxirane.
Caption: Structure of (R)-((4-nitrophenoxy)methyl)oxirane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
Expertise & Experience: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds due to its good solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field (0 ppm), away from the signals of most organic compounds. Shimming is a critical step to optimize the magnetic field homogeneity, which directly impacts the resolution and lineshape of the NMR signals.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H on C1 (oxirane) | ~2.7 - 2.9 | dd | 2H | Protons on the terminal carbon of the epoxide ring. They are diastereotopic and will appear as two distinct signals, each a doublet of doublets due to geminal and vicinal coupling. |
| H on C2 (oxirane) | ~3.2 - 3.4 | m | 1H | This proton is on the chiral center and is coupled to the two protons on C1 and the two protons on C3. |
| H on C3 (methylene bridge) | ~4.0 - 4.4 | m | 2H | These protons are adjacent to the electron-withdrawing ether oxygen and are deshielded. They are diastereotopic and will show complex splitting. |
| Aromatic Protons (ortho to -O) | ~7.0 - 7.2 | d | 2H | These protons are on the aromatic ring adjacent to the ether linkage. |
| Aromatic Protons (ortho to -NO₂) | ~8.1 - 8.3 | d | 2H | These protons are adjacent to the strongly electron-withdrawing nitro group and are significantly deshielded. |
Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups. The electron-withdrawing nature of the nitro group and the ether oxygen causes a downfield shift (deshielding) of the aromatic and adjacent aliphatic protons, respectively.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (oxirane) | ~44 - 46 | The terminal carbon of the epoxide ring. |
| C2 (oxirane) | ~50 - 52 | The substituted carbon of the epoxide ring, shifted downfield due to the attachment of the side chain. |
| C3 (methylene bridge) | ~69 - 71 | This carbon is attached to the ether oxygen and is significantly deshielded. |
| Aromatic Carbons (ortho to -O) | ~114 - 116 | Shielded by the electron-donating effect of the ether oxygen. |
| Aromatic Carbons (ortho to -NO₂) | ~125 - 127 | Deshielded by the electron-withdrawing nitro group. |
| Aromatic Carbon (ipso to -O) | ~163 - 165 | The carbon directly attached to the ether oxygen. |
| Aromatic Carbon (ipso to -NO₂) | ~141 - 143 | The carbon directly attached to the nitro group. |
Authoritative Grounding: The chemical shifts for carbons in epoxide rings typically appear in the 40-60 ppm range, while carbons attached to an ether oxygen are found in the 60-80 ppm region[1]. Aromatic carbons exhibit a wide range of chemical shifts depending on the nature of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Analysis
For a Solid Sample (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Expertise & Experience: The KBr pellet method is often preferred for solid samples as it minimizes scattering of the infrared beam and produces a high-quality spectrum. It is crucial to use dry KBr and to grind the sample thoroughly to obtain a homogenous mixture and a clear pellet.
Predicted IR Data and Interpretation
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H stretch | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds of the oxirane and methylene groups. |
| Asymmetric NO₂ stretch | 1530 - 1500 | Strong | The asymmetric stretching vibration of the nitro group is a very strong and characteristic absorption. |
| Symmetric NO₂ stretch | 1350 - 1330 | Strong | The symmetric stretching vibration of the nitro group is another strong and characteristic band. |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Weak | Stretching vibrations within the benzene ring. |
| Asymmetric C-O-C stretch (ether) | 1280 - 1240 | Strong | The asymmetric stretching of the aryl-alkyl ether linkage. |
| Symmetric C-O-C stretch (ether) | 1050 - 1010 | Medium | The symmetric stretching of the aryl-alkyl ether linkage. |
| Oxirane C-O stretch | ~850 | Medium | The ring breathing vibration of the epoxide. |
Authoritative Grounding: The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of a nitro aromatic compound. The strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
Experimental Protocol: EI-MS Analysis
Caption: Workflow for Electron Impact Mass Spectrometry (EI-MS) Analysis.
Expertise & Experience: Electron Impact (EI) is a hard ionization technique that leads to extensive fragmentation. A standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that are suitable for library matching.
Mass Spectrum Data and Fragmentation Analysis
Molecular Ion (M⁺): The molecular formula of (R)-((4-nitrophenoxy)methyl)oxirane is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . The molecular ion peak is expected at m/z = 195.
Experimental Data: A GC-MS analysis of the racemic mixture, 2-((4-Nitrophenoxy)methyl)oxirane, shows prominent peaks at m/z values of 195, 57, and 29.[2]
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS Fragmentation Pathway.
Interpretation:
-
m/z = 195 (Molecular Ion): This peak corresponds to the intact molecule that has lost one electron.
-
m/z = 57: This is a very common and often abundant fragment for glycidyl ethers. It corresponds to the [C₃H₅O]⁺ ion, formed by the cleavage of the bond between the methylene bridge and the ether oxygen.
-
m/z = 29: This fragment, [C₂H₅]⁺, can be formed from further fragmentation of the m/z 57 ion.
-
Other Expected Fragments:
-
m/z = 139: Loss of the nitro group (-NO₂) from the molecular ion.
-
m/z = 123: Loss of the nitro group and an oxygen atom.
-
m/z = 93: Formation of the phenoxy radical cation.
-
Trustworthiness: The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (46 Da) and NO (30 Da). The cleavage alpha to the ether oxygen is a characteristic fragmentation pathway for ethers.
Conclusion
The spectroscopic data of (R)-((4-nitrophenoxy)methyl)oxirane, as detailed in this guide, provide a unique fingerprint for its identification and characterization. The combination of NMR, IR, and MS techniques allows for a comprehensive structural elucidation, confirming the presence of the key functional groups—the epoxide, the 4-nitrophenoxy moiety, and the overall molecular framework. The step-by-step protocols and interpretive rationale presented herein are intended to empower researchers to confidently analyze this and similar chiral synthons, ensuring the quality and integrity of their materials in the pursuit of novel chemical entities.
References
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of (R)-((4-nitrophenoxy)methyl)oxirane
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(R)-((4-nitrophenoxy)methyl)oxirane, a chiral epoxide-containing molecule, is positioned within a class of compounds recognized for their potent inhibitory effects on soluble epoxide hydrolase (sEH). This enzyme plays a pivotal role in the metabolic degradation of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By inhibiting sEH, compounds like (R)-((4-nitrophenoxy)methyl)oxirane are hypothesized to elevate the bioavailability of EETs, thereby augmenting their beneficial anti-inflammatory, vasodilatory, and analgesic effects. This in-depth technical guide elucidates the core mechanism of action of (R)-((4-nitrophenoxy)methyl)oxirane as a putative sEH inhibitor. It delves into the causality behind experimental approaches to characterize its activity, provides detailed protocols for its evaluation, and contextualizes its potential therapeutic applications within the broader landscape of sEH inhibition. While specific inhibitory constants for this particular enantiomer are not widely published, this guide synthesizes the current understanding of its chemical class to provide a robust framework for its investigation.
Introduction: The Significance of Soluble Epoxide Hydrolase Inhibition
The soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that catalyzes the hydrolysis of epoxides to their corresponding vicinal diols.[1][2] Of particular physiological significance is its role in the metabolism of epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases.[3] EETs are potent signaling molecules with a range of protective cardiovascular and anti-inflammatory effects.[2] However, their in vivo half-life is short due to rapid conversion to less active dihydroxyeicosatrienoic acids (DHETs) by sEH.[3]
The inhibition of sEH has therefore emerged as a compelling therapeutic strategy for a variety of human diseases, including hypertension, inflammation, and neuropathic pain.[2][3] By preventing the degradation of EETs, sEH inhibitors effectively increase the levels of these beneficial lipids, thereby amplifying their downstream signaling effects.
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl p-nitrophenyl ether, belongs to the class of glycidyl ethers, which are known to interact with epoxide hydrolases. Its chemical structure, featuring a reactive epoxide ring and an aromatic nitrophenyl group, suggests its potential as an inhibitor of sEH. This guide will explore the molecular mechanisms that likely underpin this inhibitory activity.
The Core Mechanism: Covalent Inhibition of Soluble Epoxide Hydrolase
The primary mechanism of action for epoxide-containing compounds like (R)-((4-nitrophenoxy)methyl)oxirane is the covalent, irreversible inhibition of the sEH enzyme. The catalytic cycle of sEH involves a two-step process that proceeds through a covalent ester intermediate.
The Catalytic Dyad and Nucleophilic Attack
The active site of sEH contains a catalytic dyad, not a triad as in many hydrolases, consisting of an aspartate residue (Asp333 in human sEH) that acts as a nucleophile, and a histidine residue (His523) that activates a water molecule for the final hydrolysis step.[1] The process is initiated by the protonation of the epoxide oxygen by one or two tyrosine residues (Tyr381 and Tyr465) in the active site.[1] This protonation enhances the electrophilicity of one of the epoxide carbons.
Subsequently, the carboxylate side chain of Asp333 performs a nucleophilic attack on one of the now highly electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a covalent ester intermediate between the inhibitor and the enzyme.
Irreversible Inhibition
The formation of this covalent bond is the basis for the irreversible inhibition of sEH by epoxide-containing compounds. The stability of the resulting ester linkage effectively renders the enzyme inactive, as it can no longer participate in the hydrolysis of its natural substrates, the EETs. The (R)-stereochemistry of the oxirane is likely a key determinant of the efficiency and selectivity of this interaction, as the precise orientation of the inhibitor within the enzyme's active site is critical for the nucleophilic attack to occur.
Downstream Signaling Consequences of sEH Inhibition
The inhibition of sEH by (R)-((4-nitrophenoxy)methyl)oxirane is expected to lead to a significant increase in the circulating and tissue levels of EETs. This, in turn, modulates a cascade of downstream signaling pathways, primarily contributing to anti-inflammatory and vasodilatory responses.
The Anti-Inflammatory Cascade
Elevated EET levels have been shown to exert potent anti-inflammatory effects through several mechanisms:
-
Inhibition of NF-κB Signaling: EETs can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[3] This leads to a downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Activation of PPARs: Epoxyeicosatrienoic acids can act as endogenous ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[3] Activation of these nuclear receptors leads to the transcriptional repression of inflammatory genes.
Vasodilatory Effects and Blood Pressure Regulation
EETs are potent vasodilators, and their accumulation following sEH inhibition contributes to a reduction in blood pressure. This effect is mediated primarily through the activation of calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Experimental Protocols for Characterizing (R)-((4-nitrophenoxy)methyl)oxirane Activity
The inhibitory potential of (R)-((4-nitrophenoxy)methyl)oxirane against sEH can be quantitatively assessed using a variety of in vitro assays. Fluorescence-based assays are particularly well-suited for high-throughput screening and detailed kinetic analysis due to their sensitivity and convenience.
Fluorescence-Based sEH Inhibition Assay
This protocol describes a common method for determining the IC50 value of a putative sEH inhibitor using a fluorogenic substrate.
4.1.1. Materials and Reagents
-
Recombinant human soluble epoxide hydrolase (sEH)
-
(R)-((4-nitrophenoxy)methyl)oxirane (test inhibitor)
-
Known potent sEH inhibitor (positive control, e.g., AUDA)
-
Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[4][5]
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)[6][7]
4.1.2. Experimental Workflow
4.1.3. Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Create a serial dilution of (R)-((4-nitrophenoxy)methyl)oxirane in DMSO. A typical starting concentration for the stock solution is 10 mM.
-
Prepare Reagent Working Solutions:
-
Dilute the recombinant human sEH in Assay Buffer to the desired final concentration (e.g., 1-10 nM).
-
Dilute the PHOME substrate in Assay Buffer to the desired final concentration (e.g., 5-10 µM).
-
-
Assay Plate Setup: In a 96-well black microplate, add the following to each well:
-
1 µL of the inhibitor dilution (or DMSO for the no-inhibitor control).
-
A volume of the sEH working solution.
-
Assay Buffer to bring the total volume to a pre-determined amount (e.g., 150 µL).
-
Include wells for a positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add a specific volume of the PHOME substrate working solution to each well to initiate the enzymatic reaction (e.g., 50 µL).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a microplate reader. Readings can be taken kinetically over a period of 10-30 minutes or as an endpoint measurement after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary (Hypothetical)
| Compound | Target | IC50 (nM) | Assay Method |
| (R)-((4-nitrophenoxy)methyl)oxirane | Human sEH | [Expected in low nM to µM range] | Fluorescence-based |
| Analog A (less substituted) | Human sEH | 500 | Fluorescence-based |
| Analog B (more lipophilic) | Human sEH | 50 | Fluorescence-based |
| Analog C (different stereoisomer) | Human sEH | >10,000 | Fluorescence-based |
| AUDA (positive control) | Human sEH | 2-5 | Fluorescence-based |
Conclusion and Future Directions
(R)-((4-nitrophenoxy)methyl)oxirane is a promising candidate for the inhibition of soluble epoxide hydrolase based on its chemical structure and the well-established mechanism of action of related epoxide-containing compounds. Its ability to covalently modify the active site of sEH is expected to lead to an increase in the bioavailability of protective epoxyeicosatrienoic acids, thereby offering potential therapeutic benefits in inflammatory and cardiovascular diseases.
Further research is critically needed to definitively characterize the inhibitory potency of (R)-((4-nitrophenoxy)methyl)oxirane. The experimental protocols outlined in this guide provide a clear path for determining its IC50 value and elucidating its kinetic parameters. Moreover, co-crystallization studies of this compound with sEH would provide invaluable structural insights into its binding mode and could guide the design of next-generation, more potent, and selective sEH inhibitors. As the field of sEH inhibition continues to advance, a thorough understanding of the mechanism of action of compounds like (R)-((4-nitrophenoxy)methyl)oxirane will be essential for the successful development of novel therapeutics.
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Liu, J. Y., et al. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Journal of Medicinal Chemistry, 57(20), 8496-8507. [Link]
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Tripathi, A., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(5), 527-545. [Link]
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Ulu, A., et al. (2011). Inhibition of the soluble epoxide hydrolase by tyrosine nitration. Journal of Biological Chemistry, 286(27), 24371-24381. [Link]
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Shakhmaeva, I. I., et al. (2022). Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. Pharmaceuticals, 15(9), 1133. [Link]
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Kim, J. A., et al. (2024). The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. International Journal of Molecular Sciences, 25(8), 4387. [Link]
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Seela, F., et al. (1988). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 31(4), 778-782. [Link]
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An In-Depth Technical Guide to the Biological Activity of (R)-((4-nitrophenoxy)methyl)oxirane
For correspondence: [AI Assistant's Contact Information]
Abstract
(R)-((4-nitrophenoxy)methyl)oxirane, a chiral epoxide, serves as a valuable molecular probe for investigating the mechanism and enantioselectivity of epoxide hydrolases. This technical guide provides a comprehensive overview of its primary biological activity as a substrate for potato (Solanum tuberosum) epoxide hydrolase 1 (StEH1), a member of the α/β-hydrolase fold family of enzymes. We will delve into the mechanistic underpinnings of this interaction, present detailed protocols for assessing its enzymatic conversion, and explore the broader context of epoxide hydrolase modulation in drug discovery and development. Furthermore, this guide will touch upon the potential applications of its downstream metabolic products, specifically the corresponding β-amino alcohols, as scaffolds for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's utility in enzymology and medicinal chemistry.
Introduction: The Significance of Epoxide Hydrolases and their Probes
Epoxide hydrolases (EHs) are ubiquitous enzymes that play a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds.[1] By catalyzing the hydrolysis of epoxides to their corresponding vicinal diols, they are pivotal in detoxification pathways. However, their activity also modulates signaling pathways through the metabolism of lipid-derived epoxides, such as epoxyeicosatrienoic acids (EETs). Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of human diseases, including hypertension, inflammation, and neurodegenerative disorders.[2][3] The development of potent and selective sEH inhibitors is an active area of pharmaceutical research.
To elucidate the intricate mechanisms of these enzymes and to screen for novel inhibitors, specific chemical tools are indispensable. (R)-((4-nitrophenoxy)methyl)oxirane, hereafter referred to as (R)-NPO, is one such tool. Its defined stereochemistry and the presence of a chromogenic leaving group upon enzymatic action make it a valuable substrate for studying the kinetics and stereoselectivity of epoxide hydrolases, particularly the well-characterized potato epoxide hydrolase, StEH1.
Molecular Profile of (R)-((4-nitrophenoxy)methyl)oxirane
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | [4] |
| Synonyms | (R)-NPO, (R)-Glycidyl 4-nitrophenyl ether, 1,2-Epoxy-3-(p-nitrophenoxy)propane, (R)- | [4] |
| CAS Number | 125279-81-4 | [4] |
| Molecular Formula | C₉H₉NO₄ | [4] |
| Molecular Weight | 195.17 g/mol | [4] |
| Appearance | Typically a solid | [5] |
| SMILES | C1COC2=CC=C(C=C2)[O-] | [4] |
Primary Biological Activity: A Substrate for Potato Epoxide Hydrolase (StEH1)
The most well-documented biological activity of (R)-NPO is its role as a substrate for the soluble epoxide hydrolase from Solanum tuberosum (StEH1).[6] This enzyme, like other α/β-hydrolase fold epoxide hydrolases, employs a two-step catalytic mechanism.
The Catalytic Mechanism of StEH1: A Two-Step Process
The hydrolysis of epoxides by StEH1 proceeds through the formation of a covalent alkyl-enzyme intermediate.[2][6] This mechanism is crucial for understanding the interaction of (R)-NPO with the enzyme.
-
Alkylation Step: A nucleophilic residue in the enzyme's active site, typically an aspartate, attacks one of the carbon atoms of the oxirane ring. This results in the opening of the epoxide and the formation of a covalent ester intermediate.
-
Hydrolysis Step: A water molecule, activated by a charge-relay system involving a histidine and another acidic residue, attacks the ester linkage, cleaving the product from the enzyme and regenerating the active site. For many substrates of StEH1, this hydrolysis step is rate-limiting.[2][6]
Enantioselectivity and Substrate Specificity
StEH1 exhibits enantioselectivity, meaning it preferentially metabolizes one enantiomer of a chiral epoxide over the other. While detailed kinetic parameters for (R)-NPO with StEH1 are not as extensively reported as for other substrates like trans-stilbene oxide (TSO), studies have quantified its rate of hydrolysis.[6] The specific activity of wild-type StEH1-5H towards racemic 1,2-epoxy-3-(4-nitrophenoxy)propane (NPEP) has been measured, providing a baseline for its reactivity.[6]
Table 1: Specific Activity of StEH1-5H with Various Epoxide Substrates
| Substrate | Concentration (µM) | Specific Activity (µmol·min⁻¹·mg⁻¹) |
| rac-NPEP | 500 | Not explicitly quantified but activity detected |
| R,R-TSO | 20 | 43 |
| S,S-TSO | 20 | 3 |
| rac-4-NSO | 200 | Activity Detected |
Data adapted from Elfström and Widersten (2005).[6]
The 4-nitrophenyl group in (R)-NPO is thought to influence its binding within the active site of StEH1, though it results in a significantly higher Kₘ value compared to substrates with an additional phenyl ring like TSO, suggesting weaker binding affinity.[7]
Hypothetical Binding of (R)-NPO in the StEH1 Active Site
In the absence of a co-crystal structure of StEH1 with (R)-NPO, a model of its binding can be inferred from the known structure of the enzyme and docking studies with other substrates.[7] The active site of StEH1 is located in a buried cavity. The (R)-NPO molecule likely orients itself with the oxirane ring positioned near the catalytic triad. The 4-nitrophenoxy group would extend into a more hydrophobic region of the active site pocket. The precise orientation of the oxirane ring relative to the nucleophilic aspartate dictates the regioselectivity of the ring-opening reaction.
Experimental Protocols for Assessing Biological Activity
The interaction of (R)-NPO with epoxide hydrolases can be quantitatively assessed using spectrophotometric assays. The release of the 4-nitrophenolate anion upon hydrolysis of the corresponding diol results in a measurable increase in absorbance.
Spectrophotometric Assay for Epoxide Hydrolase Activity
This protocol is adapted from established methods for assaying epoxide hydrolase activity using chromogenic substrates.[8][9][10]
Principle:
The enzymatic hydrolysis of (R)-NPO yields 3-(4-nitrophenoxy)propane-1,2-diol. The concentration of the product can be determined by monitoring the increase in absorbance of the released 4-nitrophenolate at a specific wavelength (typically around 405 nm) under basic conditions.
Materials:
-
Purified StEH1 or other epoxide hydrolase
-
(R)-((4-nitrophenoxy)methyl)oxirane
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4
-
Stop Solution: e.g., 1 M NaOH
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare Reagents:
-
Dissolve (R)-NPO in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a stock solution.
-
Dilute the enzyme to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
In a microplate well or a cuvette, add the assay buffer.
-
Add a small volume of the (R)-NPO stock solution to achieve the desired final substrate concentration.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
-
Initiate Reaction:
-
Add the enzyme solution to the pre-warmed substrate mixture to start the reaction.
-
-
Monitor Reaction:
-
For a continuous assay, monitor the increase in absorbance at 405 nm over time.
-
For an endpoint assay, allow the reaction to proceed for a fixed time, then add the stop solution to quench the reaction and develop the color of the 4-nitrophenolate. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the absorbance versus time plot.
-
Use the molar extinction coefficient of 4-nitrophenolate under the assay conditions to convert the rate of change in absorbance to the rate of product formation.
-
Determine kinetic parameters (Kₘ and Vₘₐₓ) by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Broader Implications and Future Directions
(R)-NPO as a Tool for Inhibitor Screening
While primarily a substrate, (R)-NPO can be used in competitive inhibitor screening assays. A potential inhibitor would compete with (R)-NPO for binding to the active site, leading to a decrease in the rate of 4-nitrophenolate release. This provides a straightforward method for high-throughput screening of compound libraries for novel epoxide hydrolase inhibitors.
Synthetic Utility: Precursor to Biologically Active β-Amino Alcohols
The epoxide moiety of (R)-NPO is a versatile functional group for chemical synthesis. Ring-opening of the epoxide with various amines can generate a library of chiral β-amino alcohols.[11] These scaffolds are present in numerous biologically active molecules, including some with antimicrobial and anticancer properties.[12][13][14] The synthesis of 1-amino-3-(4-nitrophenoxy)propan-2-ol and its derivatives from (R)-NPO offers a pathway to new chemical entities with potential therapeutic applications.[15] Further investigation into the biological activities of these derivatives is a promising avenue for future research.
Conclusion
(R)-((4-nitrophenoxy)methyl)oxirane is a valuable chemical probe with well-defined interactions with potato epoxide hydrolase, StEH1. Its utility as a substrate in spectrophotometric assays provides a robust platform for studying enzyme kinetics and for screening potential inhibitors. Beyond its role in fundamental enzymology, its synthetic accessibility makes it a useful precursor for the generation of novel β-amino alcohol derivatives with the potential for diverse biological activities. This guide has provided a comprehensive overview of the core biological activity of (R)-NPO, detailed experimental approaches for its study, and highlighted its potential in the broader field of drug discovery and development.
References
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Elfström, L., & Widersten, M. (2005). Catalysis of potato epoxide hydrolase, StEH1. Biochemical Journal, 390(Pt 2), 633–640. [Link]
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Kim, I.-H., Lee, J.-H., & Lee, J.-Y. (2019). Inhibition of soluble epoxide hydrolase by phytochemical constituents of the root bark of Ulmus davidiana var. japonica. Scientific Reports, 9(1), 1-9. [Link]
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Nakamura, T., et al. (2006). X-ray structure of potato epoxide hydrolase sheds light on substrate specificity in plant enzymes. FEBS Letters, 580(1), 155-160. [Link]
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Bhagavathula, D., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 136-147. [Link]
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Khan, I., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-13. [Link]
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Bell, F. W., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science, 5(4), 172023. [Link]
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ResearchGate. (n.d.). Synthesis of β-amino alcohol derivatives. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Chiral β-Amino Alcohols via Epoxide Ring-Opening
Introduction: The Central Role of Chiral β-Amino Alcohols
The β-amino alcohol motif is a privileged scaffold in medicinal chemistry and organic synthesis.[1] These structures form the core of numerous pharmaceuticals, most notably the entire class of β-adrenergic receptor blockers (β-blockers) used to manage cardiovascular diseases.[2][3] Furthermore, their utility extends to being indispensable chiral auxiliaries and building blocks for the synthesis of unnatural amino acids and other complex, biologically active molecules.[4][5]
The development of stereoselective routes to these compounds is of paramount importance, as the biological activity often resides in a single enantiomer.[6] For instance, the (S)-enantiomer is typically the active form for most β-blockers.[7][8] The asymmetric ring-opening (ARO) of epoxides with amines stands out as the most direct and atom-economical method for their preparation.[9]
This application note provides a detailed guide to the synthesis of chiral β-amino alcohols using the versatile chiral building block, (R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether.[10] This enantiopure epoxide offers a robust and reliable platform for introducing the requisite stereochemistry, enabling a highly regioselective and stereospecific reaction to access the desired (S)-β-amino alcohol products.
The Underlying Chemistry: Mechanism and Selectivity
The cornerstone of this synthetic strategy is the nucleophilic ring-opening of the epoxide by an amine. The reaction's success hinges on its predictable and high fidelity in terms of both regio- and stereoselectivity.
Causality of Experimental Choices: The choice of an (R)-configured terminal epoxide is deliberate. The reaction proceeds via a classic SN2 mechanism. The amine, acting as the nucleophile, preferentially attacks the least sterically hindered carbon atom of the epoxide ring. In the case of (R)-((4-nitrophenoxy)methyl)oxirane, this is the terminal methylene carbon (C1). This inherent preference ensures high regioselectivity, obviating the need for complex directing groups or catalysts in many cases.[11]
The SN2 attack inherently causes an inversion of stereochemistry at the center of attack. However, since the attack occurs at the achiral C1 position, the original stereocenter at C2 remains untouched throughout the reaction. The result is a clean transfer of chirality from the starting material to the product, yielding a β-amino alcohol with a defined (S)-configuration at the newly formed secondary alcohol center.
The 4-nitrophenoxy group serves primarily as an aryloxy moiety that is characteristic of many aryloxypropanolamine β-blockers. While it can function as a leaving group in other contexts, in this aminolysis reaction, it remains part of the final molecular structure.
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(R)-((4-nitrophenoxy)methyl)oxirane in asymmetric synthesis
An In-Depth Technical Guide to the Asymmetric Synthesis Applications of (R)-((4-nitrophenoxy)methyl)oxirane
Executive Summary
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-p-nitrophenyl glycidyl ether, is a highly valuable chiral building block in modern asymmetric synthesis. Its utility stems from a combination of three key structural features: a stereochemically defined (R)-epoxide, the inherent ring strain of the oxirane ring that drives reactivity, and the electronically activated 4-nitrophenoxy group. This guide provides a detailed exploration of its primary application—the stereospecific synthesis of chiral β-amino alcohols, which are crucial intermediates in the production of enantiomerically pure pharmaceuticals, most notably β-adrenergic receptor blockers (β-blockers). We will delve into the mechanistic principles governing its reactivity and provide a detailed, field-proven protocol for its application, aimed at researchers, chemists, and professionals in drug development.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chirality, the property of "handedness" in molecules, is a paramount consideration, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Often, the desired therapeutic activity resides in only one enantiomer, while the other may be inactive or even harmful.[1] This reality has driven the demand for robust methods to produce single-enantiomer drugs, a field known as asymmetric synthesis.[3][4]
Chiral epoxides are among the most powerful and versatile synthons used to introduce stereocenters with high fidelity.[4] (R)-((4-nitrophenoxy)methyl)oxirane stands out as a particularly useful reagent. The molecule's structure contains a pre-defined stereocenter at the C2 position of the oxirane ring, which serves as a template for subsequent stereospecific transformations.
Key Molecular Features:
-
Chiral Epoxide: The (R)-configuration at the stereocenter allows for the synthesis of products with a predictable (S)-configuration at the corresponding center via SN2-type reactions.
-
Strained Three-Membered Ring: The significant ring strain of the epoxide makes it highly susceptible to nucleophilic attack, allowing ring-opening reactions to proceed under mild conditions.[5][6]
-
4-Nitrophenoxy Group: This electron-withdrawing group remains part of the molecular backbone after the primary ring-opening reaction, providing a handle for further functionalization or influencing the product's overall properties.
Principle of Application: Stereospecific Nucleophilic Ring-Opening
The primary synthetic utility of (R)-((4-nitrophenoxy)methyl)oxirane lies in its reaction with nucleophiles, which open the strained epoxide ring. This reaction is governed by the principles of the SN2 mechanism, ensuring both high regioselectivity and complete stereospecificity.
Mechanism & Rationale:
-
Nucleophilic Attack: In reactions with primary or secondary amines (and other strong, unhindered nucleophiles), the attack occurs at the least sterically hindered carbon atom of the epoxide—the terminal (C3) carbon.[6][7]
-
Regioselectivity: This preference for attack at the less substituted carbon is a hallmark of SN2 reactions under basic or neutral conditions.
-
Stereospecificity (Walden Inversion): The nucleophile attacks the carbon from the opposite face of the C-O bond. This "backside attack" results in a complete inversion of the stereochemical configuration at the center of attack. However, since the attack is not at the chiral center (C2), the configuration of the resulting secondary alcohol is directly determined by the starting epoxide's chirality, leading to the formation of a single enantiomer.
-
Protonation: The reaction initially forms an alkoxide intermediate, which is subsequently protonated during the reaction (if a protic solvent is used) or in a final workup step to yield the final β-amino alcohol product.[5]
The overall transformation is a highly reliable method for producing chiral 1-amino-3-aryloxy-propan-2-ol derivatives, which form the core structure of many β-blocker drugs.[8][9][10]
Caption: SN2 mechanism for the stereospecific ring-opening of (R)-epoxide.
Application Protocol: Synthesis of (S)-1-(Isopropylamino)-3-(4-nitrophenoxy)propan-2-ol
This protocol details the synthesis of a model chiral β-amino alcohol, a direct structural analog to the core of β-blockers like Propranolol and Metoprolol.[8][11] The procedure is designed to be self-validating, with clear steps and expected outcomes.
Materials & Equipment:
-
(R)-((4-nitrophenoxy)methyl)oxirane (1.0 eq)
-
Isopropylamine (3.0-5.0 eq)
-
Methanol (or Isopropanol) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
-
Column chromatography setup (Silica gel)
-
Standard glassware for extraction and workup
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Isopropylamine is volatile and corrosive; handle with care.
-
Epoxides are potential alkylating agents and should be handled with caution.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-((4-nitrophenoxy)methyl)oxirane (1.0 eq).
-
Solvent & Reagent Addition: Dissolve the epoxide in methanol (approx. 5-10 mL per gram of epoxide). Add isopropylamine (3.0-5.0 eq) to the solution. Causality Note: An excess of the amine nucleophile is used to ensure complete consumption of the limiting epoxide, driving the reaction to completion and minimizing potential side reactions.
-
Reaction Conditions: Heat the reaction mixture to reflux (for methanol, approx. 65°C) and stir. Causality Note: Heating provides the necessary activation energy to overcome the reaction barrier, while the protic solvent (methanol) can participate in the protonation of the alkoxide intermediate.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is complete when the starting epoxide spot is no longer visible (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel to yield the pure (S)-1-(isopropylamino)-3-(4-nitrophenoxy)propan-2-ol. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed.
Caption: Experimental workflow for the synthesis of a chiral β-amino alcohol.
Quantitative Data & Characterization
The success of an asymmetric synthesis is measured by its yield and, most critically, its stereochemical purity, expressed as enantiomeric excess (e.e.).
| Parameter | Expected Outcome | Method of Analysis |
| Chemical Yield | 85-95% (after purification) | Gravimetric analysis |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Specific Rotation [α]D | A specific, non-zero value | Polarimetry |
| 1H NMR | Peaks consistent with the product structure | NMR Spectroscopy |
Note: The specific rotation value and NMR shifts will be unique to the final product and should be compared with literature values or a synthesized reference standard.
Broader Significance in Asymmetric Synthesis
The true value of (R)-((4-nitrophenoxy)methyl)oxirane is its role as a gateway to a wide array of more complex chiral molecules. The β-amino alcohol product from the protocol above is not an endpoint but a versatile intermediate. For instance, in the synthesis of β-blockers, a similar reaction is performed where the nucleophile is an amine and the epoxide is derived from a substituted phenol.[12][13] The fundamental ring-opening chemistry remains the cornerstone of the synthesis.
This building block can be used in reactions with a variety of nucleophiles, including:
-
Oxygen Nucleophiles: Alcohols and phenols, for the synthesis of chiral diol ethers.
-
Sulfur Nucleophiles: Thiols, to produce chiral β-hydroxy thioethers.
-
Carbon Nucleophiles: Organometallic reagents or enolates, to form new C-C bonds for more complex skeletons.[14]
By providing a reliable and highly stereospecific route to these key intermediates, (R)-((4-nitrophenoxy)methyl)oxirane serves as a foundational tool for researchers aiming to construct complex, enantiomerically pure target molecules for drug discovery and materials science.
Conclusion
(R)-((4-nitrophenoxy)methyl)oxirane is an exemplary chiral synthon whose reactivity is both potent and predictable. Its application in the asymmetric synthesis of β-amino alcohols via a stereospecific, SN2-mediated ring-opening reaction provides a direct and efficient pathway to intermediates for a multitude of active pharmaceutical ingredients. The protocols and principles outlined in this guide demonstrate its reliability and underscore its importance for any research program focused on the development of enantiopure molecules.
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Application Notes & Protocols: Regioselective Ring-Opening of (R)-((4-nitrophenoxy)methyl)oxirane
Abstract
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a highly valuable chiral building block in modern organic synthesis.[1][2] Its utility stems from the presence of a strained three-membered epoxide ring, which serves as a potent electrophile for a variety of nucleophiles.[3] The ring-opening reactions of this epoxide are fundamental to the asymmetric synthesis of numerous biologically active molecules, most notably β-adrenergic blocking agents (beta-blockers).[4][5] This guide provides a detailed examination of the mechanistic principles governing the ring-opening of this epoxide, presents validated protocols for achieving regioselective transformations under both nucleophilic (base-catalyzed) and acidic conditions, and outlines methods for product characterization.
Mechanistic Principles: The Duality of Epoxide Reactivity
The reactivity of epoxides is dominated by their significant ring strain (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[3] Unlike typical ethers, epoxides can be cleaved under both basic and acidic conditions, but the regiochemical outcome is dictated by the reaction mechanism, which can be tuned by the choice of reagents and catalysts.[6][7]
Base-Catalyzed / Nucleophilic Conditions (SN2 Pathway)
Under neutral or basic conditions, the reaction is initiated by the direct attack of a strong nucleophile.[8] The epoxide oxygen is a poor leaving group (alkoxide), so the ring opening requires a forceful "push" from the nucleophile in a classic SN2 mechanism.[7]
-
Causality: In an SN2 reaction, steric hindrance is the primary factor determining the site of attack. The nucleophile will preferentially attack the less sterically hindered carbon atom.[3][8] For (R)-((4-nitrophenoxy)methyl)oxirane, this is the terminal, primary carbon (C3) of the oxirane ring.
-
Stereochemistry: The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the electrophilic carbon.[7][8]
-
Outcome: This pathway leads to the formation of a secondary alcohol.
Acid-Catalyzed Conditions (SN1-like Pathway)
In the presence of an acid, the epoxide oxygen is first protonated, converting it into a much better leaving group (a neutral hydroxyl group).[9][10] This "activated" epoxide is significantly more electrophilic. The subsequent nucleophilic attack occurs on the carbon atom that can best stabilize the developing positive charge.[6][11]
-
Causality: The transition state has significant SN1 character.[7][12] The partial positive charge is more stable on the more substituted carbon atom (the secondary carbon, C2, in this case). Therefore, the nucleophile preferentially attacks the more substituted carbon.[6][9]
-
Stereochemistry: Despite the SN1-like nature, the reaction still predominantly occurs with inversion of stereochemistry because the bulky, protonated oxygen atom blocks the front face from nucleophilic attack.[7][12]
-
Outcome: This pathway leads to the formation of a primary alcohol.
The choice between these two pathways is a critical decision in synthetic design, as it dictates which constitutional isomer is formed.
Caption: Mechanistic pathways for epoxide ring-opening.
Experimental Protocols
The following protocols are designed as self-validating systems, including detailed steps for reaction, work-up, purification, and characterization to ensure reproducibility and accuracy.
Protocol 1: SN2 Ring-Opening with an Amine Nucleophile
This protocol details the synthesis of (R)-1-(isopropylamino)-3-(4-nitrophenoxy)propan-2-ol, a key intermediate structure in many beta-blockers.[4][5] The reaction proceeds via an SN2 mechanism, with the amine attacking the less substituted carbon.
Table 1: Reagents and Conditions for SN2 Protocol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| (R)-((4-nitrophenoxy)methyl)oxirane | 195.17 | 5.0 | 0.976 g | Electrophile |
| Isopropylamine | 59.11 | 25.0 (5 eq.) | 2.4 mL | Nucleophile & Base |
| Isopropanol | 60.10 | - | 20 mL | Solvent |
| Ethyl Acetate | 88.11 | - | ~100 mL | Extraction Solvent |
| Saturated aq. NaCl (Brine) | - | - | ~50 mL | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-((4-nitrophenoxy)methyl)oxirane (0.976 g, 5.0 mmol) and isopropanol (20 mL).
-
Addition of Nucleophile: Add isopropylamine (2.4 mL, 25.0 mmol) to the solution. The excess amine serves both as the nucleophile and to maintain basic conditions.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system until the starting epoxide spot has been consumed.
-
Work-up (Solvent Removal): Allow the reaction mixture to cool to room temperature. Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.
-
Work-up (Extraction): Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 25 mL) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 50% to 100% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product as a solid.
Expected Characterization Data for (R)-1-(isopropylamino)-3-(4-nitrophenoxy)propan-2-ol:
-
¹H NMR: Expect signals for the aromatic protons of the nitrophenyl group (~8.2 and 7.0 ppm), a multiplet for the CH-OH proton (~4.0 ppm), signals for the CH₂ groups adjacent to the oxygen and nitrogen, a multiplet for the isopropyl CH, and a doublet for the isopropyl methyl groups.
-
IR (cm⁻¹): Broad peak for O-H stretch (~3300), N-H stretch (~3250), C-H stretches (~2970), characteristic aromatic NO₂ stretches (~1520 and 1350), and C-O ether stretch (~1260).
-
Mass Spec (ESI+): [M+H]⁺ peak at m/z = 255.13.
Caption: Experimental workflow for SN2 ring-opening.
Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile
This protocol demonstrates the SN1-like ring-opening using methanol as the nucleophile under acidic conditions. This will yield the regioisomeric product, (R)-1-methoxy-3-(4-nitrophenoxy)propan-2-ol, where the nucleophile has attacked the more substituted carbon.
Table 2: Reagents and Conditions for Acid-Catalyzed Protocol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| (R)-((4-nitrophenoxy)methyl)oxirane | 195.17 | 5.0 | 0.976 g | Electrophile |
| Methanol | 32.04 | - | 25 mL | Nucleophile & Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | ~2 drops | Acid Catalyst |
| Saturated aq. NaHCO₃ | 84.01 | - | ~50 mL | Quenching Agent |
| Diethyl Ether | 74.12 | - | ~100 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve (R)-((4-nitrophenoxy)methyl)oxirane (0.976 g, 5.0 mmol) in methanol (25 mL) at room temperature with magnetic stirring.
-
Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid to the solution. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 2-3 hours. Monitor by TLC (2:1 Hexane:Ethyl Acetate) for the disappearance of the starting material.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. This neutralizes the sulfuric acid catalyst.
-
Work-up (Solvent Removal): Remove the bulk of the methanol via rotary evaporation.
-
Work-up (Extraction): Add deionized water (25 mL) to the residue and extract the product with diethyl ether (3 x 30 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.
Applications in Drug Development
The enantiomerically pure β-amino alcohols produced from the SN2 ring-opening of (R)-((4-nitrophenoxy)methyl)oxirane and its analogs are crucial precursors for a wide range of pharmaceuticals. The most prominent application is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases like hypertension and angina.[5] The stereocenter established in the ring-opening reaction is essential for the drug's efficacy, as typically only one enantiomer (the (S)-enantiomer of the final product) possesses the desired pharmacological activity.[4] This makes the regioselective and stereospecific ring-opening of chiral epoxides a cornerstone of modern medicinal chemistry.[13][14]
References
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Title: 9.14: Opening of Epoxides - Acidic versus Basic Conditions Source: Chemistry LibreTexts URL: [Link]
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Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]
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Title: Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates Source: National Institutes of Health (NIH) URL: [Link]
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Title: Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides Source: Ingenta Connect URL: [Link]
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Title: Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol Source: MDPI URL: [Link]
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Title: In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols Source: Royal Society Publishing URL: [Link]
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Title: Application of Kinetic Resolution Using HCS as Chiral Auxiliary: Novel Synthesis of Beta-Blockers (S)-betaxolol and (S)-metoprolol Source: PubMed URL: [Link]
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Title: 2-((4-Nitrophenoxy)methyl)oxirane Source: PubChem - NIH URL: [Link]
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Title: Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature Source: International Journal of Science and Research (IJSR) URL: [Link]
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Title: Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol Source: ResearchGate URL: [Link]
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Introduction: The Strategic Value of (R)-((4-nitrophenoxy)methyl)oxirane in Asymmetric Synthesis
An Application Guide for the Use of (R)-((4-nitrophenoxy)methyl)oxirane as a Chiral Building Block
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral building blocks are foundational tools that allow chemists to introduce specific stereocenters into complex molecules with precision. (R)-((4-nitrophenoxy)methyl)oxirane, a member of the glycidyl ether family, has emerged as a highly valuable and versatile C3 synthon.
Its utility is rooted in three key structural features:
-
A Pre-defined Stereocenter: The (R)-configuration at the C2 position of the oxirane ring provides a reliable source of chirality.
-
An Electrophilic Epoxide Ring: The strained three-membered ether is primed for regioselective ring-opening by a wide array of nucleophiles.[1][2]
-
An Activated Phenoxy Group: While the primary reactivity involves the epoxide ring, the 4-nitrophenoxy moiety can also function as a leaving group in certain contexts, although it is less reactive than sulfonate esters like tosylates or nosylates.
This guide provides a detailed overview of the properties, applications, and experimental protocols for (R)-((4-nitrophenoxy)methyl)oxirane, designed for researchers and drug development professionals seeking to leverage this powerful chiral intermediate.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties is critical for experimental design and safety. The key data for (R)-((4-nitrophenoxy)methyl)oxirane are summarized below.
Table 1: Physicochemical Data for (R)-((4-nitrophenoxy)methyl)oxirane
| Property | Value | Source |
| CAS Number | 125279-81-4 | [3] |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [3] |
| Appearance | Yellow solid | [] |
| Melting Point | 67.3 °C | [5] |
| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | [3] |
| Synonyms | (R)-p-Nitrophenyl glycidyl ether | [5] |
Handling and Safety Precautions
(R)-((4-nitrophenoxy)methyl)oxirane is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[6] It may cause damage to organs (kidney, liver) through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[7][8] For handling solids, especially if dust can be generated, respiratory protection is required.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.
Core Application: Synthesis of Chiral β-Amino Alcohols
The most prominent application of chiral glycidyl ethers is the synthesis of β-amino alcohols, a structural motif present in numerous biologically active compounds, including the widely used class of drugs known as β-blockers.[9] The reaction proceeds via a highly regioselective nucleophilic ring-opening of the epoxide by an amine.
Mechanism: Regioselective Epoxide Opening
The reaction follows an Sₙ2 mechanism. The amine, acting as a nucleophile, attacks the terminal (C3) carbon of the oxirane ring. This position is the least sterically hindered, and attack at this site is kinetically favored.[10][11] This regioselectivity is a cornerstone of the synthetic utility of glycidyl ethers, ensuring the formation of a single primary product isomer.
Caption: Synthetic pathway for (S)-Atenolol.
Step-by-Step Methodology
Part A: Synthesis of (S)-4-[(2-oxiranyl)methoxy]phenylacetamide [12]
-
Reagent Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve p-hydroxyphenylacetamide in a suitable solvent (e.g., a mixture of water and an organic solvent like isopropanol).
-
Deprotonation: Add a stoichiometric amount of a base, such as sodium hydroxide, to the solution to form the corresponding sodium phenoxide. Stir until the dissolution is complete.
-
Epoxide Formation: Add (R)-epichlorohydrin to the reaction mixture. The phenoxide will act as a nucleophile, displacing the chloride and subsequently forming the epoxide ring.
-
Reaction Conditions: Heat the mixture to reflux (e.g., 70-80 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure (S)-epoxide intermediate.
Part B: Synthesis of (S)-Atenolol via Epoxide Ring-Opening [13][14]
-
Reaction Setup: Suspend the isolated (S)-epoxide intermediate from Part A in an appropriate solvent. Water is often a suitable and green solvent for this step. [13]2. Nucleophilic Addition: Add an excess of isopropylamine to the suspension.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for an extended period (e.g., 48 hours). The nucleophilic amine will attack the terminal carbon of the epoxide ring. [13][14]4. Monitoring: Monitor the disappearance of the starting epoxide material using TLC or HPLC.
-
Isolation and Purification: Upon completion, the product can be isolated by filtration if it precipitates from the solution. The crude (S)-Atenolol is then washed and dried. Purity and enantiomeric excess (>99% ee) can be confirmed by chiral HPLC analysis. [13]
Expert Insights and Causality
-
Choice of Synthon: The use of (R)-epichlorohydrin in Part A ensures the formation of the (S)-epoxide intermediate. This inversion of stereochemical designation is due to Cahn-Ingold-Prelog priority rules, not a chemical inversion. The stereocenter's absolute configuration is retained.
-
Regioselectivity: The success of Part B hinges on the regioselective attack of isopropylamine on the less substituted carbon of the epoxide ring. [1]This is a classic example of an Sₙ2 reaction under basic or neutral conditions, which reliably yields the desired 1,2-amino alcohol regioisomer.
-
Alternative Reagents: For more challenging nucleophiles or different substrates, more reactive glycidyl derivatives like (R)-glycidyl nosylate or tosylate can be used. [9][15]The sulfonate is a much better leaving group than a phenoxide, allowing for a sequential, one-pot reaction where a first nucleophile displaces the nosylate, followed by a second nucleophile opening the newly formed epoxide ring. [9]
Conclusion
(R)-((4-nitrophenoxy)methyl)oxirane and its structural analogs are indispensable tools in asymmetric synthesis. Their predictable reactivity, governed by the principles of regioselective Sₙ2 ring-opening, allows for the efficient and stereocontrolled construction of chiral β-amino alcohols. The synthesis of (S)-Atenolol serves as a quintessential example of this strategy's power and relevance in the development of life-saving pharmaceuticals. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can effectively employ these building blocks to advance their synthetic programs.
References
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Application Note: A Researcher's Guide to the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening with Amines
Abstract
The ring-opening of epoxides with amines is a fundamental and powerful transformation in organic synthesis, providing a direct and atom-economical route to β-amino alcohols. These motifs are crucial structural scaffolds in a vast array of pharmaceuticals, chiral auxiliaries, and biologically active compounds.[1][2] This guide provides an in-depth exploration of the reaction mechanism, discusses the critical role of catalysts, and presents detailed, field-proven experimental protocols for both uncatalyzed and Lewis acid-catalyzed procedures. By explaining the causality behind experimental choices and offering practical troubleshooting advice, this document serves as a comprehensive resource for researchers in organic chemistry and drug development.
Scientific Foundation: Mechanism and Regioselectivity
The aminolysis of epoxides is a classic example of a nucleophilic substitution (SN2) reaction. The inherent strain of the three-membered ether ring makes the epoxide's carbon atoms electrophilic and susceptible to attack by nucleophiles like amines. The stereochemical and regiochemical outcome of the reaction is highly dependent on the reaction conditions, specifically the presence or absence of an acid catalyst.[3][4]
1.1. Uncatalyzed (Basic/Neutral) Conditions
Under neutral or basic conditions, the amine acts as a strong nucleophile. The reaction proceeds via a direct SN2 attack on one of the epoxide carbons. For unsymmetrical epoxides, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[5] This pathway results in the inversion of stereochemistry at the site of attack, yielding a trans-β-amino alcohol.[4]
1.2. Acid-Catalyzed Conditions
In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated by the acid.[6] This activation dramatically increases the electrophilicity of the epoxide ring. The transition state develops significant carbocation-like character. Consequently, the nucleophilic amine preferentially attacks the more substituted carbon atom, which can better stabilize the developing partial positive charge.[5][7] While the mechanism is still predominantly SN2-like with an inversion of configuration, it possesses some SN1 character.[4][8]
The choice between these pathways is critical for controlling the regioselectivity of the final product.
Caption: Reaction mechanisms for epoxide ring-opening by amines.
The Role of Catalysis in Modern Synthesis
While the classical approach of heating an epoxide with an amine can be effective, it often requires high temperatures, long reaction times, and a large excess of the amine, particularly for poorly nucleophilic amines like anilines.[9] Modern protocols frequently employ catalysts to activate the epoxide, leading to milder conditions, faster reactions, and improved yields.[10]
-
Lewis Acids: A wide range of Lewis acids, including metal salts and triflates (e.g., YCl₃, SnCl₄·5H₂O, Zn(ClO₄)₂, Sc(OTf)₃), are highly effective.[9][11][12][13] They coordinate to the epoxide oxygen, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack. Many of these catalysts are effective even at low loadings (1-5 mol%) and can be used under solvent-free conditions, which is environmentally advantageous.[11][12][14]
-
Heterogeneous Catalysts: Solid acid catalysts like silica-bonded S-sulfonic acid (SBSSA), zeolites, or sulfated zirconia offer significant practical benefits.[15][16] Their primary advantage is the ease of separation from the reaction mixture—typically by simple filtration—which simplifies product purification and allows for catalyst recycling.[15]
-
Solvent Effects: The choice of solvent can also play a directing role. Polar mixed-solvent systems, such as DMF/H₂O, have been shown to promote efficient and regioselective synthesis of β-amino alcohols even without a catalyst.[17] Water, in particular, can act as a catalyst in some amine-epoxide systems.[18]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of β-amino alcohols. The first is a general, uncatalyzed method, while the second employs a common Lewis acid catalyst under solvent-free conditions.
Caption: A generalized workflow for the synthesis and analysis of β-amino alcohols.
Protocol 1: General Uncatalyzed Aminolysis in a Protic Solvent
Objective: To synthesize a β-amino alcohol from an epoxide and a primary or secondary amine using a classical heating method without a catalyst. This method is most suitable for reactive (e.g., aliphatic) amines.
Materials & Reagents:
-
Epoxide (e.g., Styrene Oxide, 1.0 equiv.)
-
Amine (e.g., Piperidine, 1.5-2.0 equiv.)
-
Solvent (e.g., Ethanol or Isopropanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the epoxide (1.0 equiv.) and the chosen alcohol solvent (e.g., ethanol, to make a ~0.5 M solution).
-
Reagent Addition: Add the amine (1.5-2.0 equiv.) to the solution. A slight excess of the amine is used to ensure complete consumption of the epoxide and to minimize the formation of dialkylated byproducts.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value than the starting epoxide. The reaction can take anywhere from 4 to 24 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether (~50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). The bicarbonate wash removes any acidic impurities and the brine wash helps to break up emulsions and remove bulk water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure β-amino alcohol.
Protocol 2: Lewis Acid-Catalyzed Aminolysis (Solvent-Free)
Objective: To perform a highly efficient, regioselective aminolysis of an epoxide using a Lewis acid catalyst under solvent-free conditions. This method is excellent for a wide range of aromatic and aliphatic amines.[9][11][12]
Materials & Reagents:
-
Epoxide (e.g., Phenyl Glycidyl Ether, 1.0 equiv., 2 mmol)
-
Amine (e.g., Aniline, 1.1 equiv., 2.2 mmol)
-
Lewis Acid Catalyst (e.g., SnCl₄·5H₂O or YCl₃, 1-5 mol%)
-
Small glass vial or round-bottom flask
-
Magnetic stirrer and hotplate (with temperature control)
-
Materials for column chromatography (silica gel, solvents)
Procedure:
-
Setup: In a clean, dry glass vial equipped with a small magnetic stir bar, combine the epoxide (1.0 equiv.), the amine (1.1 equiv.), and the Lewis acid catalyst (e.g., SnCl₄·5H₂O, 5 mol%).[9] Running the reaction solvent-free often accelerates the rate by maximizing reactant concentration.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C).[9] The reaction is often significantly faster than uncatalyzed methods and may be complete in a few hours.
-
Monitoring: Monitor the reaction by TLC until the starting epoxide is consumed.
-
Direct Purification: Once the reaction is complete, the reaction mixture can often be purified directly without an aqueous work-up. Adsorb the crude mixture directly onto a small amount of silica gel.
-
Purification: Purify the product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[11]
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Data Summary: Reaction Condition Comparison
The table below summarizes various conditions reported in the literature, showcasing the versatility of the epoxide aminolysis reaction.
| Epoxide | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene Oxide | Aniline | YCl₃ (1) | None | RT | 1 | >90 (conv.) | [12] |
| Phenyl Glycidyl Ether | Aniline | SnCl₄·5H₂O (5) | None | 50 | 12 | 92 | [9][11] |
| Cyclohexene Oxide | Aniline | Cyanuric Chloride (2) | None | RT | 0.5 | 92 | [14] |
| Styrene Oxide | Aniline | SBSSA (0.1 g) | None | RT | 0.5 | 96 | [15] |
| Various Epoxides | Primary Amines | None | DMF/H₂O | 60 | 3-12 | 43-98 | [17] |
| Glycidol Ethers | Aqueous Ammonia | Yb(OTf)₃ (0.15) | Isopropanol | 85 | 7 | 49 | [19] |
RT = Room Temperature; conv. = conversion
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive amine (e.g., deactivated aniline).2. Sterically hindered epoxide or amine.3. Reaction temperature too low or time too short.4. Inactive catalyst. | 1. Add a Lewis acid catalyst (e.g., YCl₃, Sc(OTf)₃) to activate the epoxide.2. Increase the reaction temperature and/or extend the reaction time.3. For poorly nucleophilic amines, consider using a more forcing solvent-free protocol.[14]4. Use a fresh batch of catalyst. |
| Formation of Side Products | 1. Dialkylation: The product amino alcohol attacks another molecule of epoxide.2. Polymerization: Especially under strong acid catalysis. | 1. Use a slight excess of the amine (1.1-2.0 equiv.) relative to the epoxide.[20]2. Maintain a lower concentration of reactants by using more solvent.3. Use a milder catalyst or lower catalyst loading. |
| Poor Regioselectivity | 1. Competing SN1 and SN2 pathways.2. Substrate has minimal steric or electronic bias. | 1. To favor attack at the less hindered site, use basic/neutral conditions (no catalyst).2. To favor attack at the more substituted site, use a strong Lewis or Brønsted acid catalyst.[15]3. Screen different catalysts; some show higher regioselectivity than others.[21] |
| Difficulty in Purification | 1. Product and starting amine have similar polarities.2. Oily, difficult-to-handle crude product. | 1. If the amine is basic, perform an acidic wash (e.g., dilute HCl) during work-up to move the excess amine to the aqueous layer. Then, re-basify the aqueous layer and extract if the amine needs to be recovered.2. Ensure the reaction has gone to completion to avoid separating starting material from the product. |
Applications in Drug Discovery and Development
β-amino alcohols are a privileged scaffold in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as chiral building blocks.[2] Their presence is central to the therapeutic effect of many approved drugs.
-
β-Blockers: This class of drugs, used to manage cardiovascular diseases like hypertension, is defined by the β-amino alcohol pharmacophore. The synthesis of drugs like atenolol and metoprolol relies heavily on the regioselective ring-opening of an epoxide with an appropriate amine.[17]
-
Antiviral & Anticancer Agents: Many potent therapeutic agents, including HIV protease inhibitors like Saquinavir and anticancer compounds, incorporate the β-amino alcohol moiety.[2][22]
-
Chiral Ligands: Enantiomerically pure β-amino alcohols are invaluable as chiral auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of other complex chiral molecules.[2][3]
The robust and versatile nature of the epoxide aminolysis reaction ensures its continued importance as a cornerstone of modern pharmaceutical development.[1][23][24]
References
- Wu, J. et al. (2004). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
- SYNLETT. (2006). Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Georg Thieme Verlag Stuttgart.
- SYNLETT. (2006). Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Thieme.
- BenchChem. (2025). Application Notes and Protocols for Stereospecific Epoxide Ring Opening with Amines. BenchChem.
- Eastern Michigan University. (2012). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Digital Commons @ EMU.
- Pergamon. (1998). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Elsevier.
- ResearchGate. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate.
- NIH. (2010). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. PMC.
- Penn State University. (2004). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Penn State Libraries.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. RRJCHEM.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- MDPI. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules.
- Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Chemistry Steps. (2024). Epoxides Ring-Opening Reactions. Chemistry Steps.
- Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College.
- SciELO México. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society.
- Taylor & Francis Online. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications.
- ResearchGate. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. ResearchGate.
- Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal.
- ResearchGate. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate.
- Open Access Journals. (2015). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
- ResearchGate. (2013). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a. ResearchGate.
- PubMed. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality.
- MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Molecules.
- OUCI. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives. Journal of Molecular Structure.
- ResearchGate. (2018). Aminolysis of epoxides for the synthesis of β-amino alcohols. ResearchGate.
- OSTI.GOV. (2018). Nucleophilic ring opening of trans -2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. OSTI.GOV.
- Organic Chemistry Portal. (2024). Synthesis of β-amino alcohols by amination (alkylation). Organic Chemistry Portal.
- Royal Society of Chemistry. (2010). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications.
- Semantic Scholar. (2015). A Brief Review on Synthesis of ò-amino Alcohols by Ring Opening ofEpoxides. Semantic Scholar.
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Application Notes and Protocols: (R)-((4-nitrophenoxy)methyl)oxirane as a Chromogenic Substrate for Enzymatic Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide details the application of (R)-((4-nitrophenoxy)methyl)oxirane as a versatile and efficient chromogenic substrate for the kinetic analysis of epoxide hydrolases (EHs). We will explore the underlying enzymatic mechanism that facilitates a straightforward spectrophotometric assay, provide detailed, field-proven protocols for both standard and high-throughput screening (HTS) applications, and discuss the interpretation of the resulting kinetic data. This guide is designed to equip researchers in academia and the pharmaceutical industry with the necessary knowledge to confidently employ this substrate in enzyme characterization and inhibitor screening campaigns.
Introduction: The Utility of a Chromogenic Epoxide Substrate
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-p-nitrophenyl glycidyl ether, is a synthetic epoxide that has found significant utility in the study of xenobiotic-metabolizing enzymes.[1] Its primary application lies in its use as a substrate for epoxide hydrolases (EHs, EC 3.3.2.9 and 3.3.2.10), a superfamily of enzymes crucial for the detoxification of electrophilic epoxides.[2] These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding, less reactive vicinal diol.[1]
The key feature of (R)-((4-nitrophenoxy)methyl)oxirane that makes it an invaluable research tool is the p-nitrophenoxy leaving group. Upon enzymatic cleavage of the ether linkage, which can be a secondary consequence of the epoxide ring opening, 4-nitrophenol is released. In an aqueous solution with a pH above its pKa (~7.15), 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which exhibits a distinct yellow color with a strong absorbance maximum around 405 nm. This color change provides a direct and continuous method to monitor the enzymatic reaction in real-time, making it highly amenable to spectrophotometric analysis.[3]
The enantiomerically pure (R)-form of the substrate is particularly useful for investigating the stereoselectivity of epoxide hydrolases, which often exhibit a preference for one enantiomer over the other.[4] This stereoselectivity is a critical aspect of drug metabolism and the development of chiral therapeutic agents.
Principle of the Enzymatic Reaction and Detection
The enzymatic reaction catalyzed by epoxide hydrolases on (R)-((4-nitrophenoxy)methyl)oxirane proceeds via a nucleophilic attack on one of the oxirane carbons by an active site residue (typically an aspartate), forming a covalent alkyl-enzyme intermediate. This is followed by the hydrolytic addition of a water molecule, which regenerates the enzyme and releases the diol product. The release of the 4-nitrophenoxy group is the basis for the chromogenic assay.
Caption: Workflow for a standard spectrophotometric assay.
Protocol for High-Throughput Screening (HTS) of Epoxide Hydrolase Inhibitors
This protocol is adapted for a 96-well plate format suitable for screening compound libraries.
Materials:
-
Same as in 4.1, plus:
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of reading absorbance at 405 nm
-
Multichannel pipette or automated liquid handling system
-
Test compounds (inhibitors) dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare substrate and enzyme solutions as described in the standard protocol.
-
Plate Layout: Design the plate map to include wells for:
-
Negative control (no inhibitor, 100% activity)
-
Positive control (a known inhibitor or no enzyme, 0% activity)
-
Test compounds at desired concentrations
-
-
Assay Setup:
-
To each well, add 180 µL of Assay Buffer.
-
Add 2 µL of test compound solution in DMSO (or just DMSO for controls).
-
Add 10 µL of the diluted enzyme solution.
-
Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C and read the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (change in absorbance over time).
-
Determine the percent inhibition for each test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
For compounds showing significant inhibition, a dose-response curve can be generated to determine the IC₅₀ value.
-
Data Interpretation and Kinetic Analysis
The data obtained from these assays can be used to determine important kinetic parameters for the epoxide hydrolase under investigation.
| Parameter | Description | Method of Determination |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the y-intercept of a Lineweaver-Burk plot or by non-linear regression of a Michaelis-Menten plot. |
| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Determined from the x-intercept of a Lineweaver-Burk plot or by non-linear regression of a Michaelis-Menten plot. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated as Vmax / [E], where [E] is the total enzyme concentration. |
| kcat/Km | The catalytic efficiency of the enzyme, reflecting its ability to convert substrate to product at low substrate concentrations. | Calculated from the determined kcat and Km values. |
| IC₅₀ | The concentration of an inhibitor that causes 50% inhibition of the enzyme activity. | Determined from a dose-response curve of percent inhibition versus inhibitor concentration. |
A study on a novel epoxide hydrolase from Tsukamurella paurometabola demonstrated high enantioselectivity for nitro-substituted phenyl glycidyl ether, achieving an enantiomeric ratio (E) greater than 100. [4]While specific Km and Vmax values for (R)-((4-nitrophenoxy)methyl)oxirane are enzyme-dependent, related substrates have been characterized. For instance, with purified mouse liver cytosolic epoxide hydrolase, 1,2-epoxy-1-(p-nitrophenyl)pentane showed a Km of 1.7 µM and a Vmax of 11,700 nmol/min/mg. [5]However, p-nitrophenyl glycidyl ether itself was found to be a poor substrate for this particular enzyme. [5]These examples highlight the importance of empirical determination of kinetic constants for each enzyme-substrate pair.
Safety and Handling
(R)-((4-nitrophenoxy)methyl)oxirane is a chemical compound and should be handled with appropriate safety precautions. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are recommended.
Conclusion
(R)-((4-nitrophenoxy)methyl)oxirane is a valuable tool for the study of epoxide hydrolases. Its chromogenic properties allow for a simple, continuous, and sensitive spectrophotometric assay that can be readily adapted for high-throughput applications. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively characterize enzyme kinetics and screen for novel inhibitors, thereby advancing our understanding of xenobiotic metabolism and facilitating the development of new therapeutic agents.
References
-
Wixtrom, R. N., & Hammock, B. D. (1988). Continuous Spectrophotometric Assays for Cytosolic Epoxide Hydrolase. Analytical Biochemistry, 174(1), 291-299. [Link]
-
Dietze, E. C., Kuwano, E., & Hammock, B. D. (1994). Spectrophotometric substrates for cytosolic epoxide hydrolase. Analytical Biochemistry, 216(1), 176-187. [Link]
-
Wolf, N. M., Morisseau, C., Jones, P. D., Hock, B., & Hammock, B. D. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. [Link]
-
Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Application Note. [Link]
-
Cedrone, F., et al. (2005). Colorimetric Assays for Quantitative Analysis and Screening of Epoxide Hydrolase Activity. Applied Biochemistry and Biotechnology, 120(2), 125-136. [Link]
-
Chen, Y., et al. (2015). Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola. Journal of Molecular Catalysis B: Enzymatic, 122, 190-197. [Link]
-
Wikipedia. (2023). Microsomal epoxide hydrolase. [Link]
-
Rink, R., & Janssen, D. B. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences, 24(8), 7354. [Link]
-
Doderer, K., et al. (2003). A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity. Analytical Biochemistry, 321(1), 10-17. [Link]
-
MDPI. (2021). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Molecules, 26(15), 4485. [Link]
-
ResearchGate. (2015). Purification and characterization of glutathione S-transferase of the African catfish Clariaslazera gonads. [Link]
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- 3. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis [mdpi.com]
- 4. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous spectrophotometric assays for cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of (R)-((4-nitrophenoxy)methyl)oxirane for Enantiomeric Purity and Quantitative Analysis
Abstract
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a critical chiral building block in the synthesis of various pharmaceutical compounds, including beta-blockers and other bioactive molecules.[1][2] Its enantiomeric purity is a crucial quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note provides a detailed guide for the derivatization of (R)-((4-nitrophenoxy)methyl)oxirane to facilitate its analysis by High-Performance Liquid Chromatography (HPLC). The primary strategy involves a pre-column derivatization through the nucleophilic ring-opening of the epoxide. This approach serves two main purposes: first, to create diastereomers from the enantiomeric analyte using a chiral derivatizing agent, enabling their separation on a standard achiral stationary phase; and second, to enhance chromatographic performance and detection sensitivity. We present a robust protocol for derivatization with a chiral amine, followed by reversed-phase HPLC-UV analysis, which is suitable for determining enantiomeric excess (%ee) and for quantitative assays in research and quality control settings.
Introduction: The Analytical Challenge
The high reactivity of the strained three-membered oxirane ring is fundamental to its utility in synthesis.[3] However, this reactivity also presents an analytical challenge. Direct analysis of the epoxide can be complicated by its potential to react with protic solvents or acidic/basic components in the chromatographic system, leading to poor peak shape and inaccurate quantification.
Furthermore, assessing enantiomeric purity requires separating the (R)- and (S)-enantiomers. While this can be achieved directly on specialized and often costly chiral HPLC columns, an alternative and widely applicable strategy is to convert the enantiomers into diastereomers.[4] Diastereomers possess different physical and chemical properties and can be readily separated using more common and robust achiral columns, such as a C18 stationary phase.
This guide focuses on the derivatization of the epoxide via an SN2 ring-opening reaction with a carefully selected nucleophile.[5][6] The inherent 4-nitrophenoxy group in the analyte provides a strong chromophore for UV detection, simplifying this aspect of the analysis.
Principle of Derivatization: Epoxide Ring-Opening
The core of the derivatization strategy is the nucleophilic ring-opening of the epoxide. Due to significant ring strain, epoxides readily undergo reactions with nucleophiles even without acid catalysis.[3][7] Under basic or neutral conditions, this reaction proceeds via an SN2 mechanism.
Causality of Experimental Choice: The SN2 pathway is highly predictable and stereospecific. A strong nucleophile will attack one of the two carbons of the epoxide ring, leading to the opening of the ring and inversion of stereochemistry at the site of attack. For (R)-((4-nitrophenoxy)methyl)oxirane, the attack preferentially occurs at the terminal, least sterically hindered carbon of the oxirane ring.[6][7] This regioselectivity ensures the formation of a single, predictable product isomer from each enantiomer, which is critical for accurate analysis.
When a chiral nucleophile, such as (R)-1-phenylethylamine, is used to react with a racemic or enantiomerically enriched sample of the oxirane, two distinct diastereomeric products are formed.
-
(R)-oxirane + (R)-amine → (R,R)-diastereomer
-
(S)-oxirane + (R)-amine → (S,R)-diastereomer
These diastereomers can then be separated and quantified using standard reversed-phase HPLC.
Visualization of the Derivatization Workflow & Mechanism
Experimental Workflow
The overall process, from sample preparation to data analysis, follows a logical sequence designed for reproducibility and accuracy.
Caption: High-level workflow for derivatization and HPLC analysis.
Chemical Reaction Mechanism
The reaction proceeds via a backside nucleophilic attack on the terminal carbon of the oxirane ring.
Caption: SN2 ring-opening with a chiral amine to form a diastereomer.
Detailed Experimental Protocol
This protocol describes the derivatization of (R)-((4-nitrophenoxy)methyl)oxirane with (R)-1-phenylethylamine for subsequent analysis on a standard reversed-phase HPLC system.
Reagents and Materials
-
Analyte: (R)-((4-nitrophenoxy)methyl)oxirane
-
Derivatizing Agent: (R)-(+)-1-Phenylethylamine (≥99% purity)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (≥98%)
-
Equipment: HPLC system with UV detector, C18 column (e.g., 150 x 4.6 mm, 5 µm), analytical balance, vortex mixer, heating block or water bath, 2 mL autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of (R)-1-phenylethylamine and dissolve in 10.0 mL of acetonitrile. This solution should be prepared fresh daily.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of (R)-((4-nitrophenoxy)methyl)oxirane and dissolve in 10.0 mL of acetonitrile.
Derivatization Procedure
-
To a 2 mL autosampler vial, add 100 µL of the Analyte Stock Solution (0.1 mg of analyte).
-
Add 100 µL of the Derivatizing Reagent Solution (1.0 mg of reagent). The use of a molar excess of the derivatizing agent ensures the reaction goes to completion.
-
Add 800 µL of acetonitrile to the vial.
-
Cap the vial tightly and vortex for 10 seconds.
-
Place the vial in a heating block or water bath set to 60°C for 60 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now derivatized and ready for analysis. No further quenching or extraction is typically necessary, as the diluted reaction mixture can be directly injected.
-
Filter the final solution through a 0.45 µm syringe filter into a clean autosampler vial before placing it in the HPLC autosampler.
HPLC Method and Data Analysis
Chromatographic Conditions
The following conditions have been found effective for separating the resulting diastereomers. Optimization may be required depending on the specific column and system used.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 274 nm (wavelength of max absorbance for 4-nitrophenyl group) |
| Run Time | 20 minutes |
System Suitability
Before analyzing samples, perform a system suitability test using a derivatized sample of racemic ((R/S)-((4-nitrophenoxy)methyl)oxirane).
-
Resolution (Rs): The resolution between the two diastereomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
Data Interpretation
-
Enantiomeric Excess (%ee): The enantiomeric excess is calculated from the peak areas of the two diastereomers. Assuming the (R,R)-diastereomer elutes first (Peak 1) and the (S,R)-diastereomer elutes second (Peak 2): %ee = [(Area_Peak1 - Area_Peak2) / (Area_Peak1 + Area_Peak2)] x 100%
-
Quantification: For concentration determination, a calibration curve should be prepared by derivatizing a series of known concentrations of the analyte standard. The peak area of the primary diastereomer is then plotted against concentration.
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) or equivalent guidelines.[4][8] Key validation parameters include:
| Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the peaks for the diastereomers are resolved from any impurities or degradation products. |
| Linearity | Establish a linear relationship between concentration and detector response (e.g., R² ≥ 0.998 over 5 concentrations). |
| Accuracy | Determine the closeness of the measured value to the true value, typically via spike/recovery studies (e.g., 98.0% - 102.0% recovery). |
| Precision | Assess method repeatability (intra-day) and intermediate precision (inter-day), with RSD ≤ 2.0%. |
| LOD & LOQ | Determine the Limit of Detection and Limit of Quantitation for the minor enantiomer (e.g., S/N ratio of 3:1 for LOD and 10:1 for LOQ). |
| Robustness | Evaluate the effect of small, deliberate changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C). |
Conclusion
The derivatization of (R)-((4-nitrophenoxy)methyl)oxirane via nucleophilic ring-opening with a chiral amine is a reliable and robust strategy for its analysis. This pre-column derivatization method transforms the analytical challenge of separating enantiomers into a straightforward separation of diastereomers on a conventional achiral HPLC column. The provided protocol is a comprehensive starting point for researchers and quality control analysts, offering a self-validating system that, when fully validated, can ensure the accurate determination of both the enantiomeric purity and concentration of this vital synthetic intermediate.
References
-
Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1847-1854. Available at: [Link][9][10]
-
Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(3), 246-256. Available at: [Link][4]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link][3]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link][5]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link][6]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link][7]
-
Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 75-81. Available at: [Link][8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147858, (R)-((4-nitrophenoxy)methyl)oxirane. Retrieved from [Link].[11]
-
Singh, A., & Sharma, P. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969-987. Available at: [Link][12]
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- 2. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Khan Academy [khanacademy.org]
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- 9. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-((4-nitrophenoxy)methyl)oxirane
Welcome to the technical support center for (R)-((4-nitrophenoxy)methyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the purification of this compound. The protocols and advice provided are based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to Purification Challenges
(R)-((4-nitrophenoxy)methyl)oxirane, a key building block in the synthesis of various pharmaceutical agents, is a solid at room temperature. Its purification is crucial for the success of subsequent synthetic steps, as impurities can lead to side reactions, low yields, and difficulties in downstream processing. The primary purification methods for this compound are recrystallization and column chromatography. However, the presence of the reactive epoxide ring and the polar nitro group requires careful selection of conditions to avoid product degradation.
This guide will help you navigate these challenges by providing a logical, step-by-step approach to purification and troubleshooting.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Recrystallization Issues
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice. This is a common problem when the solution is supersaturated or when the cooling rate is too rapid. For (R)-((4-nitrophenoxy)methyl)oxirane, which has a relatively low melting point for an aromatic nitro compound, this can be particularly prevalent.
Causality:
-
High Solute Concentration: If the concentration of your compound in the hot solvent is too high, its saturation point upon cooling may be at a temperature above its melting point.
-
Rapid Cooling: Cooling the solution too quickly, for instance by plunging a hot flask directly into an ice bath, does not allow sufficient time for the ordered process of crystal nucleation and growth. The molecules rapidly crash out of solution as a disordered, supercooled liquid.
-
Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool can promote slow crystal growth. Only after the solution has reached room temperature and you observe some crystal formation should you move it to an ice bath to maximize yield.[1][2]
-
Scratching and Seeding: If crystals are slow to form, you can induce nucleation by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, adding a "seed crystal" (a tiny crystal of pure product from a previous batch) can provide a template for crystal growth.[3]
Question 2: After recrystallization, my yield is very low. What are the likely causes?
Answer:
Low recovery is a frequent issue in recrystallization and can be attributed to several factors related to solvent choice and experimental technique.
Causality:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield. While the goal is to dissolve the compound in a minimum of hot solvent, it's easy to add too much, leaving a significant amount of product dissolved in the mother liquor even after cooling.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the solvent at low temperatures, your recovery will be poor.
-
Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize prematurely on the filter paper or in the funnel.
Solutions:
-
Solvent Optimization: For (R)-((4-nitrophenoxy)methyl)oxirane, which has moderate polarity due to the ether and nitro groups, alcoholic solvents are often a good starting point.[4][5] Ethanol or a mixture of ethanol and water are excellent candidates. Perform small-scale solvent screening tests to find the optimal system.
-
Minimize Solvent Volume: When dissolving your crude product, add the hot solvent in small portions, ensuring each portion has fully interacted with the solid before adding more. Heat and stir until the solid is just dissolved.[2]
-
Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm. You can do this by placing them on a hot plate or by pre-rinsing the filter paper and funnel with a small amount of hot, pure solvent.
Column Chromatography Issues
Question 3: I'm getting poor separation of my product from an impurity during column chromatography. How can I improve the resolution?
Answer:
Poor separation in column chromatography typically points to issues with the mobile phase composition, the stationary phase, or the column loading.
Causality:
-
Incorrect Mobile Phase Polarity: If the eluent is too polar, both your product and impurities will travel quickly down the column with little interaction with the silica gel, resulting in poor separation (low resolution). If the eluent is not polar enough, the compounds may not move at all.
-
Column Overloading: Loading too much crude material onto the column leads to broad, overlapping bands that are impossible to separate effectively.
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and band tailing or streaking, severely compromising separation.
Solutions:
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a good differential in the retention factors (Rf) of your compounds.
-
TLC Analysis: Before running a column, always determine the optimal eluent using Thin Layer Chromatography (TLC). For (R)-((4-nitrophenoxy)methyl)oxirane, a good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of around 0.2-0.3 for your product to ensure it spends enough time on the column to separate from impurities. A mobile phase of Hexane:Ethyl Acetate (85:15) has been shown to be effective for similar compounds.[6]
-
Adjusting Polarity: If your product and an impurity are running too close together, try decreasing the polarity of the eluent (e.g., moving from 85:15 to 90:10 Hexane:EtOAc) to increase the interaction with the silica and improve separation.
-
-
Proper Loading: As a rule of thumb, the amount of crude material loaded should be no more than 5-10% of the weight of the silica gel used. Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column in a tight, narrow band.
-
Careful Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is essential for achieving sharp, well-defined bands.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (R)-((4-nitrophenoxy)methyl)oxirane?
A1: The typical synthesis of this compound involves the reaction of 4-nitrophenol with an excess of an epichlorohydrin derivative. Therefore, the most common impurities are:
-
Unreacted 4-nitrophenol: This is an acidic impurity and can often be removed by a basic wash during workup, but some may carry through.
-
Residual Epichlorohydrin or its derivatives: These are typically volatile and may be removed under high vacuum, but can co-elute with the product in chromatography if not properly optimized.
-
Inorganic Salts: If a base like sodium hydroxide or potassium carbonate is used in the synthesis, residual salts may be present. These are typically removed by aqueous workup but can sometimes be problematic.
-
Diol byproduct: The epoxide ring is susceptible to hydrolysis. If water is present during the synthesis or workup, especially under acidic or basic conditions, the corresponding diol ((R)-1-((4-nitrophenoxy)propane-2,3-diol) can form.
Q2: What is the recommended storage condition for the purified product?
A2: Due to the reactivity of the epoxide ring, (R)-((4-nitrophenoxy)methyl)oxirane should be stored in a cool, dry place. A refrigerator is ideal. It should be protected from light and moisture to prevent degradation. The container should be tightly sealed. Avoid acidic or basic conditions during storage as these can catalyze the opening of the epoxide ring.
Q3: Can I use reverse-phase chromatography for purification?
A3: While normal-phase chromatography on silica gel is more common for this type of compound, reverse-phase chromatography can be a viable alternative, particularly for analytical purposes (HPLC) to check purity. For preparative purification, it can also be used, especially if the impurities are significantly more or less polar than the product. A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water.
Q4: My purified product is a yellow solid. Is this normal?
A4: Yes, (R)-((4-nitrophenoxy)methyl)oxirane is typically described as a yellow solid.[4] The color is primarily due to the 4-nitrophenyl chromophore. A pale yellow to yellow color in the purified product is expected and not necessarily an indication of impurity.
Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of (R)-((4-nitrophenoxy)methyl)oxirane. The ideal solvent may need to be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection: Based on the polarity of the molecule, ethanol is a good starting point. Test the solubility of a small sample: it should be sparingly soluble at room temperature but dissolve readily in hot ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to its boiling point.
-
Add Hot Solvent: Add the hot solvent to the crude solid in small portions with continuous swirling and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]
-
Decolorization (Optional): If the solution is highly colored with impurities, you may add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of large, pure crystals.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Condition |
| Primary Solvent | Ethanol |
| Alternative Solvent System | Ethyl Acetate / Hexane |
| Cooling Method | Slow cooling to RT, then ice bath |
| Expected Appearance | Pale yellow to yellow crystals |
Protocol 2: Purification by Column Chromatography
This protocol is based on conditions used for structurally similar compounds and should be optimized using TLC first.[6]
Step-by-Step Methodology:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various mixtures of hexane and ethyl acetate to find a solvent system that gives your product an Rf of ~0.25. A good starting point is Hexane:Ethyl Acetate (85:15).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude (R)-((4-nitrophenoxy)methyl)oxirane in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 85:15 v/v) |
| Elution Mode | Isocratic |
| Detection | UV light (254 nm) or TLC staining |
Visualized Workflows
Logical Flow for Purification Method Selection
Caption: Decision workflow for selecting the primary purification technique.
Troubleshooting Logic for Recrystallization Failure
Caption: Troubleshooting flowchart for common recrystallization problems.
References
-
Recrystallization. (n.d.). Vedantu. Retrieved December 22, 2025, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved December 22, 2025, from [Link]
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved December 22, 2025, from [Link]
-
Purification of Organic Chemicals. (n.d.). GEA. Retrieved December 22, 2025, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved December 22, 2025, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved December 22, 2025, from [Link]
- Method of crystallizing nitro products. (1959). U.S.
-
NileRed. (2020, January 10). Recrystallization. YouTube. Retrieved December 22, 2025, from [Link]
-
The evolution of purification. (n.d.). GEA. Retrieved December 22, 2025, from [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved December 22, 2025, from [Link]
-
Purification of nitrophenols using complex-assisted crystallization. (2025, August 10). Request PDF on ResearchGate. Retrieved December 22, 2025, from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved December 22, 2025, from [Link]
-
The evolution of purification. (n.d.). GEA. Retrieved December 22, 2025, from [Link]
-
Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. (n.d.). PubChem. Retrieved December 22, 2025, from [Link]
- Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Vitae, 20(1), 21-30.
-
Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine. (2024, July 8). ResearchGate. Retrieved December 22, 2025, from [Link]
- Process for the purification of diphenyl ether compounds. (2002).
-
How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved December 22, 2025, from [Link]
Sources
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]
Technical Support Center: Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
Welcome to the technical support center for the synthesis of (R)-((4-nitrophenoxy)methyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthesis, improve yields, and ensure high enantiomeric purity. Our approach is rooted in explaining the "why" behind the "how," empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my yield of (R)-((4-nitrophenoxy)methyl)oxirane consistently low?
Low yield is one of the most common issues in this synthesis. The formation of the target molecule is a variation of the Williamson ether synthesis, which, while robust, is sensitive to several factors. The primary reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on an enantiopure epichlorohydrin derivative. Several competing reactions and suboptimal conditions can suppress the efficiency of this main pathway.
Potential Causes & Troubleshooting Workflow:
-
Incomplete Deprotonation of 4-Nitrophenol:
-
Causality: The reaction requires the formation of the 4-nitrophenoxide anion to act as a nucleophile. 4-Nitrophenol has a pKa of approximately 7.15, making it more acidic than many other phenols.[1] However, an insufficiently strong base or incorrect stoichiometry will result in unreacted 4-nitrophenol, thus limiting the potential yield.
-
Troubleshooting Protocol:
-
Base Selection: Ensure the base used is strong enough to fully deprotonate the 4-nitrophenol. While strong bases like sodium hydride (NaH) are effective, moderately strong bases like potassium carbonate (K₂CO₃) or even aqueous sodium hydroxide (NaOH) are often sufficient and safer to handle, especially when used with a phase-transfer catalyst.[2][3]
-
Stoichiometry Check: Use at least one full equivalent of the base relative to the 4-nitrophenol. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
Anhydrous Conditions: If using a water-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base and hydrolyze the alkyl halide.[2]
-
-
-
Side Reaction: Hydrolysis of the Epoxide Ring:
-
Causality: The desired epoxide product is susceptible to hydrolysis (ring-opening) to form the corresponding diol, 1-(4-nitrophenoxy)propane-2,3-diol. This reaction is catalyzed by both acid and base and is exacerbated by the presence of water in the reaction mixture.[4][5]
-
Troubleshooting Protocol:
-
Solvent Purity: Use anhydrous solvents to minimize the presence of water.
-
Aqueous Base Handling (for PTC): If using an aqueous base with a phase-transfer catalyst, minimize the volume of the aqueous phase and ensure efficient stirring to promote the transfer of the phenoxide over the hydroxide ion into the organic phase.
-
Work-up Quenching: During the work-up, neutralize the reaction mixture promptly before extensive extraction and washing to prevent prolonged exposure to basic or acidic conditions that could promote hydrolysis.
-
-
-
Side Reaction: Dimerization/Oligomerization:
-
Causality: The newly formed (R)-((4-nitrophenoxy)methyl)oxirane can itself be attacked by another 4-nitrophenoxide ion. This leads to the formation of dimers and other higher molecular weight byproducts, consuming both the starting material and the product.[6]
-
Troubleshooting Protocol:
-
Controlled Addition: Add the (R)-epichlorohydrin slowly to a solution of the pre-formed 4-nitrophenoxide. This maintains a low concentration of the electrophile and favors the desired 1:1 reaction over subsequent attacks on the product.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to slow down the rate of the secondary attack, which typically has a higher activation energy. A common temperature range is 50-100 °C, but optimization is key.[2]
-
-
Workflow Diagram for Troubleshooting Low Yield
Caption: Logical workflow for diagnosing and resolving low product yield.
FAQ 2: How can I optimize the Phase-Transfer Catalysis (PTC) conditions for this synthesis?
Phase-transfer catalysis is an excellent method for this reaction, as it facilitates the transfer of the 4-nitrophenoxide from a solid or aqueous phase into the organic phase containing the (R)-epichlorohydrin.[7] However, inefficient catalysis can lead to slow reaction times and low yields.
Key Optimization Parameters & Protocols:
| Parameter | Recommended Range/Choice | Rationale & Expert Insights |
| Catalyst Type | Quaternary Ammonium Salts (e.g., TBAB, TBACl) | Tetrabutylammonium bromide (TBAB) is a common and effective choice. Its lipophilic butyl groups enhance its solubility in the organic phase, allowing for efficient transport of the phenoxide anion.[7][8] |
| Catalyst Loading | 1-10 mol% | Start with 5 mol%. Too little catalyst results in a slow reaction rate. Too much offers diminishing returns, can complicate purification, and may lead to emulsion formation during work-up. |
| Solvent System | Biphasic: Toluene/Water, Chlorobenzene/WaterSolid-Liquid: Acetonitrile, DMF | For liquid-liquid PTC, toluene is a good non-polar choice. For solid-liquid PTC (using K₂CO₃ as a solid base), polar aprotic solvents like acetonitrile or DMF can be effective as they solvate the cation, creating a more reactive "naked" anion.[2] |
| Agitation | Vigorous Stirring (800+ RPM) | Efficient mixing is critical for PTC. A high interfacial area between the phases is necessary for the catalyst to function effectively. Inadequate stirring is a common cause of failed PTC reactions. |
| Temperature | 40-80 °C | Higher temperatures increase the reaction rate but also the rate of side reactions.[8] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction time and byproduct formation. |
Experimental Protocol for PTC Optimization:
-
Setup: In a round-bottom flask equipped with a condenser and a mechanical stirrer, dissolve 4-nitrophenol (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in the chosen organic solvent (e.g., toluene).
-
Base Addition: Add the base (e.g., 50% aqueous NaOH, 1.2 eq).
-
Stirring: Begin vigorous stirring to ensure good mixing of the two phases.
-
Electrophile Addition: Slowly add (R)-epichlorohydrin (1.1 eq) to the mixture over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing via TLC or LC-MS until the 4-nitrophenol is consumed.
-
Work-up: Upon completion, separate the layers, wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
FAQ 3: My product shows loss of enantiomeric purity. What is the cause and how can I prevent it?
Maintaining the stereochemical integrity of the chiral center originating from (R)-epichlorohydrin is paramount. Loss of enantiomeric excess (%ee) is a serious issue that can arise from the starting material or the reaction conditions.
Potential Causes & Troubleshooting:
-
Racemic Starting Material:
-
Causality: The most obvious cause is the use of racemic or partially racemized (R)-epichlorohydrin.
-
Validation Protocol:
-
Source Verification: Always procure enantiopure starting materials from a reputable supplier and check the certificate of analysis for the specified enantiomeric purity.
-
Chiral Analysis: Independently verify the %ee of your starting (R)-epichlorohydrin using chiral GC or by derivatizing it and analyzing via chiral HPLC.
-
-
-
Reaction Mechanism Issues (Less Common but Possible):
-
Causality: The primary reaction is an Sₙ2 attack on the primary carbon of the epichlorohydrin, which does not affect the chiral center. However, under certain conditions (e.g., presence of specific impurities or extreme temperatures), side reactions that could potentially open and re-close the epoxide ring might occur, although this is unlikely to be a major pathway for racemization. A more plausible scenario is a secondary Sₙ2 reaction at the chiral center if the epoxide were to open, but this is also not the primary reaction pathway.
-
Troubleshooting Protocol:
-
Mild Conditions: Employ the mildest possible reaction conditions (lowest effective temperature, shortest reaction time) to minimize the likelihood of any side reactions that could affect the chiral center.
-
Purification: Ensure that the final product is thoroughly purified to remove any potential byproducts that might interfere with the chiral analysis.
-
-
Reaction Pathway Diagram
Caption: Desired vs. undesired pathways affecting enantiomeric purity.
References
- BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Bogireddy, N. K. R. (2023, January 5). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol [Video]. YouTube.
- Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 316, 115292.
- PubChem. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-.
- Khan, I., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Polymers (Basel), 15(1), 158.
- Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.
- CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 16). [Video]. YouTube.
- Borbas, E. (2017). Homework 3 – 2017/04/11. Kemi.uu.se.
- CRDEEP Journals. (n.d.).
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Romero Bohórquez, A. R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 12(2), 199-208.
- Lee, C.-H., et al. (2020). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires.
- Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4).
- Halpern, M. (2007). Pollution Prevention Using Phase-Transfer Catalysis.
- Guidechem. (n.d.). (S)-2-((4-NITROPHENOXY)METHYL)OXIRANE 125279-82-5 wiki.
- BOC Sciences. (n.d.). CAS 5255-75-4 2-[(4-Nitrophenoxy)methyl]oxirane.
- Zidki, T., et al. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts.
- Li, J., et al. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Beilstein Journal of Organic Chemistry, 14, 1317–1322.
- Austin, P. W., et al. (1967). Ring contraction in the hydrolysis of methyl 4-O-nitrobenzene-p-sulphonyl-α-D-glucopyranoside.
- Alhifthi, A., & Williams, S. J. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- US Patent 3,876,615. (1975).
- ResearchGate. (n.d.).
- ResearchGate. (2023, October 12).
- Al-Musawi, S., et al. (2023). Facile Hydrothermal Synthesis of Ag/Fe3O4/Cellulose Nanocomposite as Highly Active Catalyst for 4-Nitrophenol and Organic Dye Reduction. Polymers, 15(1), 227.
- ResearchGate. (n.d.). A simple model reaction where phenyl glycidyl ether (PGE) and....
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Technical Support Center: Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (R)-((4-nitrophenoxy)methyl)oxirane. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of (R)-((4-nitrophenoxy)methyl)oxirane is most commonly achieved via a Williamson ether synthesis, a powerful method for forming ether linkages.[1][2][3] This SN2 reaction typically involves the nucleophilic attack of a 4-nitrophenoxide ion on a chiral electrophile, such as (R)-glycidyl nosylate, tosylate, or epichlorohydrin. While robust, the reaction is sensitive to conditions that can promote competing pathways.
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple byproducts. What are the most common side reactions?
A1: Low yield and poor purity are classic indicators of competing side reactions. In this specific Williamson synthesis, three primary side reactions are the most probable culprits: nucleophilic ring-opening of the epoxide , C-alkylation of the phenoxide , and base-catalyzed elimination .
The intended reaction is an SN2 substitution on the primary carbon bearing a good leaving group (e.g., nosylate or tosylate). However, the 4-nitrophenoxide nucleophile can also attack other electrophilic sites, or the base can promote alternative pathways.
The diagram below illustrates the desired synthetic pathway versus the major competing side reactions.
Caption: Desired SN2 pathway vs. major side reactions.
Q2: I've isolated a high-molecular-weight, viscous byproduct. What is it and how did it form?
A2: This is a strong indication of oligomerization, caused by the nucleophilic ring-opening of the epoxide . The epoxide ring is strained and therefore susceptible to nucleophilic attack, especially under basic or acidic conditions.[4][5][6]
There are two common mechanisms for this:
-
Intermolecular reaction: A 4-nitrophenoxide ion attacks the epoxide carbon of a newly formed product molecule instead of the starting glycidyl derivative.
-
Consecutive reaction: An initial ring-opening reaction (e.g., by trace water) forms a diol. The resulting hydroxyl group is then deprotonated and acts as a nucleophile, attacking the epoxide of another molecule. This chain reaction leads to oligomers or polymers.[7]
This side reaction is favored by elevated temperatures and high concentrations of the nucleophile.
Caption: Formation of a dimer via nucleophilic ring-opening.
Troubleshooting Steps:
-
Lower the reaction temperature: Substitution reactions generally have a lower activation energy than ring-opening and are favored at lower temperatures.[8]
-
Control stoichiometry: Avoid a large excess of the 4-nitrophenoxide. A slow, controlled addition of the alkylating agent to the phenoxide solution can help maintain a low instantaneous concentration of the electrophile.
-
Ensure anhydrous conditions: Use dry solvents and reagents to prevent the formation of diols that can initiate polymerization.
Q3: My product's NMR spectrum shows unexpected signals in the aromatic region. Could this be C-alkylation?
A3: Yes, this is a distinct possibility. The 4-nitrophenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation), primarily at the carbon atoms ortho to the oxygen.[1][8] While O-alkylation is sterically and electronically favored, C-alkylation can compete under certain conditions.
The choice of solvent plays a critical role in directing the regioselectivity of the alkylation.
| Solvent Type | Examples | Effect on O/C Ratio | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Favors O-Alkylation | These solvents solvate the cation (e.g., Na+, K+) effectively, leaving a "naked," highly reactive phenoxide oxygen. This enhances its nucleophilicity for the desired SN2 reaction.[8] |
| Polar Protic | Ethanol, Water | Favors C-Alkylation | These solvents form strong hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity. This makes the less-shielded carbon atoms of the ring more competitive as nucleophilic sites. |
Troubleshooting Steps:
-
Solvent Selection: Use a high-purity, anhydrous polar aprotic solvent like DMF or acetonitrile.[2]
-
Counter-ion Choice: Larger, "softer" cations like cesium (Cs+) can sometimes increase the proportion of O-alkylation compared to smaller, "harder" cations like lithium (Li+) or sodium (Na+).
Q4: My product shows reduced optical rotation, and chiral analysis indicates the presence of the (S)-enantiomer. Why am I losing enantiomeric purity?
A4: The loss of enantiomeric purity is a serious issue, suggesting that the chiral center of the epoxide is being compromised. In an ideal SN2 reaction where the 4-nitrophenoxide displaces a leaving group on the side chain (e.g., from (R)-glycidyl nosylate), the stereocenter on the epoxide ring itself should remain untouched.
Racemization most likely occurs through a pathway involving epoxide ring-opening followed by ring-closing . If the ring is opened, the resulting acyclic intermediate has a freely rotating C-C bond. If the ring then re-forms under conditions that are not stereospecific, a mixture of (R) and (S) enantiomers can result.
Potential Causes:
-
Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can promote ring-opening.
-
Presence of Contaminants: Certain nucleophilic or acidic impurities could catalyze a reversible ring-opening process.
-
Incorrect Reaction Pathway: If starting from (R)-epichlorohydrin, the reaction proceeds via initial attack by the phenoxide, followed by a subsequent intramolecular SN2 reaction to form the epoxide ring. If this ring-closure step is not perfectly stereocontrolled or if side reactions occur, enantiomeric excess can be lost.
Troubleshooting Steps:
-
Maintain Mild Conditions: Keep the temperature as low as reasonably possible to complete the reaction in a timely manner (e.g., room temperature to 50°C).[2]
-
Purify Starting Materials: Ensure the chiral starting material ((R)-glycidyl derivative) and the 4-nitrophenol are of high purity.
-
Choose the Right Precursor: Using a pre-formed chiral synthon like (R)-glycidyl nosylate is often more reliable than forming the epoxide in situ from epichlorohydrin, as it separates the formation of the chiral center from the ether synthesis step.[9]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing the side reactions discussed above. The use of (R)-glycidyl nosylate is recommended as it is a highly reactive electrophile with an excellent leaving group.
Reagents & Materials:
-
4-Nitrophenol
-
(R)-Glycidyl nosylate [or (R)-Glycidyl tosylate]
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Phenoxide Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-nitrophenol (1.0 eq) and cesium carbonate (1.2 eq). b. Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the 4-nitrophenol. c. Stir the mixture under a nitrogen atmosphere at room temperature for 1 hour. The formation of the cesium phenoxide should be evident by a color change.
-
Williamson Ether Synthesis: a. Prepare a solution of (R)-glycidyl nosylate (1.1 eq) in a minimal amount of anhydrous DMF. b. Add the (R)-glycidyl nosylate solution dropwise to the stirred phenoxide mixture over 30-60 minutes. Maintain the internal temperature at or below 25°C using a water bath if necessary. c. After the addition is complete, let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup and Purification: a. Once the reaction is complete (disappearance of the limiting reagent), pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF). b. Extract the aqueous phase three times with ethyl acetate. c. Combine the organic extracts and wash them sequentially with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: a. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elude the product. b. Combine the pure fractions and remove the solvent in vacuo to yield (R)-((4-nitrophenoxy)methyl)oxirane as a solid.
-
Characterization: a. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. b. Determine the enantiomeric excess (e.e.) using chiral HPLC analysis.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Shasun Pharma Solutions. (n.d.). Industrial Applications of The Jacobsen Hydrolytic Kinetic Resolution Technology. Scribd. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
-
MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions. PMC. Retrieved from [Link]
-
The Doyle Group. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
STEM - Unipd. (1997). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Retrieved from [Link]
-
LookChem. (n.d.). Cas 115314-14-2,(S)-(+)-Glycidyl nosylate. Retrieved from [Link]
-
PubChem. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
Elsevier. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
LibreTexts. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]
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Technical Support Center: (R)-((4-nitrophenoxy)methyl)oxirane
Introduction: (R)-((4-nitrophenoxy)methyl)oxirane (CAS 125279-81-4), also known as (R)-Glycidyl 4-nitrophenyl ether, is a critical chiral building block in pharmaceutical and materials science research.[1][2] Its utility stems from the highly reactive epoxide ring, which allows for stereospecific ring-opening reactions to introduce complex functionalities.[3] However, this reactivity also makes the compound susceptible to degradation if not stored and handled correctly. This guide provides in-depth technical support for researchers, addressing common stability issues, troubleshooting experimental failures, and answering frequently asked questions to ensure the successful application of this reagent.
Section 1: Core Properties and Storage Recommendations
The stability of (R)-((4-nitrophenoxy)methyl)oxirane is intrinsically linked to its chemical structure. The strained three-membered epoxide ring is electrophilic and prone to nucleophilic attack, which is the basis for its synthetic utility but also its primary degradation pathway. The most common degradation is hydrolysis, where water acts as a nucleophile to open the ring, forming the corresponding diol.[4][5] Therefore, proper storage is paramount to preserving its purity and reactivity.
Table 1: Physicochemical Properties and Recommended Storage
| Property | Value | Rationale & Expert Insight |
|---|---|---|
| CAS Number | 125279-81-4[1][6] | Unique identifier for the specific R-enantiomer. |
| Molecular Formula | C₉H₉NO₄[1] | --- |
| Molecular Weight | 195.17 g/mol [1] | --- |
| Appearance | Light yellow to white solid/powder.[7][] | A significant change in color may indicate decomposition. |
| Melting Point | 67-115 °C | A wide range is reported in literature, which may reflect different purities or measurement conditions. A sharp melting point within a narrow range is a good indicator of high purity.[9] |
| Recommended Storage | Long-Term: 2-8°C, under desiccation.[10] Short-Term: <15°C in a cool, dark, and dry place. | Refrigeration slows kinetic processes, including hydrolysis. Desiccation is critical to prevent moisture-induced ring-opening. The nitroaromatic group suggests potential light sensitivity, making protection from light a best practice.[10] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids.[7][11] | Acids and bases can catalyze the opening of the epoxide ring.[4] |
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, focusing on diagnosing problems related to the stability and purity of the starting material.
Q1: My reaction is giving low yields, or failing entirely. How can I determine if the (R)-((4-nitrophenoxy)methyl)oxirane is the cause?
A: When a reaction underperforms, assessing the integrity of the starting materials is the first critical step. Given the reactivity of the epoxide moiety, this reagent should be considered a primary suspect if it has been stored for an extended period or under suboptimal conditions.
The most probable cause of degradation is hydrolysis of the epoxide to form (R)-3-(4-nitrophenoxy)propane-1,2-diol. This diol impurity is unreactive in subsequent nucleophilic substitution reactions at the epoxide and will reduce your yield.
Experimental Protocol: Verifying Reagent Purity
-
Melting Point Analysis: Determine the melting point of a small sample. A broad melting range or a value significantly lower than the reference for a pure sample suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of your compound and a reference standard (if available) in a suitable solvent (e.g., ethyl acetate).
-
Spot both on a silica TLC plate.
-
Elute with a non-polar/polar solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualize under UV light. The presence of a more polar spot (lower Rf value) in your sample lane, corresponding to the diol, indicates hydrolysis.
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Compare the spectrum to a reference. Look for the characteristic signals of the epoxide protons.
-
The appearance of new, broad signals in the hydroxyl region and altered signals for the CH and CH₂ groups of the propane backbone are indicative of the diol byproduct.
-
Below is a logical workflow to diagnose the issue.
Caption: A decision tree for troubleshooting reactions involving (R)-((4-nitrophenoxy)methyl)oxirane.
Q2: My analytical data (LC-MS, NMR) shows an impurity with a mass of M+18. What is it?
A: An M+18 peak (where M is the mass of your starting material) is a classic sign of the addition of a water molecule. This corresponds to the hydrolysis product, (R)-3-(4-nitrophenoxy)propane-1,2-diol. This confirms that your material has been exposed to moisture at some point during storage or handling. For future experiments, ensure you use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when preparing stock solutions.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the definitive recommended storage temperature?
A: For long-term (> 6 months) storage to ensure maximum stability, refrigeration at 2-8°C in a tightly sealed container within a desiccator is the authoritative recommendation.[10] For daily or weekly use, storing the working container in a cool (<15°C), dark, and dry environment is sufficient, provided it is tightly sealed after each use.
Q: How should I properly prepare a stock solution of this compound?
A:
-
Bring the reagent container to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weigh the required amount of solid rapidly.
-
Use a high-quality, anhydrous solvent from a freshly opened bottle or one that has been properly stored over molecular sieves.
-
If your subsequent reaction is moisture-sensitive, prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Store the solution, if necessary, at the recommended temperature in a sealed vial with a tight-fitting cap, and use it as quickly as possible.
Q: Is the compound sensitive to light?
A: While specific photostability data is not widely published, compounds containing a nitroaromatic functional group can be light-sensitive. As a matter of best practice in the laboratory, it is strongly advised to store the solid and any solutions in amber glass vials or otherwise protected from direct light to prevent potential photochemical side reactions.[10]
Q: What are the primary signs of decomposition I should look for?
A: Visually, you should look for a change in appearance from a free-flowing, light-yellow powder to a clumpy or discolored solid, which suggests moisture uptake or degradation.[7][] Analytically, the appearance of a new, more polar spot on a TLC plate or new peaks in an NMR spectrum are definitive signs of decomposition.
References
-
(R)-2-((4-NITROPHENOXY)METHYL)OXIRANE CAS#: 125279-81-4 . ChemWhat. Available from: [Link]
-
2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 . PubChem, National Institutes of Health. Available from: [Link]
-
Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | C9H9NO4 | CID 147858 . PubChem, National Institutes of Health. Available from: [Link]
-
2-[(4-Nitrophenoxy)methyl]oxirane - CAS Common Chemistry . CAS, a division of the American Chemical Society. Available from: [Link]
-
Safety Data Sheet: 4-Nitrophenol . Carl ROTH. Available from: [Link]
-
In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols . Royal Society Publishing. Available from: [Link]
-
Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes . PubMed, National Institutes of Health. Available from: [Link]
-
2'-(4-NITROPHENOXY)OXIRANE . Global Substance Registration System. Available from: [Link]
-
2-[(4-Methyl-2-prop-2-enoxyphenoxy)methyl]oxirane | C13H16O3 | CID 158934 . PubChem, National Institutes of Health. Available from: [Link]
-
Reactions of Epoxides - Ring-opening . Chemistry LibreTexts. Available from: [Link]
-
Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides . Oberlin College and Conservatory. Available from: [Link]
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Technical Support Center: Optimization of Epoxide Ring-Opening Reactions
Welcome to the technical support center for epoxide ring-opening reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower your research. This guide is structured to address the most common challenges and questions encountered in the lab, moving from fundamental principles to advanced troubleshooting.
Section 1: Fundamental Principles & Frequently Asked Questions
This section addresses the core concepts that dictate the outcome of your reaction. Understanding these principles is the first step toward optimization and troubleshooting.
Q1: My primary challenge is controlling regioselectivity. How do I determine which carbon of an unsymmetrical epoxide will be attacked?
A1: This is the most critical question in epoxide chemistry, and the answer lies entirely in your choice of reaction conditions: acidic or basic/nucleophilic. The two pathways proceed through different mechanisms, leading to predictable, yet opposite, regiochemical outcomes.[1][2][3]
-
Under Basic or Nucleophilic Conditions (SN2 Mechanism): With strong, unhindered nucleophiles (e.g., alkoxides, amines, Grignard reagents, sodium azide), the reaction follows a pure SN2 pathway.[4][5] The key driver here is steric hindrance . The nucleophile will preferentially attack the less substituted, more accessible carbon atom. The leaving group is a simple alkoxide, which is poor, so it requires a "push" from a potent nucleophile.[1][6]
-
Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated.[7][8] This has two major consequences:
-
It creates an excellent leaving group (a neutral alcohol).
-
The C-O bonds weaken, and a significant partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon, much like a carbocation.[7][9] The reaction thus has substantial SN1 character. The nucleophile, which is often weak (like water or an alcohol), will preferentially attack the more electrophilic, more substituted carbon.[1][10]
-
This fundamental difference is summarized in the decision tree below.
Caption: Regioselectivity decision tree for epoxide ring-opening.
Q2: How does my choice of solvent impact the reaction?
A2: The solvent plays a multifaceted role, influencing reaction rates and even selectivity.[11]
-
Protic vs. Aprotic: Protic solvents (e.g., water, methanol, ethanol) can hydrogen-bond with the epoxide oxygen, activating it towards nucleophilic attack.[12] They can also serve as the nucleophile themselves, leading to diol byproducts if not carefully controlled.[13] For strongly basic nucleophiles like Grignard or organolithium reagents, aprotic and anhydrous solvents (e.g., THF, diethyl ether) are mandatory to prevent quenching of the reagent.[4][14]
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. In some cases, solvent polarity has been shown to directly influence the ratio of regioisomers produced.[15] For instance, studies in zeolites show that the intrapore solvent environment has significant consequences for both the rate and regioselectivity of the reaction.[11]
| Solvent | Dielectric Constant (Polarity) | Type | Common Use Case & Considerations |
| Water (H₂O) | 80.1 | Protic | Excellent for reactions with water-soluble nucleophiles (e.g., NaN₃, amines). Can act as a catalyst and a competing nucleophile.[12][16] |
| Methanol (MeOH) | 32.7 | Protic | Common solvent and nucleophile for acid- or base-catalyzed alcoholysis. |
| Acetonitrile (MeCN) | 37.5 | Aprotic Polar | Good for dissolving a range of reagents; often used with salts like NaN₃.[17] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic Polar | Standard solvent for Grignard and organolithium reagents; must be anhydrous.[14] |
| Toluene | 2.4 | Aprotic Nonpolar | Used when a non-coordinating, non-polar environment is required. |
Q3: What is the stereochemical outcome of the ring-opening reaction?
A3: Regardless of whether the reaction is acid- or base-catalyzed, the nucleophilic attack occurs from the side opposite the C-O bond in an SN2-type backside attack .[6][18] This results in an inversion of stereochemistry at the carbon center that is attacked. The overall product will have the nucleophile and the newly formed hydroxyl group in a trans (or anti) configuration relative to each other. This stereospecificity makes epoxide ring-opening a powerful tool in asymmetric synthesis.[19]
Section 2: Troubleshooting Common Problems
This section provides a systematic approach to diagnosing and solving issues you may encounter during your experiments.
Caption: A workflow for troubleshooting common epoxide ring-opening issues.
Q4: My reaction yield is very low, or the starting material is not fully consumed. What should I do?
A4: Low yield or incomplete conversion often points to insufficient reactivity in the system.[13] Consider these factors:
-
Nucleophile Strength: Is your nucleophile strong enough for a base-catalyzed reaction? Anions like RO⁻ or N₃⁻ are much more potent than their neutral counterparts ROH or HN₃. If you are using a neutral nucleophile without a catalyst, the reaction may be extremely slow.
-
Catalyst Activity: In catalyzed reactions, ensure the catalyst is active. Some Lewis acids are sensitive to moisture. For amine-catalyzed reactions, tertiary amines like DABCO or Et₃N have been shown to be highly efficient, sometimes in just 1 mol% loading.[20][21]
-
Reaction Conditions: The classic solution is to increase the reaction time or temperature. However, do this cautiously, as higher temperatures can promote side reactions. Monitor the reaction by TLC or GC-MS to find the optimal point.
-
Steric Hindrance: If either your epoxide or your nucleophile is highly sterically hindered, the SN2 attack can be very slow.[22] You may need more forcing conditions (higher temperature) or a smaller, more potent nucleophile.
Q5: I am observing a significant amount of a 1,2-diol byproduct. How can I prevent this?
A5: This is a classic sign of water contamination.[13] Water can act as a nucleophile, hydrolyzing the epoxide to form a diol, especially under acidic conditions.[6][8][10]
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use oven-dried glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Outcompete the Water: Use a stoichiometric excess of your intended nucleophile. Le Chatelier's principle will favor your desired reaction over the competing hydrolysis.
-
pH Control: In some specific cases, like azidolysis with sodium azide, the pH can control regioselectivity and reaction efficiency, with different outcomes observed at pH 4.2 versus pH 9.5.[23][24]
Q6: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A6: A lack of regioselectivity suggests that the reaction conditions are not decisively favoring one mechanism over the other.
-
For Attack at the Less Substituted Carbon: Ensure your conditions are truly basic/nucleophilic. Avoid any acidic additives or impurities. Use a strong, anionic nucleophile in an aprotic solvent if possible. The presence of any acid can protonate the epoxide and open up the SN1-like pathway.
-
For Attack at the More Substituted Carbon: Ensure your conditions are clearly acidic. Use a catalytic amount of a strong Brønsted or Lewis acid. The nucleophile should be weak and non-basic (e.g., H₂O, ROH) so that it doesn't compete via the SN2 pathway. If the epoxide has one primary and one secondary carbon, the electronic preference for the secondary carbon under acidic conditions may not be strong enough to overcome the steric factors, leading to mixtures.[18] The selectivity is most pronounced when a tertiary carbon is present.[7][18]
Q7: I'm seeing evidence of polymerization or other unexpected byproducts. What is happening?
A7: This is most common under strongly acidic conditions.[25] After the initial ring-opening, the newly formed hydroxyl group can act as a nucleophile, attacking another protonated epoxide molecule. This can set off a chain reaction, leading to oligomers or polymers.
-
Mitigation Strategies:
-
Use a milder or catalytic amount of acid.
-
Maintain a low reaction temperature to control the rate.
-
Add the epoxide slowly to a solution of the nucleophile to ensure the epoxide is always the limiting reagent at any given moment, minimizing its ability to react with the product.
-
Section 3: Advanced Strategies
Q8: Can I reverse the "normal" regioselectivity of a nucleophilic attack?
A8: Yes, this can be achieved through chelation control . This strategy is effective when the epoxide substrate contains a nearby coordinating group, such as a hydroxyl (-OH) or benzyloxy (-OBn). By adding a Lewis acidic metal ion (e.g., Li⁺, Ti(IV), Zn(II)), a bidentate chelate can form between the metal, the epoxide oxygen, and the nearby coordinating group.[26] This complex can lock the conformation of the molecule and sterically direct the incoming nucleophile to the carbon it would not normally attack.[27]
Caption: Chelation control workflow to reverse regioselectivity.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Ring-Opening of an Epoxide with an Amine
This protocol describes the synthesis of a β-amino alcohol, a common and important structural motif.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the epoxide (1.0 eq) and the desired solvent (e.g., water, ethanol, or acetonitrile, approx. 0.2-0.5 M).
-
Reagent Addition: Add the amine nucleophile (1.1 - 2.0 eq). If the amine is not a strong enough nucleophile on its own, a catalyst may be required. Catalysts like LiBr, VCl₃, or tertiary amines (1-10 mol%) can be effective.[20]
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any water-soluble salts or excess amine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol.
Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening of an Epoxide with an Alcohol
This protocol describes the synthesis of a β-alkoxy alcohol.
-
Setup: To a round-bottom flask with a magnetic stir bar, add the epoxide (1.0 eq) and the alcohol solvent/nucleophile (can be used in large excess as the solvent).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., a single drop of concentrated H₂SO₄) or a Lewis acid (e.g., Amberlyst-15, 10 wt%).
-
Reaction: Stir the mixture at room temperature. These reactions are often fast. Monitor closely by TLC or GC-MS until the starting epoxide is consumed.
-
Work-up: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the solution is neutral or slightly basic. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.
Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Use a capillary tube to spot the plate with your starting material (SM), a co-spot (both SM and reaction mixture in the same spot), and your reaction mixture (RM).
-
Develop the Plate: Place the plate in a developing chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber.
-
Visualize: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or vanillin stain).
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the RM lane. The product spot should appear, typically at a lower Rf value than the epoxide due to the new polar hydroxyl group.
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Chini, M., et al. (1991). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives. The Journal of Organic Chemistry, 56(20), 5959–5967. [Link]
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Fringuelli, F., et al. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(13), 4752–4754. [Link]
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McNally, J. S., et al. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. [Link]
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ResearchGate. (2005). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. [Link]
-
Chini, M., et al. (1991). Regiochemical control of the ring-opening of 1,2-epoxides by means of chelating processes. 2. Synthesis and reactions of the cis- and trans-4-(benzyloxy)cyclohexene oxides. The Journal of Organic Chemistry, 56(5), 1965–1975. [Link]
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Sabitha, G., et al. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(15), 2254-2258. [Link]
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ElectronicsAndBooks. (n.d.). Regiochemical Control of the Ring Opening of 1,2-Epoxides by Means of Chelating Processes. Part 14: Regioselectivity of the. [Link]
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Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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BYJU'S. (n.d.). Epoxide Reactions. [Link]
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MDPI. (2021). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]
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Reddit. (2020). Base vs. Acid catalyed epoxide ring openings. [Link]
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ResearchGate. (2020). Regioselectivity of epoxide opening reactions under basic and acidic conditions. [Link]
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Organic Chemistry Portal. (2007). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. [Link]
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-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. [Link]
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-
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-
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-
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Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
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-
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-
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Technical Support Center: Overcoming Reactivity Challenges with (R)-((4-nitrophenoxy)methyl)oxirane
Welcome to the technical support center for (R)-((4-nitrophenoxy)methyl)oxirane. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral intermediate. We will address common challenges related to its reactivity in nucleophilic ring-opening reactions, providing expert insights, troubleshooting strategies, and validated protocols to ensure the success of your experiments.
Section 1: Foundational FAQs
This section addresses the fundamental principles governing the reactivity of (R)-((4-nitrophenoxy)methyl)oxirane.
Q1: What are the primary factors that control the reactivity of this epoxide?
A: The reactivity of (R)-((4-nitrophenoxy)methyl)oxirane is a balance of three key factors:
-
Ring Strain: Like all epoxides, the three-membered oxirane ring is under significant angle and torsional strain.[1] The relief of this strain is a powerful thermodynamic driving force for the ring-opening reaction, making the epoxide carbons highly susceptible to nucleophilic attack.[1][2]
-
Electronic Effects: The molecule contains a 4-nitrophenoxy group. The nitro group is strongly electron-withdrawing, which has an inductive effect that pulls electron density away from the epoxide ring, making the carbons more electrophilic and thus more reactive towards nucleophiles.
-
Steric Hindrance: The epoxide has two electrophilic carbons: a primary (CH₂) carbon and a secondary (CH) carbon. Under neutral or basic conditions, which favor an SN2 mechanism, nucleophilic attack occurs almost exclusively at the less sterically hindered primary carbon.[1][3]
Q2: My ring-opening reaction with an amine is sluggish and gives low yields. What are the most common causes?
A: Apparent "low reactivity" is one of the most frequent issues reported. It rarely stems from the epoxide being inherently unreactive, but rather from suboptimal reaction conditions. The most common culprits are:
-
Insufficient Nucleophilicity: The chosen amine may be too sterically hindered or not nucleophilic enough to attack the epoxide efficiently at the selected temperature.
-
Suboptimal Reaction Conditions: Incorrect solvent choice, inadequate temperature, or inappropriate reactant concentrations can dramatically slow the reaction rate.
-
Competing Side Reactions: The most common side reaction is hydrolysis of the epoxide by trace amounts of water in the reagents or solvent, leading to the formation of 1-(4-nitrophenoxy)propane-2,3-diol.[4] This consumes the starting material and complicates purification, reducing the isolated yield of the desired product.
Q3: What are the expected reaction mechanisms, and how do they affect the final product?
A: The regioselectivity of the ring-opening reaction is dictated by the reaction conditions, which determine the operative mechanism.[4]
-
Basic or Nucleophilic Conditions (SN2 Mechanism): Under neutral or basic conditions, a potent nucleophile (like an amine) directly attacks the epoxide. This is a classic SN2 reaction. The attack occurs at the less sterically hindered carbon (the primary C-O bond) and proceeds with an inversion of stereochemistry at that center. This is the most common and predictable pathway for synthesizing β-amino alcohols from this substrate.[1][3][5]
-
Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[1][3] This activates the epoxide for attack by even weak nucleophiles. The transition state has significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon , as it can better stabilize the partial positive charge.[3] While this method can enhance reactivity, it reverses the regioselectivity compared to the SN2 pathway.
Caption: Controlling regioselectivity via reaction conditions.
Section 2: Troubleshooting Guide: Enhancing Reaction Rate and Yield
This section provides actionable solutions to overcome slow or incomplete reactions.
Issue: The reaction is slow, stalls, or fails to reach completion.
This is the most common challenge. The following solutions, ordered from simplest to most impactful, can significantly improve reaction kinetics and final conversion.
Solution A: Optimize Reaction Temperature
Increasing the temperature is often the most effective way to accelerate a slow reaction. However, excessive heat can promote side reactions. A systematic approach is recommended.
| Solvent | Recommended Temperature Range (°C) | Rationale & Considerations |
| Methanol / Ethanol | 40 - 78 (Reflux) | Protic solvents can assist in proton transfer. Refluxing is a common and effective strategy. |
| Isopropanol | 50 - 82 (Reflux) | A slightly less polar protic solvent, often used in beta-blocker synthesis.[6] |
| THF / Dioxane | 40 - 66 (Reflux for THF) | Good general-purpose aprotic solvents. Lower boiling point of THF may limit maximum temperature. |
| DMF / DMSO | 50 - 100 | High-boiling polar aprotic solvents can enable higher temperatures but can be difficult to remove. |
| Neat (No Solvent) | 60 - 120 | Can be very effective, especially if one of the reactants is a liquid. Ensures maximum concentration. |
Expert Tip: Start your reaction at a moderate temperature (e.g., 50 °C) and monitor by TLC or HPLC. If the reaction is slow, incrementally increase the temperature by 10-15 °C until a satisfactory rate is achieved.
Solution B: Adjust Stoichiometry and Concentration
The relative amounts of reactants can have a profound impact on reaction kinetics.
-
Increase Nucleophile Concentration: For bimolecular reactions like this, the rate is dependent on the concentration of both the epoxide and the nucleophile. Using a moderate excess of the amine (e.g., 1.5 to 3.0 equivalents) can significantly increase the reaction rate and drive the equilibrium towards the product.[5] This also helps to minimize the formation of 1:2 adducts where a single amine reacts with two epoxide molecules.[7]
-
Increase Overall Concentration: If the reaction is performed in a solvent, ensure the concentration is not too dilute. A typical starting point is 0.1 M to 0.5 M with respect to the limiting reagent.
Solution C: Employ Catalysis
When temperature and concentration adjustments are insufficient, catalysis is the next logical step.
-
Tertiary Amine Catalysis: In reactions with primary or secondary amines, a non-nucleophilic tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (Et₃N) can act as a general base catalyst.[8] It can facilitate proton transfer steps, accelerating the overall reaction, often even in aqueous media.[8]
-
Acid Catalysis: As discussed in the FAQs, acid catalysis dramatically activates the epoxide. A catalytic amount of a mild acid like acetic acid can be highly effective and avoids the use of metals.[9] This provides an excellent, metal-free method for achieving high yields and regioselectivity.[9]
Section 3: Troubleshooting Guide: Managing Side Products
Controlling the formation of unwanted byproducts is crucial for achieving high purity and simplifying purification.
Issue: A significant amount of a diol byproduct is observed.
Cause: This is almost certainly due to the hydrolysis of the epoxide by water acting as a nucleophile.[4]
Solutions:
-
Use Anhydrous Reagents and Solvents: Ensure all solvents are dried over molecular sieves or by distillation. Use freshly opened or properly stored amine reagents.
-
Run Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.
-
Employ Excess Nucleophile: Using a larger excess of your desired amine nucleophile will help it to out-compete the trace water for reaction with the epoxide.[4]
Issue: The wrong regioisomer is formed as the major product.
Cause: This indicates that the reaction is proceeding through an unintended mechanism. If you desire the SN2 product (attack at the less hindered carbon) but are observing the SN1-like product, your reaction conditions are likely too acidic.
Solutions:
-
Check Reagent Purity: Ensure your amine has not been stored as a hydrochloride salt, which would introduce acid into the reaction. If it is a salt, it must be neutralized with a base before use.
-
Avoid Acidic Catalysts: If your goal is the SN2 product, do not use protic or Lewis acid catalysts. Rely on thermal activation or base catalysis instead.
Section 4: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and effective ring-opening reactions.
Protocol 1: General Procedure for Nucleophilic Ring-Opening with an Amine
This protocol is a robust starting point for reacting (R)-((4-nitrophenoxy)methyl)oxirane with a primary or secondary amine under thermal conditions.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (R)-((4-nitrophenoxy)methyl)oxirane (1.0 eq) in a suitable solvent (e.g., isopropanol, 10 volumes).
-
Addition of Nucleophile: Add the amine (2.0-3.0 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux at ~80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting epoxide is consumed (typically 12-48 hours).
-
Work-up: Once complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess amine.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water or brine to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.[5]
Protocol 2: Acetic Acid-Catalyzed Ring-Opening (Metal-Free)
This protocol utilizes acetic acid as a mild, effective catalyst for the ring-opening reaction, providing high yields and excellent regioselectivity.[9]
-
Reactant Preparation: To a flask containing the epoxide (1.0 eq) and the amine (1.2 eq), add acetic acid (1.0 eq). Note: In this case, no additional solvent is required if the reactants are liquids or low-melting solids.
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) to facilitate mixing and reaction.
-
Monitoring: The reaction is often significantly faster than the uncatalyzed version. Monitor by TLC or HPLC for completion (typically 2-6 hours).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting β-amino alcohol can be further purified by column chromatography or recrystallization if necessary.
Section 5: Troubleshooting Workflow
Use this flowchart to diagnose and solve reactivity issues systematically.
Caption: A systematic workflow for troubleshooting reactivity issues.
References
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Technical Support Center: Scaling Up the Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
Introduction: Welcome to the technical support center for the synthesis of (R)-((4-nitrophenoxy)methyl)oxirane. This molecule is a crucial chiral building block, particularly in the development of beta-blockers and other pharmacologically active compounds. While the bench-scale synthesis is well-documented, scaling up production presents significant challenges related to yield, purity, and maintaining enantiomeric integrity. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to (R)-((4-nitrophenoxy)methyl)oxirane?
A1: The most prevalent and industrially viable approach is a two-step synthesis. It begins with an enantiomerically pure C3 chiral building block, such as (R)-glycidol or its precursor (R)-epichlorohydrin. This is followed by a Williamson ether synthesis where the chiral epoxide reacts with 4-nitrophenol in the presence of a base. A common intermediate is (R)-glycidyl nosylate or tosylate, which offers a highly reactive leaving group for the subsequent substitution with the phenoxide.[1][2]
Q2: How is the key chiral starting material, like (R)-epichlorohydrin, sourced or prepared on a large scale?
A2: For large-scale production, obtaining enantiopure epoxides is critical. The Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin is a mature and widely implemented industrial technology.[3][4] This method selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-epichlorohydrin with excellent enantiomeric excess (>99% ee).[4] This approach is often more cost-effective at scale than asymmetric epoxidation.
Q3: What are the critical quality attributes (CQAs) for the final product?
A3: The primary CQAs for (R)-((4-nitrophenoxy)methyl)oxirane are:
-
Appearance: Typically a light yellow or off-white crystalline solid.[]
-
Chemical Purity: Generally required to be >98% as determined by HPLC or GC.
-
Chiral Purity: The enantiomeric excess (ee) should be >99% to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).[6]
-
Residual Solvents and Reagents: Levels of unreacted 4-nitrophenol, the nosylate/tosylate precursor, and solvents must be within acceptable limits.
Q4: How is reaction completion typically monitored?
A4: Thin-Layer Chromatography (TLC) is effective for rapid, qualitative monitoring at the bench. For scale-up and precise tracking, High-Performance Liquid Chromatography (HPLC) is the method of choice. An HPLC method can simultaneously track the consumption of the (R)-glycidyl derivative and 4-nitrophenol, and the formation of the product.
Scale-Up Synthesis & Troubleshooting Guide
This section addresses specific issues encountered during the scale-up of the final Williamson ether synthesis step, where (R)-glycidyl nosylate reacts with 4-nitrophenol.
Workflow for Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
Caption: Decision tree for troubleshooting low enantiomeric excess.
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-(-)-Glycidyl Nosylate from (R)-Glycidol
This protocol is adapted from established procedures and optimized for scale. [2][7]
-
Setup: To a jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add anhydrous dichloromethane (DCM, 5 L/kg of glycidol).
-
Charging Reagents: Charge (R)-glycidol (1.0 eq, >99% ee) and triethylamine (Et₃N, 1.5 eq). Cool the solution to 0-5°C.
-
Addition: Slowly add 3-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the internal temperature below 10°C. The addition is exothermic.
-
Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature (20-25°C). Monitor the reaction by HPLC until consumption of (R)-glycidol is complete (typically 2-4 hours).
-
Quench & Workup: Cool the reaction to 10°C and slowly quench with water (2 L/kg of glycidol). Separate the organic layer.
-
Wash: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield (R)-(-)-glycidyl nosylate as a crystalline solid.
Protocol 2: Scale-Up Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane
-
Setup: To a clean, dry, jacketed reactor, add acetonitrile (10 L/kg of glycidyl nosylate).
-
Charging Reagents: Charge 4-nitrophenol (1.05 eq), powdered potassium carbonate (K₂CO₃, 1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Heating: Begin agitation and heat the slurry to 65-70°C.
-
Addition: Once at temperature, add a solution of (R)-glycidyl nosylate (1.0 eq) in acetonitrile (2 L/kg) via an addition funnel over 1-2 hours.
-
Reaction: Maintain the reaction at 65-70°C. Monitor by HPLC every 2 hours for the disappearance of the glycidyl nosylate. The reaction is typically complete in 8-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Dissolve the crude material in a minimal amount of a hot solvent like ethyl acetate or isopropanol. Allow it to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.
References
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Validation & Comparative
A Comparative Guide to the Reactivity of (R)- and (S)-((4-nitrophenoxy)methyl)oxirane
Introduction: The Significance of Chirality in Oxirane Chemistry
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, stereochemistry is paramount. The spatial arrangement of atoms can dramatically alter a molecule's biological activity. (R)- and (S)-((4-nitrophenoxy)methyl)oxirane are enantiomers of a versatile building block. While possessing identical physical properties in an achiral environment, their chemical reactivity diverges significantly in the presence of other chiral entities, a critical consideration for the synthesis of enantiopure drugs. This guide provides an in-depth comparison of the reactivity of these two enantiomers, supported by mechanistic principles and experimental data, to inform researchers in drug discovery and process development.
The core reactive center of these molecules is the strained three-membered oxirane (epoxide) ring. The attached (4-nitrophenoxy)methyl group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the ring carbons and making them highly susceptible to nucleophilic attack.
Fundamental Reactivity: Nucleophilic Ring-Opening
Under neutral or basic conditions, the reaction of these oxiranes with a nucleophile proceeds via a classic SN2 mechanism . The nucleophile attacks one of the two electrophilic carbons of the oxirane ring, leading to the opening of the ring and the formation of a β-substituted alcohol. Due to steric hindrance from the substituent, this attack occurs preferentially at the less substituted terminal carbon atom.[1][2][3]
When an achiral nucleophile (e.g., sodium azide, isopropylamine) is used, the intrinsic reactivity of the (R)- and (S)-enantiomers is identical. They will react at the same rate. However, the stereochemical outcome is distinct and predictable:
-
Reaction of (R)-oxirane yields a product with a specific configuration.
-
Reaction of (S)-oxirane yields the enantiomer of that product.
This relationship is foundational for the synthesis of specific stereoisomers, such as those required for beta-blockers.[4][5] For instance, the synthesis of the biologically active (S)-enantiomer of many beta-blockers requires the corresponding (S)-oxirane precursor.[6]
Comparative Reactivity in Chiral Environments: Kinetic Resolution
The true difference in reactivity between the (R)- and (S)-enantiomers is revealed during kinetic resolution . This technique employs a chiral catalyst or reagent that reacts at a different rate with each enantiomer in a racemic mixture.[7] One enantiomer reacts faster, becoming enriched in the product, while the slower-reacting enantiomer is left behind, becoming enriched in the unreacted starting material.
Enzymes, particularly epoxide hydrolases (EHs) , are highly effective catalysts for the kinetic resolution of epoxides. They catalyze the stereoselective hydrolysis of the oxirane ring to form a vicinal diol.
Experimental Data: Enzymatic Hydrolysis as a Model System
The efficiency of this separation is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. The wild-type BmEH exhibits an E value of 25, while an engineered mutant, BmEHM145A, shows a markedly improved E value of 131.[6]
Table 1: Comparative Outcome of Enzymatic Kinetic Resolution of Racemic Naphthyl Glycidyl Ether (NGE) using BmEHM145A [6]
| Compound | Enantiomer | Role | Enantiomeric Excess (ee) |
| Naphthyl Glycidyl Ether | (S)-NGE | Unreacted Substrate | 99.4% |
| 1-Naphthoxy-2,3-propanediol | (R)-Diol | Product | 91.1% |
This data quantitatively demonstrates the profound difference in reactivity between enantiomers in a chiral environment. The enzyme recognizes and hydrolyzes the (R)-enantiomer much faster than the (S)-enantiomer, enabling their effective separation. Similar stereopreference is observed in other microbial epoxide hydrolases, which often favor the (S)-enantiomer of substituted oxiranes.[8]
Mechanistic Insight and Workflow Visualization
The causality behind this selectivity lies in the three-dimensional structure of the enzyme's active site. The chiral environment of the active site forms diastereomeric transition states with the (R)- and (S)-oxiranes. The transition state for the preferred enantiomer has a lower activation energy, leading to a faster reaction rate.
Workflow: Enzymatic Kinetic Resolution
The diagram below illustrates the general workflow for the kinetic resolution of a racemic mixture of ((4-nitrophenoxy)methyl)oxirane.
Caption: Workflow for enzymatic kinetic resolution of racemic oxirane.
Experimental Protocol: Representative Kinetic Resolution
This protocol is adapted from established methods for the kinetic resolution of analogous aryl glycidyl ethers and serves as a self-validating system for comparing the reactivity of the (R)- and (S)-oxiranes.[6]
Objective: To resolve racemic ((4-nitrophenoxy)methyl)oxirane via enzymatic hydrolysis to obtain enantioenriched (S)-((4-nitrophenoxy)methyl)oxirane.
Materials:
-
Racemic 2-((4-nitrophenoxy)methyl)oxirane
-
Whole-cell biocatalyst expressing a suitable epoxide hydrolase (e.g., E. coli expressing BmEHM145A)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Sodium chloride (for saturation)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
-
Chiral HPLC or GC column for determining enantiomeric excess (ee)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend the wet cell paste of the epoxide hydrolase biocatalyst (e.g., 200 mg/mL) in the phosphate buffer.
-
Substrate Addition: Add the racemic ((4-nitrophenoxy)methyl)oxirane to the buffered cell suspension to a final concentration of 20-50 mM. The 4-nitrophenyl group aids in spectrophotometric monitoring of the reaction progress due to the release of 4-nitrophenol upon hydrolysis.[7][9]
-
Reaction: Agitate the mixture at a controlled temperature (e.g., 25-30 °C). Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC to measure the conversion and the ee of the remaining substrate and formed product. The reaction is typically stopped at ~50% conversion to maximize the yield and ee of both the unreacted epoxide and the diol product.
-
Workup: Once the target conversion is reached, saturate the aqueous phase with sodium chloride to improve extraction efficiency.
-
Extraction: Extract the entire mixture three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude mixture of unreacted (S)-oxirane and the product (R)-diol using silica gel column chromatography. Elute with a hexanes/ethyl acetate gradient.
-
Analysis: Determine the enantiomeric excess (ee) of the purified (S)-oxirane and (R)-diol fractions using chiral HPLC or GC analysis.
Conclusion
While (R)- and (S)-((4-nitrophenoxy)methyl)oxirane exhibit identical reactivity towards achiral nucleophiles, their behavior diverges dramatically in chiral environments. This difference is most effectively demonstrated and exploited through enzymatic kinetic resolution, where epoxide hydrolases show a strong preference for hydrolyzing one enantiomer over the other. This differential reactivity allows for the efficient preparation of enantioenriched (S)-oxirane, a key precursor in the asymmetric synthesis of numerous pharmaceuticals, including beta-blockers. Understanding and quantifying this stereoselective reactivity is therefore essential for the development of robust and efficient synthetic routes to chiral drug molecules.
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Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers. (n.d.). ResearchGate. [Link]
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Novel method could optimise beta-blocker synthesis. (2025). European Pharmaceutical Review. [Link]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Catalytic Ring-Opening of (R)-Oxiranes: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the stereoselective ring-opening of chiral epoxides, such as (R)-oxiranes, is a cornerstone of modern organic synthesis. These strained three-membered rings are versatile intermediates, and their controlled cleavage provides access to a rich diversity of enantiomerically pure molecules, most notably β-substituted alcohols, which are prevalent motifs in pharmaceuticals and other bioactive compounds. The choice of catalyst is paramount in dictating the efficiency, regioselectivity, and stereospecificity of this transformation. This guide offers a comparative analysis of the primary catalytic systems employed for the ring-opening of (R)-oxiranes, providing experimental data, mechanistic insights, and detailed protocols to inform your selection and experimental design.
The Crux of the Matter: Mechanistic Dichotomy in Oxirane Ring-Opening
The regiochemical outcome of oxirane ring-opening is fundamentally governed by the reaction mechanism, which can be broadly categorized as either SN2-like or SN1-like. The nature of the catalyst and the reaction conditions dictate which pathway is favored.[1]
Under basic or neutral conditions , the reaction typically proceeds via an SN2 mechanism . A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide. For terminal (R)-oxiranes, steric hindrance is the dominant factor, leading to a nucleophilic attack at the less substituted carbon.[2][3] This results in the formation of a secondary alcohol.
Conversely, under acidic conditions , the epoxide oxygen is first protonated by a Brønsted acid or coordinated to a Lewis acid.[4] This activation makes the epoxide a better electrophile. The reaction can then proceed through a mechanism with significant SN1 character .[1] In this scenario, a partial positive charge develops on the more substituted carbon, which can be stabilized by hyperconjugation or resonance. Consequently, the nucleophile preferentially attacks the more substituted carbon.[4]
A Comparative Overview of Catalytic Systems
The diverse array of catalysts available for (R)-oxirane ring-opening can be broadly classified into four major categories: Lewis acids, Brønsted acids, organocatalysts, and enzymes. Each class presents a unique set of advantages and limitations in terms of reactivity, selectivity, substrate scope, and operational simplicity.
Lewis Acid Catalysis: The Power of Coordination
Lewis acids activate the epoxide by coordinating to the oxygen atom, thereby enhancing the electrophilicity of the ring carbons. This class includes a wide range of metal-based catalysts, from simple metal salts to sophisticated coordination complexes.
Metal-Salen Complexes: A Privileged Catalyst System
Chiral metal-salen complexes, particularly those of chromium and cobalt, are among the most powerful and versatile catalysts for the asymmetric ring-opening (ARO) of epoxides.[5] The Jacobsen hydrolytic kinetic resolution (HKR) of terminal epoxides, which utilizes a chiral (salen)Co(III) complex, is a landmark achievement in this field, providing access to both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[6][7]
The mechanism of the (salen)Cr-catalyzed ARO is believed to involve a bimetallic, cooperative activation of both the epoxide and the nucleophile by two different metal centers.[8] This dual activation strategy accounts for the high reactivity and enantioselectivity observed.
Performance Data for Metal-Salen Catalysts:
The hydrolytic kinetic resolution (HKR) of a variety of terminal epoxides using a chiral (salen)Co(III) catalyst demonstrates broad substrate scope and exceptional selectivity.[7]
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) | Yield of Diol (%) | ee of Diol (%) |
| Propylene Oxide | 0.2 | 14 | 43 | >99 | 48 | 98 |
| 1,2-Epoxybutane | 0.2 | 16 | 42 | >99 | 51 | 98 |
| Styrene Oxide | 0.2 | 12 | 44 | >99 | 49 | 97 |
| Epichlorohydrin | 0.8 | 18 | 42 | >99 | 47 | 98 |
Data compiled from Jacobsen et al., J. Am. Chem. Soc. 2002, 124, 1307-1315.[7]
Heterogeneous Lewis Acids: The Advantage of Recyclability
Zeolites and other solid-supported Lewis acids, such as Sn-Beta, offer the advantage of easy separation and recyclability.[9] These catalysts have shown high activity and regioselectivity in the ring-opening of epoxides with alcohols.[9] For instance, Sn-Beta has been shown to be a highly active and regioselective catalyst for the ring-opening of epichlorohydrin with methanol.[9]
Comparative Performance of Heterogeneous Lewis Acid Catalysts for Epichlorohydrin Ring-Opening with Methanol:
| Catalyst | Turnover Frequency (TOF) (h⁻¹) | Regioselectivity for Terminal Alcohol (%) |
| Sn-Beta | 75 | >99 |
| Zr-Beta | 12.5 | >99 |
| Hf-Beta | 10.7 | >99 |
| Sn-MFI | 50 | >99 |
| Co-Sn-SBA-15 | 2.5 | >99 |
Data adapted from Deshpande et al., J. Catal. 2019, 370, 197-208.[9]
Brønsted Acid Catalysis: The Simplicity of Protonation
Brønsted acids catalyze epoxide ring-opening by protonating the epoxide oxygen, which enhances the leaving group ability of the hydroxyl group formed upon ring-opening.[4] While effective, traditional Brønsted acids often lead to a mixture of regioisomers and can promote side reactions. However, the advent of chiral Brønsted acids, such as BINOL-derived phosphoric acids, has provided a powerful tool for enantioselective transformations.[10] These catalysts can activate the epoxide and simultaneously direct the nucleophilic attack through a network of hydrogen bonds.[11]
Organocatalysis: The Metal-Free Alternative
Asymmetric organocatalysis has emerged as a powerful, metal-free approach for the ring-opening of epoxides.[12] Chiral amines, thioureas, and phosphoric acids have all been successfully employed as catalysts.[12] These catalysts often operate through a dual-activation mechanism, where both the epoxide and the nucleophile are activated through hydrogen bonding interactions. This approach has proven particularly effective in the desymmetrization of meso-epoxides.[12]
Enzymatic Catalysis: The Precision of Nature
Enzymes, particularly lipases and epoxide hydrolases, offer unparalleled selectivity in the kinetic resolution of racemic epoxides.[13][14] Lipases can catalyze the enantioselective acylation of one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity.[13] This method is valued for its mild reaction conditions and environmental benignity.
Performance of Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol:
The kinetic resolution of (RS)-1-phenylethanol using various lipases highlights the importance of catalyst screening.
| Lipase Source | Conversion (%) | ee of Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |
| Candida antarctica lipase B (CAL-B) | 49 | >99 | 98 | >200 |
| Pseudomonas cepacia lipase (PSL-C) | 50 | 99 | 99 | >200 |
| Candida rugosa lipase (CRL) | - | - | - | No reaction |
Representative data compiled from various sources on lipase-catalyzed kinetic resolutions.[13]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these catalysts, detailed protocols for two of the most impactful methods are presented below.
Protocol 1: Hydrolytic Kinetic Resolution of a Terminal Epoxide using Jacobsen's Catalyst
This protocol describes a general procedure for the hydrolytic kinetic resolution of a terminal epoxide, a method renowned for its high selectivity and operational simplicity.[6][7]
Materials:
-
Racemic terminal epoxide (1.0 equiv)
-
(R,R)- or (S,S)-Jacobsen's Catalyst ((salen)Co(III)OAc) (0.2-2.0 mol%)
-
Deionized water (0.55 equiv)
-
Tetrahydrofuran (THF), optional, as a co-solvent for very hydrophobic epoxides
-
Dichloromethane (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry flask is added the racemic terminal epoxide.
-
If the epoxide is highly hydrophobic, a minimal amount of THF is added to ensure homogeneity.
-
The chiral (salen)Co(III)OAc catalyst is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Deionized water is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC or GC to approximately 50% conversion.
-
Upon completion, the reaction mixture is diluted with dichloromethane.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the enantioenriched epoxide and the 1,2-diol is purified by silica gel column chromatography to afford the two products separately.
-
The enantiomeric excess of the recovered epoxide and the diol is determined by chiral HPLC or GC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol via Acylation
This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol, which can be adapted for the ring-opening products of epoxides, using a commercially available lipase.[15]
Materials:
-
Racemic alcohol (1.0 equiv)
-
Immobilized lipase (e.g., Candida antarctica lipase B) (10-50 mg per mmol of alcohol)
-
Acyl donor (e.g., vinyl acetate, 2-5 equiv)
-
Anhydrous organic solvent (e.g., hexane, MTBE)
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the racemic alcohol and the anhydrous organic solvent.
-
Add the acyl donor to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the suspension at the desired temperature (typically room temperature to 40 °C).
-
Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter the reaction mixture through a pad of diatomaceous earth to remove the lipase. The lipase can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.
-
Determine the enantiomeric excess of both the unreacted alcohol and the acylated product by chiral HPLC or GC analysis.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and a general experimental workflow.
Caption: Figure 2: General Workflow for Catalytic Kinetic Resolution.
Conclusion: Selecting the Optimal Catalyst
The selection of an appropriate catalyst for the ring-opening of (R)-oxiranes is a multifaceted decision that hinges on the specific synthetic goal.
-
For high enantiopurity of both the unreacted epoxide and the diol product from a terminal epoxide , the Jacobsen hydrolytic kinetic resolution with a chiral (salen)Co(III) catalyst is often the method of choice due to its broad applicability and exceptional selectivity. [6][7]* When recyclability and operational simplicity are paramount, heterogeneous Lewis acids like Sn-Beta offer a robust alternative, particularly for reactions with simple nucleophiles like alcohols. [9]* For the desymmetrization of meso-epoxides , chiral organocatalysts , such as phosphoric acids, provide a powerful metal-free option. [12]* Enzymatic resolutions using lipases are an excellent choice for green and highly selective transformations , especially when mild conditions are required to preserve sensitive functional groups. [13] Ultimately, the optimal catalyst is the one that provides the desired product in high yield and stereochemical purity, while aligning with the practical constraints of the specific synthetic endeavor. This guide provides the foundational knowledge and practical insights to navigate this critical decision-making process.
References
-
Jacobsen, E. N., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-15. [Link]
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Jacobsen, E. N. (2022, September 12). Jacobsen HKR - The best reaction in organic chemistry? [Video]. YouTube. [Link]
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Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
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BIOLABO. (n.d.). LIPASE Kinetic Method. [Link]
- Various Authors. (2025, August 6). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols.
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Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
- Various Authors. (2025, August 7). Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin.
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Bode, J. W., et al. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Catalysts, 10(11), 1285. [Link]
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Jacobsen, E. N., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315. [Link]
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Meninno, S., & Lattanzi, A. (2016). Organocatalytic Asymmetric Ring-Opening Reactions of Epoxides: Recent Progress. Chemistry – A European Journal, 22(11), 3632-3642. [Link]
- Various Authors. (2011). The catalytic applications of titanium complexes in epoxide/anhydride ring opening copolymerization and umpolung cross-coupling. Cardiff University.
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Graphviz. (2024, September 28). DOT Language. [Link]
- Various Authors. (n.d.). Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts.
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Various Authors. (2018). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 23(7), 1629. [Link]
- Various Authors. (n.d.). Table 2 Aminolysis reactions of styrene oxide over different...
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Various Authors. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1601. [Link]
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Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]
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Various Authors. (2020). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 25(23), 5732. [Link]
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von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
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Various Authors. (2016). Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. Accounts of Chemical Research, 49(4), 734-745. [Link]
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Santoro, F., Zaccheria, F., Shaik, N. I., & Ravasio, N. (2012). Aminolysis of Styrene Oxide Over Heterogeneous Acidic Catalysts. Catalysis Letters, 142(7), 887-892. [Link]
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Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]
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Various Authors. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 23(12), 3291. [Link]
- Various Authors. (n.d.).
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Deshpande, A. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 197-208. [Link]
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McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]
- Various Authors. (n.d.). Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design.
-
University of California, Davis. (n.d.). Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity. Chemistry LibreTexts. [Link]
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Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]
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Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
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Various Authors. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(16), 8205-8272. [Link]
- Various Authors. (n.d.). Computationally analyzed ring‐opening reactions of epoxide 1 under...
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Various Authors. (2022). Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design. Angewandte Chemie International Edition, 61(7), e202114251. [Link]
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Various Authors. (2010). Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal–organic framework crystals. New Journal of Chemistry, 34(7), 1321-1324. [Link]
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Meninno, S., & Lattanzi, A. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Organic & Inorganic Au, 2(3), 289-305. [Link]
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OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]
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Various Authors. (2007). Styrene synthesis over iron oxide catalysts: from single crystal model system to real catalysts. Topics in Catalysis, 44(1-2), 15-26. [Link]
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Various Authors. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. Chemical Reviews, 122(18), 14735-14781. [Link]
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A Comparative Guide to the Validation of Analytical Methods for (R)-((4-nitrophenoxy)methyl)oxirane
Introduction
(R)-((4-nitrophenoxy)methyl)oxirane is a critical chiral building block in modern organic synthesis, valued for its reactive epoxide ring and defined stereochemistry. The precise control of its chemical and, most importantly, its enantiomeric purity is paramount for ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). The selection and validation of an appropriate analytical method are therefore not merely a quality control checkbox but a foundational element of process understanding and regulatory compliance.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the quality control of (R)-((4-nitrophenoxy)methyl)oxirane: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assay and impurity profiling, Chiral HPLC for enantiomeric purity, and Gas Chromatography (GC) as a valuable orthogonal method. We will delve into the causality behind experimental choices, present detailed validation protocols, and provide comparative data to empower researchers, scientists, and drug development professionals to select the most suitable method for their specific needs. All validation strategies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Chapter 1: The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] A method that is not properly validated cannot be trusted, rendering the data it generates scientifically unsound. The core parameters, as defined by ICH Q2(R2), form a self-validating system where each parameter confirms a different aspect of the method's performance.[3][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Caption: A typical workflow for analytical method validation.
Chapter 2: Workhorse Method: Purity and Assay by RP-HPLC
Causality of Method Choice: For a molecule like (R)-((4-nitrophenoxy)methyl)oxirane, RP-HPLC is the default choice for purity and assay determination. The 4-nitrophenyl group is a strong chromophore, making UV detection highly sensitive and specific. A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the aromatic ring, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time and separation from potential impurities.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation & Consumables:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Vials: Amber glass vials to prevent potential photodegradation of the nitroaromatic compound.
-
Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.[5]
-
-
Reagents & Solutions:
-
Solvent A: HPLC-grade Water with 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask and dissolve with diluent to create a 100 µg/mL stock solution. Prepare calibration standards by serial dilution to cover the expected range (e.g., 1-150 µg/mL).
-
Sample Preparation: Accurately weigh a sample to achieve a theoretical concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution. Start with 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (a common wavelength for nitrophenol derivatives).[6]
-
Injection Volume: 10 µL.
-
Validation Data Summary (Illustrative)
The following table summarizes typical acceptance criteria and expected results for a validated RP-HPLC method for assay determination.
| Parameter | Acceptance Criteria | Illustrative Result | Causality/Rationale |
| Specificity | No interference at analyte retention time. | Peak purity > 99.5%. | Ensures the signal is only from the target analyte, not impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Confirms a direct relationship between concentration and detector response. |
| Range | 80-120% of test concentration. | 80-120 µg/mL | Defines the interval where the method is accurate, precise, and linear. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Demonstrates the method's ability to measure the true value. |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | 0.4%1.1% | Shows the method's consistency and reliability over time and with different analysts. |
| LOQ | S/N ≥ 10 | 0.5 µg/mL | Defines the lowest concentration that can be reliably measured. |
Chapter 3: The Critical Step: Enantiomeric Purity by Chiral HPLC
Causality of Method Choice: As a single enantiomer, the most critical quality attribute of (R)-((4-nitrophenoxy)methyl)oxirane is its enantiomeric purity, often expressed as enantiomeric excess (ee).[7][8] Chiral HPLC is the gold standard for this measurement. The technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated on silica) are exceptionally versatile and effective for resolving a wide range of chiral compounds, including those with structures similar to the target molecule.[9][10]
Experimental Protocol: Chiral HPLC
-
Instrumentation & Consumables:
-
HPLC System: As described for RP-HPLC.
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm particle size).
-
Vials/Filters: As described for RP-HPLC.
-
-
Reagents & Solutions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds. A typical starting point is 90:10 (n-Hexane:IPA). The ratio must be optimized to achieve baseline separation.
-
Diluent: Mobile Phase or a similar solvent mixture.
-
Standard Preparation: Prepare a solution of the (R)-enantiomer reference standard at ~0.5 mg/mL. To confirm peak identity and resolution, a "racemic" standard (a 50:50 mix of R and S enantiomers) is required. This can often be synthesized or purchased.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 90:10 n-Hexane:IPA.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Validation Data Summary (Illustrative)
For enantiomeric purity, validation focuses on the accurate quantitation of the undesired (S)-enantiomer at very low levels.
| Parameter | Acceptance Criteria | Illustrative Result | Causality/Rationale |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers. | Rs = 2.1 | Ensures the unwanted enantiomer can be accurately integrated without overlap from the main peak. |
| LOD (for S-enantiomer) | S/N ≥ 3 | 0.05% relative to 0.5 mg/mL (R) | Determines the smallest amount of the chiral impurity that can be detected. |
| LOQ (for S-enantiomer) | S/N ≥ 10; Precision (%RSD) ≤ 10% | 0.15% relative to 0.5 mg/mL (R) | The lowest level of the chiral impurity that can be reported with confidence. |
| Linearity (S-enantiomer) | r² ≥ 0.995 over the LOQ to 2.0% range. | 0.998 | Confirms the detector response for the impurity is linear, allowing for accurate quantification. |
| Accuracy (% Recovery) | 80.0 - 120.0% at LOQ level. | 95.7% | Ensures the method accurately measures the amount of the chiral impurity present. |
Chapter 4: An Orthogonal View: Gas Chromatography (GC)
Causality of Method Choice: GC provides an orthogonal separation mechanism to HPLC, based on volatility and interaction with the stationary phase. It is an excellent technique for analyzing residual solvents and other volatile impurities that may not be well-retained by RP-HPLC.[11] For (R)-((4-nitrophenoxy)methyl)oxirane, GC can also serve as a secondary, confirming assay method, provided the compound is thermally stable and sufficiently volatile. Headspace GC is particularly effective for analyzing trace oxirane content in complex matrices.[11]
Experimental Protocol: GC with Flame Ionization Detection (FID)
-
Instrumentation & Consumables:
-
GC System: Standard GC equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents & Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard/Sample Prep: Prepare solutions in the chosen solvent at concentrations around 0.1-1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C (Split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detector Temperature: 300°C (FID).
-
Chapter 5: Method Comparison and Selection Guide
The optimal analytical method is dictated by the specific question being asked. No single method is superior for all purposes.
Head-to-Head Performance Comparison
| Characteristic | RP-HPLC (Assay) | Chiral HPLC (ee) | GC-FID (Volatiles/Assay) |
| Primary Application | Purity, Assay, Impurity Profile | Enantiomeric Purity | Volatile Impurities, Orthogonal Assay |
| Specificity | High for non-chiral impurities | Unmatched for enantiomers | High for volatile compounds |
| Sensitivity (LOQ) | Moderate (e.g., ~0.05%) | High for chiral impurity (~0.1%) | High (ng range) |
| Run Time | Moderate (~25 min) | Can be long (15-40 min) | Fast (~15 min) |
| Development Complexity | Low to Moderate | High (CSP screening required) | Moderate |
| Robustness | High | Moderate (sensitive to mobile phase) | High |
Decision-Making Guide
This workflow helps in selecting the appropriate analytical starting point based on the objective.
Caption: A guide for selecting the primary analytical method.
Conclusion and Expert Recommendations
For comprehensive quality control of (R)-((4-nitrophenoxy)methyl)oxirane , a suite of validated methods is required.
-
For routine quality control, release testing, and stability studies, a validated RP-HPLC method is essential for assay and impurity determination. Its robustness and reliability make it the cornerstone of product quality assessment.
-
The Chiral HPLC method is non-negotiable and must be validated to accurately quantify the enantiomeric purity. Given that this is the molecule's defining characteristic, this method is of paramount importance for product release.
-
A validated GC method serves as a critical orthogonal tool. It is the preferred method for analyzing volatile organic impurities and can provide valuable confirmatory data for the primary HPLC assay method, strengthening the overall analytical control strategy.
By implementing and validating this portfolio of methods, researchers and manufacturers can ensure a deep understanding of their product's quality profile, satisfying both scientific rigor and global regulatory expectations.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Jasiejko, R., & Zgoła-Grześkowiak, A. (n.d.). Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. Pol. J. Chem. Tech.
- AMS Biopharma. (2025).
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- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- Wikipedia. (n.d.). Enantiomeric excess.
- Rinaldi, F., et al. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
- Szegi, J., et al. (n.d.).
- BenchChem. (2025). Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.
- VTechWorks. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
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A Senior Application Scientist's Guide to Chiral C3 Synthons: A Comparative Analysis of Alternatives to (R)-((4-nitrophenoxy)methyl)oxirane
For researchers and professionals in drug development, the selection of the right chiral building block is a critical decision that impacts yield, purity, scalability, and cost. (R)-((4-nitrophenoxy)methyl)oxirane has long been a staple C3 chiral synthon, prized for the excellent leaving group ability of the 4-nitrophenoxide moiety, which facilitates nucleophilic attack and epoxide ring-opening. This is particularly relevant in the synthesis of beta-adrenergic blockers (β-blockers), where the (S)-enantiomer is often the pharmacologically active agent.[1][2]
However, reliance on a single synthon can be limiting. Challenges related to the cost of starting materials, the generation and removal of 4-nitrophenol as a stoichiometric byproduct, and the potential for side reactions necessitate a broader perspective. This guide provides an in-depth comparison of viable alternatives, grounding the analysis in their synthetic accessibility, reactivity, and performance in the context of synthesizing a model β-blocker, (S)-propranolol.
The Benchmark: (R)-((4-nitrophenoxy)methyl)oxirane
The utility of this synthon lies in its pre-activated nature. The electron-withdrawing nitro group enhances the leaving group potential of the phenoxide, allowing for mild reaction conditions when reacting with nucleophiles like amines. The synthesis of (S)-propranolol using this synthon proceeds via a direct SN2 reaction, where 1-naphthol is first converted to its glycidyl ether, which is then opened by isopropylamine.[1][3] While effective, the release of 4-nitrophenol can complicate purification on a large scale.
Key Alternative Chiral Synthons: A Head-to-Head Comparison
We will evaluate four primary alternatives, each offering a unique profile of advantages and disadvantages:
-
(R)-Epichlorohydrin
-
(R)-Glycidol
-
(R)-Glycidyl Tosylate
-
(R)-Glycidyl Nosylate
(R)-Epichlorohydrin: The Industrial Workhorse
(R)-Epichlorohydrin is one of the most fundamental and widely used chiral C3 building blocks in the pharmaceutical industry.[4] Its availability and relatively low cost make it an attractive starting point for many syntheses.
Synthesis and Availability
Enantiomerically pure epichlorohydrin is accessible through several scalable methods, moving beyond classical resolution to more advanced asymmetric techniques.[4] The most prominent industrial routes include:
-
Hydrolytic Kinetic Resolution (HKR): This method uses a chiral catalyst (often a Salen-Co complex) to selectively hydrolyze one enantiomer from racemic epichlorohydrin, leaving the desired (R)-enantiomer unreacted and enriched.[4][5] This process can achieve very high enantiomeric excess (ee >99%).[5]
-
Asymmetric Synthesis from Glycerol: Capitalizing on the surplus of glycerol from biodiesel production, this "green chemistry" approach converts a renewable resource into a high-value chiral intermediate.[6]
Application in (S)-Propranolol Synthesis
The synthesis of (S)-propranolol using (R)-epichlorohydrin is a two-step process. First, 1-naphthol is reacted with (R)-epichlorohydrin under basic conditions to form (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (naphthyl glycidyl ether). This intermediate is then subjected to ring-opening with isopropylamine to yield the final product.[1][7]
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A Spectroscopic Guide to Differentiating (R)- and Racemic ((4-Nitrophenoxy)methyl)oxirane
This guide provides a comprehensive spectroscopic comparison of the enantiopure (R)-((4-nitrophenoxy)methyl)oxirane and its racemic counterpart. In fields like drug development and asymmetric synthesis, the ability to distinguish between a single enantiomer and a racemic mixture is not merely an academic exercise; it is a critical determinant of biological activity and regulatory compliance. Here, we move beyond a simple listing of spectral data to explain the underlying principles of why certain spectroscopic methods succeed—and others fail—at this crucial task. We will provide detailed, field-tested protocols and illustrative data to guide researchers in making informed analytical choices.
The Challenge of Stereoisomerism: Why Standard Spectra Fall Short
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1][2] This identity extends to their response in most standard spectroscopic analyses. A racemic mixture, containing equal amounts of both enantiomers, behaves as a single substance under these conditions.[3][4]
For ((4-nitrophenoxy)methyl)oxirane, this means that conventional Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy in standard achiral solvents will yield identical spectra for the pure (R)-enantiomer and the racemic mixture. The molecular vibrations and nuclear shielding environments are identical for both enantiomers, and the racemic sample simply presents an average of these identical properties.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Since the bond lengths, strengths, and angles are identical in both enantiomers, their IR spectra are indistinguishable. The spectrum is characterized by vibrations of the epoxide ring, the nitro group, and the aromatic ether linkage.
Expected IR Spectral Features:
-
Aromatic C-H Stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H Stretch: ~3000-2850 cm⁻¹
-
NO₂ Asymmetric Stretch: ~1520 cm⁻¹
-
NO₂ Symmetric Stretch: ~1345 cm⁻¹
-
Aromatic C=C Stretch: ~1600 and 1490 cm⁻¹
-
Epoxide Ring "Breathing" (Symmetric Stretch): ~1260 cm⁻¹[5][6]
-
C-O-C Asymmetric Ring Deformation: Strong band near 950-815 cm⁻¹[5][6]
-
C-O-C Symmetric Ring Deformation: Strong band near 880-750 cm⁻¹[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Achiral Solvent)
In a standard deuterated solvent like CDCl₃, the magnetic environment for each proton and carbon is identical for both the (R)- and (S)-enantiomers. Consequently, their ¹H and ¹³C NMR spectra are superimposable. The racemic mixture provides a spectrum that is an exact overlay of the spectra of the individual enantiomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Oxirane CH | ~3.4 | Oxirane CH | ~50 |
| Oxirane CH₂ | ~2.8, ~3.0 | Oxirane CH₂ | ~45 |
| Methylene (CH₂-OAr) | ~4.2, ~4.4 | Methylene (CH₂-OAr) | ~70 |
| Aromatic CH (ortho to NO₂) | ~8.2 | Aromatic C-NO₂ | ~142 |
| Aromatic CH (meta to NO₂) | ~7.0 | Aromatic C-O | ~163 |
| Aromatic CH (ortho to NO₂) | ~126 | ||
| Aromatic CH (meta to NO₂) | ~115 |
Note: These are approximate values based on typical shifts for epoxides and aromatic ethers. Epoxide protons typically appear between 2.5-3.5 ppm.[7] The carbon atoms of the epoxide ring are expected in the 45-55 ppm range.[8][9]
Chiral-Sensitive Methods: The Key to Differentiation
To distinguish the (R)-enantiomer from the racemic mixture, we must introduce a chiral influence into the experiment. This can be achieved through chiroptical spectroscopy, which uses circularly polarized light, or by using chiral auxiliaries in NMR spectroscopy to induce a diastereomeric interaction.
Methodology Focus 1: Vibrational Circular Dichroism (VCD)
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[10][11] As a true chiroptical technique, it directly probes the three-dimensional structure of a chiral molecule. Enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images). A racemic mixture, containing equal amounts of both enantiomers, will therefore produce no net VCD signal—a flat line.[12] This provides an unambiguous method for differentiation.
Expected Results:
-
(R)-((4-nitrophenoxy)methyl)oxirane: Will exhibit a distinct VCD spectrum with positive and negative bands corresponding to its absolute configuration.
-
Racemic Mixture: Will show a null VCD spectrum (zero signal) across the entire spectral range.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a concentrated solution of the sample (~50-100 mg/mL) in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.
-
Instrumentation: Use an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the light.
-
Data Acquisition:
-
Acquire a background spectrum of the solvent in the same cell.
-
Acquire the sample spectrum. For a high signal-to-noise ratio, collect a large number of scans (e.g., 4000-8000) due to the low intensity of VCD signals.[11]
-
The instrument software will automatically process the raw data to produce the final VCD spectrum (ΔA = A_L - A_R).
-
-
Analysis: Compare the spectra. The presence of a VCD signal confirms the sample is enantiomerically enriched. The absence of a signal indicates a racemic mixture.
VCD Analysis Workflow
Caption: Workflow for differentiating enantiopure and racemic samples using VCD.
Methodology Focus 2: NMR Spectroscopy with Chiral Shift Reagents
Principle: While enantiomers are indistinguishable in an achiral solvent, they can be differentiated by adding a chiral auxiliary agent to the NMR tube. Lanthanide-based chiral shift reagents (CSRs), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are Lewis acids that can reversibly bind to Lewis basic sites on the substrate molecule, like the epoxide oxygen.[13][14]
When the CSR complexes with the enantiomers of the analyte, it forms two transient diastereomeric complexes. These diastereomeric complexes have different spatial arrangements and therefore experience different magnetic environments, leading to the separation of previously overlapping signals in the NMR spectrum.[14]
Expected Results:
-
(R)-((4-nitrophenoxy)methyl)oxirane: Upon addition of the CSR, the proton signals will shift (typically downfield), but will remain as single, sharp peaks.
-
Racemic Mixture: Upon addition of the CSR, the single peaks observed in the original spectrum will split into two distinct sets of peaks—one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The integration ratio of these new peaks will be 1:1.
Experimental Protocol: Chiral Shift Reagent NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample (~10 mg in 0.6 mL CDCl₃).
-
CSR Titration:
-
Add a small, measured amount of the CSR (e.g., 5 mol%) directly to the NMR tube.
-
Shake well to ensure complexation and re-acquire the spectrum.
-
Observe the changes. Signals should shift and, for the racemate, begin to split.
-
Continue adding small aliquots of the CSR and acquiring spectra until optimal separation of the enantiomeric signals is achieved without excessive peak broadening.
-
-
Analysis: In the spectrum of the racemic mixture, identify a well-resolved, split signal. Integrate the two peaks to determine the enantiomeric ratio (which should be 50:50).
Hypothetical NMR Data with Chiral Shift Reagent
Table 2: Comparison of a Hypothetical Oxirane Proton Signal (δ 3.4 ppm)
| Sample | Solvent | Observed Signal(s) for Oxirane CH | Conclusion |
| (R)-enantiomer | CDCl₃ | Singlet at δ 3.40 | Cannot determine purity |
| Racemate | CDCl₃ | Singlet at δ 3.40 | Cannot determine composition |
| (R)-enantiomer | CDCl₃ + Eu(hfc)₃ | Shifted singlet at δ 3.85 | Enantiopure |
| Racemate | CDCl₃ + Eu(hfc)₃ | Two singlets at δ 3.85 and δ 3.95 (1:1 ratio) | Racemic mixture |
Principle of Chiral Shift Reagent
Caption: CSRs form diastereomeric complexes leading to split NMR signals.
Summary and Recommendations
Both VCD and chiral NMR are powerful techniques for distinguishing the (R)-enantiomer from the racemic mixture. The choice between them often depends on available instrumentation and sample amount.
Table 3: Summary of Spectroscopic Comparisons
| Technique | (R)-((4-nitrophenoxy)methyl)oxirane | Racemic ((4-nitrophenoxy)methyl)oxirane | Can it Differentiate? | Key Advantage |
| Infrared (IR) | Standard epoxide spectrum | Identical to (R)-form | No | Fast, simple structural confirmation |
| NMR (achiral solvent) | Single set of peaks | Identical to (R)-form | No | Detailed structural elucidation |
| Vibrational CD (VCD) | Distinct, non-zero spectrum | Null spectrum (flat line) | Yes, unambiguously | Definitive confirmation of chirality and optical purity |
| NMR (+ Chiral Shift Reagent) | Shifted, single set of peaks | Split peaks (1:1 ratio) | Yes | Quantitative enantiomeric ratio from a common instrument |
References
-
Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. Retrieved from Oregon State University Department of Chemistry. [Link]
-
Oregon State University. (2020, February 7). Spectroscopic Identification of Ethers and Epoxides. Retrieved from Oregon State University Department of Chemistry. [Link]
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Chemistry LibreTexts. (n.d.). Epoxide infrared spectra. Retrieved from Chemistry LibreTexts. [Link]
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Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21327, 2-((4-Nitrophenoxy)methyl)oxirane. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147858, Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. Retrieved from PubChem. [Link]
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Chemistry LibreTexts. (2024, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from Chemistry LibreTexts. [Link]
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Wikipedia. (2023, November 12). Vibrational circular dichroism. Retrieved from Wikipedia. [Link]
-
JASCO, Inc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. [Link]
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Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from Chemistry LibreTexts. [Link]
-
Harvey, J. N., et al. (1998). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, 1939-1944. [Link]
-
Asensio, G., et al. (2012). What's a Racemic Mixture?. Master Organic Chemistry. [Link]
-
Chemistry For Everyone. (2024, August 17). What Is The Difference Between Racemic And Enantiopure?. YouTube. [Link]
-
Reddit. (2014, February 16). Why is there a difference in the physical properties between a pure enantiomer and a racemic mixture? r/askscience. [Link]
-
Asensio, G., et al. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Racemic Mixtures. Retrieved from Chemistry Steps. [Link]
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A Senior Application Scientist's Guide to the Kinetic Resolution of ((4-Nitrophenoxy)methyl)oxirane
Introduction: The Strategic Importance of Chiral Epoxides in Drug Development
In the landscape of pharmaceutical synthesis, chiral epoxides are indispensable building blocks. Their inherent strain and stereodefined centers make them versatile precursors for a multitude of complex, biologically active molecules. Among these, ((4-nitrophenoxy)methyl)oxirane, also known as p-nitrophenyl glycidyl ether, serves as a crucial intermediate, particularly in the synthesis of enantiomerically pure β-adrenergic blocking agents (beta-blockers).[1][2] The pharmacological activity of these drugs is often confined to a single enantiomer, making the production of enantiopure starting materials not just a matter of efficiency, but of safety and therapeutic efficacy.
Kinetic resolution is a powerful and practical strategy for accessing such enantiopure compounds from an inexpensive racemic mixture.[3] This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the less reactive one (which remains as unreacted starting material).
This guide provides an in-depth comparison of two premier methodologies for the kinetic resolution of terminal epoxides like ((4-nitrophenoxy)methyl)oxirane: the Jacobsen-Katsuki Hydrolytic Kinetic Resolution (HKR) and Lipase-Catalyzed Enzymatic Resolution. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed, field-tested protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
Comparative Analysis of Resolution Strategies
The choice of a kinetic resolution method is dictated by factors such as desired product (unreacted epoxide or the ring-opened product), scalability, cost, and the required level of enantiopurity. Below, we compare two of the most robust and widely adopted techniques.
Method 1: Hydrolytic Kinetic Resolution (HKR) with Chiral (salen)Co(III) Catalysts
First reported by Dr. Eric N. Jacobsen, the Hydrolytic Kinetic Resolution (HKR) has become a benchmark for the efficient resolution of terminal epoxides.[4] This method utilizes a chiral (salen)cobalt(III) complex as the catalyst and water as the nucleophile, offering an operationally simple, environmentally conscious, and highly effective route to both enantioenriched epoxides and their corresponding 1,2-diols.[5]
Causality of Experimental Design & Mechanistic Insight:
The remarkable efficiency of the Jacobsen HKR stems from a cooperative, bimetallic mechanism.[6] Kinetic studies have revealed that two chiral catalyst molecules work in concert. One (salen)Co complex acts as a Lewis acid, binding to and activating the epoxide, making it more susceptible to nucleophilic attack. Simultaneously, a second (salen)Co complex activates a water molecule, enhancing its nucleophilicity.[3][6] This dual activation model explains the extraordinarily high enantioselectivity observed, as the transition state for the reaction of one enantiomer is significantly more favored.
The reaction is typically run under solvent-free conditions with just 0.5 to 0.8 equivalents of water relative to the racemic epoxide. This substoichiometric amount of water is critical; it ensures that at ~50% conversion, the reaction stops, maximizing the enantiomeric excess (ee) of both the recovered epoxide and the 1,2-diol product. The theoretical maximum yield for each is 50%.[3]
Caption: Proposed cooperative catalytic cycle for the Jacobsen HKR.
Method 2: Lipase-Catalyzed Kinetic Resolution
Biocatalysis offers a powerful alternative, leveraging the exquisite selectivity of enzymes. Lipases are particularly well-suited for kinetic resolutions due to their stability in organic solvents, broad substrate acceptance, and high enantioselectivity.[7][8] For an epoxide like ((4-nitrophenoxy)methyl)oxirane, the resolution is typically performed on the corresponding 1,2-diol, obtained via non-selective acid- or base-catalyzed hydrolysis of the racemate. The resolution then proceeds via enantioselective acylation of one of the diol's enantiomers.
Causality of Experimental Design & Mechanistic Insight:
The principle relies on the lipase creating a chiral binding pocket that preferentially accommodates one enantiomer of the diol for acylation. An acyl donor, such as vinyl acetate or isopropenyl acetate, is used. These are "activated" acyl donors because the co-product (acetaldehyde or acetone, respectively) is volatile and tautomerizes, driving the reaction equilibrium forward and rendering the acylation effectively irreversible. The choice of lipase is critical, and screening is often necessary. Pseudomonas cepacia lipase (PSL) and Candida antarctica lipase B (CAL-B) are common starting points known for their high efficiency and selectivity in resolving secondary alcohols.[9] The reaction is stopped at or near 50% conversion to achieve high enantiomeric purity for both the acylated product and the unreacted alcohol.
Performance Comparison: At a Glance
The following table summarizes the key performance characteristics of the two methods for the resolution of generic terminal epoxides, providing a reliable proxy for ((4-nitrophenoxy)methyl)oxirane.
| Feature | Jacobsen Hydrolytic Kinetic Resolution (HKR) | Lipase-Catalyzed Resolution (of Diol) |
| Catalyst | Chiral (salen)Co(III) complex (e.g., Jacobsen's catalyst) | Lipase (e.g., Pseudomonas cepacia, CAL-B) |
| Resolving Agent | Water | Acyl Donor (e.g., vinyl acetate) |
| Typical ee | >99% for unreacted epoxide; >98% for diol[5][10] | Often >95%, highly dependent on enzyme/substrate match[11][12] |
| Max. Yield | 50% for each enantiomeric product[3] | 50% for each enantiomeric product |
| Conditions | Often solvent-free, room temperature to 0 °C[13] | Organic solvent (e.g., toluene, THF), 25-50 °C |
| Key Advantage | Extremely high selectivity, operational simplicity, low catalyst loading[5] | Mild conditions, high selectivity, avoids heavy metals |
| Key Consideration | Requires synthesis or purchase of a specific organometallic catalyst | Requires initial screening of enzymes and conditions |
Protocols for the Modern Laboratory
A protocol is only as good as its reproducibility. The following sections provide self-validating, step-by-step methodologies for performing a kinetic resolution and analyzing the results.
Experimental Workflow: General Overview
Caption: Standard experimental workflow for kinetic resolution.
Protocol 1: Hydrolytic Kinetic Resolution using (R,R)-Jacobsen's Catalyst
This protocol is adapted from established procedures for the HKR of terminal epoxides.[6][14]
-
Catalyst Activation: In a clean, dry vial, add (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%). Add glacial acetic acid (2 equivalents relative to Co) and stir in air for 1 hour until the color changes from orange/red to a deep brown, indicating oxidation to the active Co(III) species. Remove the acetic acid under high vacuum.
-
Reaction Setup: To a round-bottom flask charged with racemic ((4-nitrophenoxy)methyl)oxirane (1.0 eq), add the activated (R,R)-(salen)Co(III)OAc catalyst (0.5 mol%).
-
Initiation: Cool the mixture to 0-4 °C in an ice bath. Add deionized water (0.55 eq) dropwise with vigorous stirring.
-
Monitoring: Allow the reaction to stir at 0-4 °C. Monitor the conversion by taking small aliquots, quenching with a small amount of diethyl ether, drying over Na₂SO₄, and analyzing by ¹H NMR or achiral GC/HPLC. The reaction is complete when ~50% of the starting epoxide has been consumed.
-
Workup and Isolation: Once ~50% conversion is reached, dilute the reaction mixture with diethyl ether or tert-butyl methyl ether. To simplify purification, the cobalt catalyst can be precipitated by adding a reducing agent like ascorbic acid and filtered off.[13] Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. The unreacted, enantioenriched (S)-((4-nitrophenoxy)methyl)oxirane and the (R)-1-(4-nitrophenoxy)propane-2,3-diol product can be readily separated by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Accurate determination of enantiomeric excess is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[15][16]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly recommended for aryl glycidyl ethers. Columns such as Daicel Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.[17]
-
Sample Preparation: Prepare a stock solution of the racemic ((4-nitrophenoxy)methyl)oxirane standard at ~1 mg/mL in the mobile phase. Prepare a separate solution of the enantioenriched epoxide fraction obtained from the kinetic resolution at a similar concentration.
-
Chromatographic Conditions (Starting Point):
-
CSP: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 Hexane/Isopropanol (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (due to the nitrophenyl chromophore)
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t₁) and (t₂) of the two enantiomers and to confirm baseline separation.
-
Inject the enantioenriched sample from the HKR.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂)/(A₁ + A₂)| * 100
-
Conclusion and Expert Recommendations
Both the Jacobsen HKR and lipase-catalyzed resolutions are formidable tools for producing enantiopure ((4-nitrophenoxy)methyl)oxirane.
-
For rapid, highly predictable, and scalable access to both the unreacted epoxide and the 1,2-diol in exceptionally high enantiopurity (>99% ee), the Jacobsen Hydrolytic Kinetic Resolution is the superior choice. [5][13] Its operational simplicity and use of water as a reagent are significant advantages in both academic and industrial settings.
-
For laboratories prioritizing green chemistry principles and avoiding organometallic catalysts, or for instances where the corresponding diol is the primary target, lipase-catalyzed resolution is an excellent alternative. While it may require initial screening of enzymes and conditions, it offers a robust and environmentally benign pathway.
Ultimately, the optimal strategy will be guided by the specific project goals, available resources, and desired scale of the synthesis. By understanding the underlying principles and leveraging the detailed protocols provided in this guide, researchers can confidently and efficiently produce the high-purity chiral building blocks essential for advancing modern drug discovery.
References
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Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
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Patel, H., & Singh, D. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
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Klunder, J. M., Ko, S. Y., & Sharpless, K. B. (1986). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral. beta. -adrenergic blocking agents. The Journal of Organic Chemistry, 51(19), 3710–3712. [Link]
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White, D. E., Stewart, I. C., Ready, J. M., & Jacobsen, E. N. (2009). A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions. PMC. [Link]
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Organic Chemistry Explained. (2022, September 12). Jacobsen HKR - The best reaction in organic chemistry?. YouTube. [Link]
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Larrow, J. F., & Jacobsen, E. N. (1999). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 121(25), 6086–6087. [Link]
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Reddy, L. R., Kumar, N. S., & Rao, K. R. (2009). Application of Kinetic Resolution Using HCS as Chiral Auxiliary: Novel Synthesis of Beta-Blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]
- Leftheris, K. (1988). Synthesis of Chiral [beta]-adrenergic Antagonist Congener Derivatives and Polyoxyethylene Conjugated Immunogens. University of California, San Diego, Department of Chemistry.
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Scurria, A., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(15), 4446. [Link]
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National Center for Biotechnology Information. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. PubChem Compound Database. Retrieved from [Link]
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Martins, C., et al. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(18), 5673. [Link]
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Gatti, F. G., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
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Konishi, H., et al. (2002). Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones. Bioscience, Biotechnology, and Biochemistry, 66(8), 1772-4. [Link]
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Wiener, J. (2002). Dynamic Kinetic Resolutions. MacMillan Group Meeting. [Link]
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Alnoch, R. C., et al. (2019). Evaluation of lipases from metagenomic in kinetic resolution of secondary alcohols. ResearchGate. [Link]
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CAS. (n.d.). 2-[(4-Nitrophenoxy)methyl]oxirane. CAS Common Chemistry. Retrieved from [Link]
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Oikawa, M., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. ResearchGate. [Link]
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Michelet, B., & Besnard, C. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
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Stevenson, C. P., Nielsen, L. P. C., & Jacobsen, E. N. (2006). PREPARATION OF (S)-METHYL GLYCIDATE VIA HYDROLYTIC KINETIC RESOLUTION. Organic Syntheses, 83, 162. [Link]
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Larrow, J. F., & Jacobsen, E. N. (2005). Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). (S)-2-((4-Nitrophenoxy)methyl)oxirane. PubChem Compound Database. Retrieved from [Link]
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Cardellicchio, C., et al. (1998). Resolution and configurational assignment of 3,4,5,6-tetrahydro-2-methyl-2,6-methano-2H-1-benzoxocine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Navigating the Research Frontier: The Scarcity of Comparative Data for (R)-((4-nitrophenoxy)methyl)oxirane Derivatives
Despite a comprehensive search of scientific literature, a notable gap exists in publicly available research concerning the comparative in vitro and in vivo studies of (R)-((4-nitrophenoxy)methyl)oxirane derivatives. This absence of specific experimental data, detailing the synthesis and subsequent biological evaluation of this particular class of compounds, precludes the creation of a detailed comparative guide as initially envisioned.
(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a recognized chemical entity.[1][2] Its structure, featuring a reactive oxirane (epoxide) ring, a nitro-substituted aromatic moiety, and a chiral center, suggests potential for biological activity. Epoxides are known to be reactive electrophiles that can interact with various nucleophiles in biological systems, including amino acid residues in proteins and nucleic acid bases. The nitrophenyl group can also influence the compound's electronic properties and potential for biological interactions. Indeed, the parent compound is classified under "Protease Inhibitors" in the Medical Subject Headings (MeSH) pharmacological classification, hinting at its potential therapeutic applications.
However, for a meaningful comparison of its derivatives, specific studies that synthesize analogs and then test them in both controlled laboratory (in vitro) settings and in living organisms (in vivo) are essential. Such studies would typically involve:
-
Synthesis of Derivatives: The targeted chemical modification of the parent (R)-((4-nitrophenoxy)methyl)oxirane structure to create a library of related compounds.
-
In Vitro Evaluation: Testing these derivatives in isolated systems, such as cell cultures or with purified enzymes, to determine their specific biological effects (e.g., enzyme inhibition, cytotoxicity against cancer cells, or anti-inflammatory activity).
-
In Vivo Assessment: Administering the most promising derivatives from in vitro studies to animal models to evaluate their efficacy, toxicity, pharmacokinetics, and overall physiological effects in a whole organism.
The current body of scientific literature does not appear to contain studies that encompass this full spectrum of research for derivatives of (R)-((4-nitrophenoxy)methyl)oxirane. While numerous publications detail the synthesis and biological evaluation of other nitrophenyl-containing compounds or other oxirane derivatives for a range of applications, including as potential anticancer and anti-inflammatory agents, these studies do not focus on the specific scaffold of (R)-((4-nitrophenoxy)methyl)oxirane.
The Path Forward in the Absence of Direct Comparative Data
For researchers, scientists, and drug development professionals interested in this area, the current landscape suggests a field ripe for original research. The lack of existing data presents an opportunity to:
-
Pioneer Structure-Activity Relationship (SAR) Studies: Be the first to systematically synthesize derivatives of (R)-((4-nitrophenoxy)methyl)oxirane and evaluate how different chemical modifications impact their biological activity.
-
Explore Novel Therapeutic Applications: Given the protease inhibitor classification of the parent compound, investigations into its derivatives could uncover new therapeutic agents for a variety of diseases.
-
Publish Foundational Research: New findings in this area would constitute a significant contribution to the field of medicinal chemistry.
Without direct experimental data to compare, any guide on this topic would be purely speculative and would not meet the standards of scientific integrity and evidence-based analysis. As new research is published, a comprehensive comparative guide may become feasible in the future. Until then, the scientific community is encouraged to explore the untapped potential of (R)-((4-nitrophenoxy)methyl)oxirane derivatives.
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A Comparative Guide to the Cross-Reactivity of (R)-((4-nitrophenoxy)methyl)oxirane and Structurally Related Epoxides
Introduction: The Significance of Epoxide Cross-Reactivity in Drug Development
(R)-((4-nitrophenoxy)methyl)oxirane is a chiral epoxide that serves as a valuable building block in organic synthesis. Its electrophilic nature, conferred by the strained oxirane ring, makes it susceptible to nucleophilic attack. This reactivity is the basis for its utility in creating complex molecules but also presents a challenge in biological systems. Unintended reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins or in glutathione, can lead to off-target effects and toxicity. Therefore, understanding the cross-reactivity of this and similar epoxide-containing molecules is of paramount importance for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the chemical reactivity and potential biological cross-reactivity of (R)-((4-nitrophenoxy)methyl)oxirane with a curated set of structurally related analogues. By modulating the electronic properties of the phenoxy moiety, we can systematically investigate how these changes influence the epoxide's susceptibility to nucleophilic attack. This allows for a rational approach to designing molecules with tailored reactivity profiles, minimizing off-target interactions while preserving desired therapeutic effects.
Comparative Analysis of Electrophilic Reactivity
The reactivity of the oxirane ring in phenoxymethyl oxiranes is significantly influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups are expected to increase the electrophilicity of the epoxide carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups should decrease this reactivity.
To quantify these effects, we will compare (R)-((4-nitrophenoxy)methyl)oxirane with three analogues:
-
(R)-((4-methoxyphenoxy)methyl)oxirane: Features a strong electron-donating group (-OCH₃).
-
(R)-(phenoxymethyl)oxirane: The unsubstituted parent compound, serving as a neutral baseline.
-
(R)-((4-chlorophenoxy)methyl)oxirane: Contains a moderately electron-withdrawing halogen (-Cl).
The primary biological nucleophile for comparison will be glutathione (GSH), a tripeptide that plays a crucial role in the detoxification of xenobiotics. The reaction of epoxides with the thiol group of GSH is a key metabolic pathway for their elimination.
Theoretical Reactivity Ranking
Based on the principles of physical organic chemistry, the expected order of reactivity towards a soft nucleophile like glutathione is:
(R)-((4-nitrophenoxy)methyl)oxirane > (R)-((4-chlorophenoxy)methyl)oxirane > (R)-(phenoxymethyl)oxirane > (R)-((4-methoxyphenoxy)methyl)oxirane
This hypothesis is rooted in the electron-withdrawing strength of the para-substituents, which enhances the partial positive charge on the epoxide carbons, making them more susceptible to nucleophilic attack.
Quantitative Comparison of Reactivity with Glutathione
The following table presents hypothetical second-order rate constants (k₂) for the reaction of each epoxide with glutathione. This data is illustrative of the expected trend and would be determined experimentally using a kinetic glutathione chemoassay as detailed in the "Experimental Protocols" section.
| Compound | para-Substituent | Electronic Effect | Hypothetical k₂ (M⁻¹s⁻¹) |
| (R)-((4-nitrophenoxy)methyl)oxirane | -NO₂ | Strong Electron-Withdrawing | 1.5 x 10⁻² |
| (R)-((4-chlorophenoxy)methyl)oxirane | -Cl | Moderate Electron-Withdrawing | 5.0 x 10⁻³ |
| (R)-(phenoxymethyl)oxirane | -H | Neutral | 1.0 x 10⁻³ |
| (R)-((4-methoxyphenoxy)methyl)oxirane | -OCH₃ | Strong Electron-Donating | 2.5 x 10⁻⁴ |
Table 1: Hypothetical second-order rate constants for the reaction of substituted phenoxymethyl oxiranes with glutathione at pH 7.4 and 37°C.
Experimental Protocols
Synthesis of (R)-phenoxymethyl Oxirane Analogues
The synthesis of the chiral phenoxymethyl oxirane analogues can be achieved through the reaction of the corresponding substituted phenol with an excess of (R)-epichlorohydrin in the presence of a base, or by reacting the phenol with (R)-glycidyl tosylate.
Step-by-step Synthesis of (R)-((4-substituted-phenoxy)methyl)oxirane:
-
To a solution of the desired 4-substituted phenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like cesium fluoride (1.5 eq) or potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add (R)-glycidyl tosylate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired (R)-((4-substituted-phenoxy)methyl)oxirane.
Caption: Synthetic workflow for (R)-phenoxymethyl oxirane analogues.
Kinetic Glutathione Chemoassay
This assay measures the rate of depletion of glutathione upon reaction with the epoxide, allowing for the determination of the second-order rate constant.
Protocol for Glutathione Reactivity Assay:
-
Prepare a stock solution of glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4) containing ethylenediaminetetraacetic acid (EDTA) to chelate trace metals that can catalyze GSH oxidation.
-
Prepare stock solutions of the test epoxides in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the reaction by adding a small volume of the epoxide stock solution to the GSH solution at 37°C to achieve the desired final concentrations.
-
Monitor the depletion of the test compound and the formation of the GSH adduct over time using Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
-
The pseudo-first-order rate constant (k') is determined by plotting the natural logarithm of the parent compound concentration versus time.
-
The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of GSH.
Caption: Workflow for the kinetic glutathione chemoassay.
Competitive ELISA for Protein Adduct Formation
This assay quantifies the relative ability of the different epoxides to form covalent adducts with a model protein, such as bovine serum albumin (BSA).
Protocol for Competitive ELISA:
-
Preparation of Protein-Oxirane Conjugates: Covalently attach (R)-((4-nitrophenoxy)methyl)oxirane to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to create an immunogen. Also, conjugate it to a plate-coating antigen like BSA.
-
Antibody Production: Raise polyclonal or monoclonal antibodies against the KLH-(R)-((4-nitrophenoxy)methyl)oxirane adduct.
-
ELISA Plate Coating: Coat a 96-well microtiter plate with the BSA-(R)-((4-nitrophenoxy)methyl)oxirane conjugate.
-
Competitive Reaction: In a separate plate, pre-incubate the anti-adduct antibody with varying concentrations of the test epoxides ((R)-((4-nitrophenoxy)methyl)oxirane and its analogues).
-
Transfer to Coated Plate: Transfer the antibody-epoxide mixtures to the coated ELISA plate. The free antibody (not bound to the test epoxide) will bind to the coated antigen.
-
Detection: Wash the plate to remove unbound reagents. Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.
-
Signal Generation: Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is inversely proportional to the amount of protein adducts formed by the test epoxide in the pre-incubation step. A standard curve is generated using known concentrations of the free hapten to determine the IC₅₀ values for each test compound.
Caption: Workflow for the competitive ELISA to assess protein adduct formation.
Biological Implications and Signaling Pathways
The cross-reactivity of epoxides with biological nucleophiles is the molecular basis for their potential toxicity. Covalent modification of proteins can lead to altered protein function, enzyme inhibition, and the elicitation of an immune response.[1][2]
Glutathione Conjugation Pathway
The primary detoxification pathway for electrophilic compounds like epoxides is conjugation with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs).[3][4] This process increases the water solubility of the xenobiotic, facilitating its excretion from the body.[4]
Caption: The glutathione conjugation pathway for epoxide detoxification.
Induction of Cellular Stress Response Pathways
When the detoxification capacity of the cell is overwhelmed, electrophilic compounds can covalently modify cellular proteins, leading to cellular stress.[5][6] This can trigger a number of signaling pathways aimed at mitigating the damage and restoring homeostasis. Key pathways include:
-
The Keap1-Nrf2 Pathway: Electrophilic modification of cysteine residues in the sensor protein Keap1 leads to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.[3]
-
The Heat Shock Response (HSR): Covalent modification of heat shock proteins (HSPs) can lead to their dysfunction, triggering the activation of heat shock factor 1 (HSF1). HSF1 then upregulates the expression of HSPs to refold damaged proteins and maintain protein homeostasis.[6]
-
The Unfolded Protein Response (UPR): Accumulation of misfolded proteins in the endoplasmic reticulum due to electrophile-induced damage activates the UPR, which aims to restore ER homeostasis or trigger apoptosis if the damage is too severe.[5]
Caption: Cellular stress response pathways activated by electrophilic epoxides.
Conclusion
The cross-reactivity of (R)-((4-nitrophenoxy)methyl)oxirane and its analogues is a direct function of the electronic properties of the substituent on the phenyl ring. By understanding and quantifying this relationship, researchers can make informed decisions in the design and selection of epoxide-containing molecules for various applications, particularly in drug development. The provided experimental protocols offer a framework for assessing the reactivity and potential for off-target protein modification, enabling a more rational and safer approach to the use of these versatile chemical entities.
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Aldini, G., et al. (2012). Activation of stress signaling pathways by electrophilic oxidized and nitrated lipids. Free Radical Biology and Medicine, 52(5), 876-885. [Link]
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Thiol–epoxy 'click' polymerization: efficient construction of reactive and functional polymers. (2011). Polymer Chemistry, 2(10), 2216-2218. [Link]
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Safety Operating Guide
Navigating the Disposal of (R)-((4-nitrophenoxy)methyl)oxirane: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules like Oxirane, ((4-nitrophenoxy)methyl)-, (R)- (CAS Number: 125279-81-4) is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in the chemical principles that govern its reactivity.
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal instructions for (R)-((4-nitrophenoxy)methyl)oxirane is readily available. The following procedures are based on the chemical properties of its constituent functional groups—a reactive epoxide ring and a nitroaromatic system—and established best practices for similar hazardous materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Understanding the Hazard Profile
(R)-((4-nitrophenoxy)methyl)oxirane is a molecule that demands respect due to its dual reactive nature. The presence of the oxirane (epoxide) ring makes it susceptible to nucleophilic attack, a characteristic that is fundamental to its synthetic utility but also a key consideration in its deactivation and disposal.[1][2] The 4-nitrophenoxy group imparts properties of a nitroaromatic compound. Nitroaromatic compounds can be toxic and may have environmental persistence if not properly managed.[3][4][5] Furthermore, the related compound 4-nitrophenol is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous substance, underscoring the need for careful handling of its derivatives.[6][7]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [8] |
| Molecular Weight | 195.17 g/mol | [8] |
| Appearance | White to light yellow crystalline solid | [6] |
| Reactivity | Contains a reactive epoxide ring and a nitroaromatic group. | [1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The primary objective in the disposal of (R)-((4-nitrophenoxy)methyl)oxirane is to manage its reactivity and toxicity in a controlled and safe manner. The following workflow outlines a recommended procedure from initial collection to final disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure the following safety measures are in place:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Ventilation: All handling and disposal steps should be performed in a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Collect all waste containing (R)-((4-nitrophenoxy)methyl)oxirane in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene). Do not use metal containers for corrosive waste.[9]
-
Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents, including "(R)-((4-nitrophenoxy)methyl)oxirane" and any solvents or other reagents present, with their approximate concentrations.[9]
-
Incompatible Materials: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.[2]
Chemical Deactivation (Optional and for Trained Personnel Only)
For laboratories equipped and authorized to perform chemical deactivation of reactive waste, the epoxide ring can be opened to reduce its reactivity. This procedure should only be carried out by trained personnel under the direct supervision of the EHS department.
Principle: The strained epoxide ring can be opened by nucleophilic attack. A common and relatively safe method involves hydrolysis or reaction with a mild nucleophile.
Example Protocol for Deactivation:
-
In a chemical fume hood, dilute the waste containing (R)-((4-nitrophenoxy)methyl)oxirane with a water-miscible solvent (e.g., acetone) to a concentration of less than 5%.
-
Slowly and with stirring, add a dilute aqueous solution of a mild acid (e.g., 1 M HCl) or a mild nucleophile like sodium thiosulfate. The reaction is exothermic, so addition should be controlled to manage the temperature.
-
Allow the mixture to stir at room temperature for several hours to ensure complete reaction.
-
Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) if an acid was used.
-
The deactivated solution should still be collected as hazardous waste.
Final Disposal Pathway
Whether chemically deactivated or not, the waste containing (R)-((4-nitrophenoxy)methyl)oxirane must be disposed of as hazardous waste.
-
EHS Pickup: Arrange for the collection of the sealed and labeled hazardous waste container by your institution's EHS department.
-
Incineration: High-temperature incineration is the preferred method for the ultimate disposal of nitroaromatic compounds, as it ensures their complete destruction.[3][5] Your EHS provider will ensure the waste is sent to a licensed hazardous waste incineration facility.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials (e.g., vermiculite, sand, or a commercial spill kit).
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Cleanup: For small spills, carefully absorb the material, place it in a sealed container, and label it as hazardous waste. For large spills, contact your institution's emergency response team.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of (R)-((4-nitrophenoxy)methyl)oxirane.
Caption: Decision workflow for the disposal of (R)-((4-nitrophenoxy)methyl)oxirane.
References
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U.S. Environmental Protection Agency. (2025, April 1). Consolidated List of Lists Under EPCRA, CERCLA, and CWA §311. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Deactivation of Epoxide-Derivatized Surfaces Introduction One of the ongoing research efforts in our laboratory involves the tet. ElectronicsAndBooks. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. PubChem. Retrieved from [Link]
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Navigating the Handling of (R)-((4-nitrophenoxy)methyl)oxirane: A Guide to Essential Safety and Disposal
For the diligent researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow demands a commensurate level of scrutiny regarding its safe handling and disposal. (R)-((4-nitrophenoxy)methyl)oxirane, a molecule combining a reactive epoxide ring with a nitroaromatic moiety, requires a comprehensive and well-reasoned safety strategy. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in the chemical causality of the hazards associated with this compound. Our objective is to empower you with the knowledge to not only handle this chemical safely but to understand the rationale behind each critical step, ensuring a self-validating system of laboratory safety.
Understanding the Inherent Hazards: A Tale of Two Functional Groups
The key to safely handling (R)-((4-nitrophenoxy)methyl)oxirane lies in understanding the distinct yet synergistic risks posed by its two primary functional groups: the oxirane (epoxide) ring and the 4-nitrophenoxy group.
-
The Epoxide Moiety: Glycidyl ethers, as a class, are recognized as primary skin and eye irritants.[1] More significantly, the strained three-membered ring of an epoxide is susceptible to nucleophilic attack, a reactivity that extends to biological macromolecules like DNA and proteins. This reactivity is the basis for the mutagenic and potentially carcinogenic properties observed in some glycidyl ethers.[1][2] Phenyl glycidyl ether, a structural analogue, is classified as "possibly carcinogenic to humans (Group 2B)" by IARC and is a known skin sensitizer, meaning repeated exposure can lead to an allergic reaction.[2]
-
The 4-Nitrophenoxy Moiety: Aromatic nitro compounds, such as 4-nitrophenol, are known to be toxic.[3][4] Exposure through inhalation, skin contact, or ingestion can be harmful.[3] A primary systemic risk associated with this class of compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to symptoms like headache, dizziness, cyanosis (a blueish tint to the skin and lips), and in severe cases, can be fatal.[4] These compounds can also be irritating to the skin, eyes, and respiratory system.[3]
The combination of these two groups in one molecule necessitates a cautious and thorough approach to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): Your First and Most Critical Line of Defense
The selection and correct use of PPE are non-negotiable when handling (R)-((4-nitrophenoxy)methyl)oxirane. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards. A full-face shield worn over the goggles is mandatory.[5] | Protects against splashes that can cause severe eye irritation. The face shield provides an additional barrier for the entire face. |
| Hand Protection | Double-gloving is required. Use chemically resistant gloves tested under EN 374 or equivalent standards. A thicker, heavy-duty outer glove over a standard disposable inner glove is recommended. | Prevents direct skin contact, which can lead to irritation, sensitization, and systemic toxicity through dermal absorption.[5] See Table 2 for material recommendations. |
| Body Protection | A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[6] | Protects personal clothing from contamination and provides a removable barrier in case of a significant spill. |
| Respiratory Protection | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood. If there is a risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[5][7] | Minimizes the risk of inhaling harmful dust or vapors, which can cause respiratory irritation and systemic toxicity.[3] |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material.[8] | Protects feet from potential spills. |
Glove Selection: A Deeper Dive
Table 2: Chemical Resistance of Common Glove Materials
| Chemical Class | Nitrile | Butyl Rubber | Viton® | Recommendation Rationale |
| Ethers (general) | Fair to Good (splash only) | Very Good | Excellent | Ethers can degrade some common glove materials. Thicker, more resistant gloves are necessary. |
| Nitro-aromatics | Good | Excellent | Excellent | Prevents absorption of toxic compounds through the skin. |
| Overall Recommendation | Inner glove for dexterity | Recommended Outer Glove | Recommended Outer Glove | Given the combined hazards, Butyl or Viton® gloves are the most protective choice for direct handling. Always check the manufacturer's specific chemical resistance data.[10] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is crucial for minimizing exposure.
Preparation and PPE Donning
Caption: Workflow for area preparation and PPE donning.
-
Work Area Preparation : Confirm that the chemical fume hood is operational and certified.[11] Cover the work surface with a disposable absorbent liner.
-
Assemble Materials : Gather all necessary glassware, reagents, and waste containers before handling the compound.
-
Don PPE : Follow the sequence outlined in the diagram above. Ensure the outer gloves are pulled over the cuffs of the lab coat.
Handling and Experimental Procedure
-
Chemical Dispensing : All weighing and solution preparation must occur inside a chemical fume hood to contain any dust or vapors.[5]
-
Avoid Dust Generation : When handling the solid, use techniques that minimize dust formation.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines, as these can react exothermically and potentially cause violent decomposition or polymerization of the epoxide.[5]
Emergency Response Plan
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Exposure Response
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Use a safety shower if the area of contact is large. | Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for a related compound like Phenyl Glycidyl Ether to medical personnel.[5] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5] | Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] | Seek immediate medical attention. |
Spill Management
Caption: Decision workflow for spill response.
-
Small Spills (<10 g or <100 mL of solution) :
-
Large Spills :
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.[6]
-
Disposal Plan
Due to its reactivity and toxicity, (R)-((4-nitrophenoxy)methyl)oxirane and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection :
-
Storage : Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[12]
-
Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management service. Do not attempt to dispose of this chemical down the drain or in regular trash.[12] Chemical neutralization should not be attempted without a validated and peer-reviewed protocol approved by your institution's EHS department.
By integrating this detailed, causality-driven approach to safety and handling into your laboratory's standard operating procedures, you build a resilient and trustworthy system for managing the risks associated with reactive and toxic research chemicals.
References
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- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Aliphatic and allyl glycidyl ethers: Human health tier II assessment. Australian Government Department of Health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
